molecular formula H5PS B8483253 Phosphorus Sulfur

Phosphorus Sulfur

Cat. No.: B8483253
M. Wt: 68.08 g/mol
InChI Key: OTYNBGDFCPCPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorus Sulfur compounds represent a significant class of chemicals in modern scientific research, characterized by the presence of both phosphorus and sulfur atoms. These compounds are primarily valued in the field of catalysis, where they serve as versatile ligands in transition metal complexes. For instance, mixed phosphorus/sulfur ligands based on terpenoids have demonstrated high efficiency and stereoselectivity in pivotal reactions such as Pd-catalyzed asymmetric allylic substitutions and Rh-catalyzed hydrogenations, achieving enantiomeric excess (ee) values of up to 95% . Beyond catalysis, the role of sulfur and phosphorus transformations is a critical area of study in environmental and agricultural sciences, particularly in processes like composting, where they influence nutrient availability and microbial metabolism . Furthermore, sulfur and phosphorus are crucial analytes in analytical chemistry. Advanced protocols using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allow for the simultaneous and precise quantification of these elements in biological specimens, which is essential for studies in metallobiology and cellular physiology . These diverse applications underscore the research value of this compound compounds as key tools for developing new synthetic methodologies, sustainable technologies, and advanced analytical techniques. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

Molecular Formula

H5PS

Molecular Weight

68.08 g/mol

IUPAC Name

phosphane;sulfane

InChI

InChI=1S/H3P.H2S/h1H3;1H2

InChI Key

OTYNBGDFCPCPOU-UHFFFAOYSA-N

Canonical SMILES

P.S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Phosphorus Pentasulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of phosphorus pentasulfide (P₄S₁₀), a versatile and critical reagent in modern chemistry. With applications ranging from the synthesis of lubricant additives and pesticides to its crucial role as a thionating agent in drug development, a thorough understanding of its characteristics is paramount for researchers in the field.[1][2][3] This document details its structure, synthesis, reactivity, and key experimental protocols, presenting quantitative data in accessible formats and visualizing complex processes for enhanced comprehension.

Physical and Chemical Properties

Phosphorus pentasulfide is a yellow to greenish-yellow crystalline solid, often with a characteristic rotten-egg-like odor due to hydrolysis in the presence of moisture, which liberates hydrogen sulfide.[2][4] Its molecular formula is P₄S₁₀, though it is sometimes referred to by its empirical formula, P₂S₅.[4]

Table 1: Physical Properties of Phosphorus Pentasulfide

PropertyValueReferences
Molecular Formula P₄S₁₀[2][4]
Molar Mass 444.50 g/mol [4]
Appearance Yellow to greenish-yellow crystalline solid[2][4]
Odor Rotten eggs (due to hydrolysis)[2][4]
Density 2.09 g/cm³[4][5]
Melting Point 288 °C (550 °F; 561 K)[4][6]
Boiling Point 514 °C (957 °F; 787 K)[4][6]
Solubility Soluble in carbon disulfide.[4] Reacts with water and many other solvents like alcohols, DMSO, and DMF.[4] Insoluble in benzene, hot xylene, and hot anisole.[4][4]
Vapor Pressure 1 mmHg (300 °C)[4]

Table 2: Spectroscopic Data for Phosphorus Pentasulfide

Spectroscopic TechniqueKey Features and AssignmentsReferences
³¹P NMR Solid-state ³¹P NMR shows distinct resonances for the different phosphorus environments. The spectra can be complex and may disagree with earlier literature reports. Chemical shift anisotropies can distinguish between S=PS₃/₂ and PS₃/₂ units.[1][7][8]
IR Spectroscopy The solid-state IR spectrum shows characteristic absorption peaks. Key bands are observed around 707.8 cm⁻¹ and 540.8 cm⁻¹. These are attributed to terminal P=S and cage P-S-P stretching motions, respectively.[5][9][10]
Raman Spectroscopy The solid-state Raman spectrum provides complementary vibrational information. The spectra of P₄S₁₀ are assigned based on its solid-state symmetry.[5]

Molecular Structure and Synthesis

The molecular structure of phosphorus pentasulfide is analogous to that of adamantane and nearly identical to the structure of phosphorus pentoxide, featuring a tetrahedral P₄ core with bridging and terminal sulfur atoms.[4]

The primary industrial synthesis of P₄S₁₀ involves the reaction of liquid white phosphorus (P₄) with sulfur at temperatures above 300 °C.[4][7] This method was first reported by Berzelius in 1843.[4][7] An alternative synthesis route involves the reaction of elemental sulfur or pyrite (FeS₂) with ferrophosphorus.[4]

Synthesis_of_P4S10 Synthesis of Phosphorus Pentasulfide P4 White Phosphorus (P₄) Heat > 300 °C P4->Heat S8 Sulfur (S₈) S8->Heat P4S10 Phosphorus Pentasulfide (P₄S₁₀) Heat->P4S10 Reaction

A simplified workflow for the synthesis of phosphorus pentasulfide.

Chemical Reactivity and Key Applications

Phosphorus pentasulfide is a highly reactive compound, primarily utilized as a potent thionating agent in organic synthesis.[4][11] Its reactivity is dominated by the electrophilicity of the phosphorus atoms and the lability of the phosphorus-sulfur bonds.

P₄S₁₀ reacts vigorously with water and atmospheric moisture, undergoing hydrolysis to produce phosphoric acid (H₃PO₄) and hydrogen sulfide (H₂S), the latter being responsible for its characteristic odor.[4][12]

P₄S₁₀ + 16 H₂O → 4 H₃PO₄ + 10 H₂S[4]

The most significant application of P₄S₁₀ in research and drug development is its use as a thionating agent. It effectively converts a wide range of carbonyl-containing compounds, including ketones, esters, amides, and lactones, into their corresponding thiocarbonyl analogues (thioketones, thioesters, thioamides, and thiolactones).[4][5][12] These reactions typically require refluxing in an appropriate solvent such as benzene, dioxane, or acetonitrile.[4]

The mechanism of thionation is believed to involve the dissociation of P₄S₁₀ into P₂S₅, which then acts as the active thionating species.[4] The carbonyl oxygen attacks a phosphorus atom, leading to the formation of a four-membered ring intermediate that subsequently collapses to yield the thiocarbonyl compound and a phosphorus oxysulfide byproduct.

Thionation_Mechanism General Thionation of a Carbonyl Compound Carbonyl Carbonyl Compound (R₂C=O) Intermediate Thiaoxaphosphetane Intermediate Carbonyl->Intermediate P4S10 P₄S₁₀ P2S5 P₂S₅ (Active Species) P4S10->P2S5 Dissociation P2S5->Intermediate Reaction Thiocarbonyl Thiocarbonyl Compound (R₂C=S) Intermediate->Thiocarbonyl Byproduct Phosphorus Oxysulfide Byproduct Intermediate->Byproduct

A generalized pathway for the thionation of carbonyl compounds.

A notable application of this reactivity is the synthesis of Lawesson's reagent , a milder and more soluble thionating agent, which is prepared by reacting P₄S₁₀ with anisole.[1][2]

Lawessons_Reagent_Synthesis Synthesis of Lawesson's Reagent P4S10 Phosphorus Pentasulfide (P₄S₁₀) Reflux Reflux in Solvent P4S10->Reflux Anisole Anisole Anisole->Reflux LR Lawesson's Reagent Reflux->LR H2S Hydrogen Sulfide (H₂S) Reflux->H2S Byproduct

The synthesis of Lawesson's reagent from phosphorus pentasulfide.

Phosphorus pentasulfide also reacts with other nucleophiles such as alcohols and amines.[1][4] For instance, its reaction with alcohols leads to the formation of dithiophosphoric acids, which are precursors to lubricant additives and pesticides like Parathion and Malathion.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving phosphorus pentasulfide.

This protocol describes a small-scale laboratory synthesis from red phosphorus and sulfur.[4]

Materials:

  • Red phosphorus (pre-dried): 1.67 g

  • Sulfur (resublimed): 4.33 g

  • Crucible with a tight-fitting cover

  • Hot plate

  • Mortar and pestle

  • Desiccator

  • Air-tight storage vessel

Procedure:

  • In a fume hood, combine the red phosphorus and resublimed sulfur in the crucible.

  • Place the cover on the crucible and gently heat the mixture on a hot plate to approximately 300 °C.

  • Maintain this temperature for 5 minutes. Caution: Do not open the hot crucible as the contents may ignite and release toxic gases.[4]

  • Allow the crucible to cool to room temperature in a desiccator.

  • Once cooled, carefully open the crucible in a well-ventilated area or fume hood.

  • Transfer the solid product to a mortar and grind it into a fine powder. The product should be a greenish-yellow powder.

  • Store the phosphorus pentasulfide in a labeled, air-tight container.

This procedure outlines the conversion of a ketone to its corresponding thioketone using P₄S₁₀.[5]

Materials:

  • Ketone (e.g., benzophenone)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous toluene or xylene

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the ketone and a suitable amount of anhydrous toluene or xylene to form a solution or suspension.

  • Add phosphorus pentasulfide to the mixture. The molar ratio of P₄S₁₀ to the ketone may vary depending on the substrate, but a ratio of 0.25 to 0.5 equivalents of P₄S₁₀ per equivalent of carbonyl group is a common starting point.

  • Equip the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The workup procedure will vary depending on the product's properties but generally involves filtering off any insoluble phosphorus byproducts and removing the solvent under reduced pressure.

  • The crude thioketone can then be purified by recrystallization or column chromatography.

This protocol describes the conversion of an amide to a thioamide.

Materials:

  • Amide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous dioxane

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the amide in anhydrous dioxane.

  • Add P₄S₁₀ to the solution.

  • Heat the mixture to reflux with stirring until the reaction is complete as indicated by TLC.

  • Cool the reaction to room temperature.

  • The workup typically involves a simple hydrolytic process to remove phosphorus-containing byproducts, followed by extraction of the thioamide into an organic solvent.

  • The organic layer is then dried, and the solvent is evaporated to yield the crude thioamide, which can be further purified.

Safety and Handling

Phosphorus pentasulfide is a hazardous chemical and must be handled with appropriate safety precautions.

  • Flammability: It is a flammable solid that can be ignited by friction or in the presence of moisture.[1][12]

  • Reactivity with Water: It reacts violently with water, releasing toxic and flammable hydrogen sulfide gas.[9][12] Therefore, it must be stored in a dry, well-ventilated area away from moisture and water sources.[9][10]

  • Toxicity: It is harmful if inhaled or swallowed.[9] Due to the release of H₂S upon contact with moisture, it should always be handled in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[9][10]

This guide serves as a foundational resource for understanding the core chemical properties and applications of phosphorus pentasulfide. For specific applications and advanced synthetic procedures, consulting the primary literature is highly recommended.

References

A Comprehensive Technical Guide to the Nomenclature of Phosphorus Sulfide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the nomenclature, structure, and characterization of phosphorus sulfide (B99878) isomers. The complex world of phosphorus sulfides, primarily existing as cage-like molecules with the general formula P₄Sₙ (where n can range from 2 to 10), presents a fascinating area of inorganic chemistry with significant implications for various fields, including materials science and drug development. This document aims to serve as a core reference for professionals requiring a detailed understanding of these compounds.

Introduction to Phosphorus Sulfide Nomenclature

The nomenclature of phosphorus sulfide isomers can initially appear complex. Historically, isomers were often distinguished by Greek letter prefixes (α, β, γ, etc.) based on the order of their discovery rather than their structural characteristics.[1][2] All known molecular phosphorus sulfides are built upon a tetrahedral P₄ core, with sulfur atoms incorporated in various ways, leading to a rich variety of isomeric forms.[1][2]

The systematic nomenclature, following IUPAC guidelines, provides a more descriptive naming convention based on the structure of the molecule. For example, P₄S₁₀ is systematically named tetraphosphorus (B14172348) decasulfide.[2]

Structures of Common Phosphorus Sulfide Isomers

The structural diversity of phosphorus sulfides is vast. Below is a summary of some of the most well-characterized isomers.

P₄S₃: Tetraphosphorus Trisulfide

This commercially significant compound, also known as phosphorus sesquisulfide, has a cage-like structure with C₃ᵥ symmetry.[3] It is a derivative of the P₄ tetrahedron with three sulfur atoms inserted into three P-P bonds.[3]

P₄S₄ Isomers: α- and β-P₄S₄

Two primary isomers of tetraphosphorus tetrasulfide are known, α-P₄S₄ and β-P₄S₄. The α-isomer possesses D₂d molecular symmetry.[4]

P₄S₅ Isomers: α-, β-, and γ-P₄S₅

Several isomers of tetraphosphorus pentasulfide have been identified. The β-P₄S₅ isomer has been characterized by X-ray crystallography.[5]

P₄S₆ Isomers: α-, β-, γ-, δ-, and ε-P₄S₆

A number of isomers of tetraphosphorus hexasulfide exist. The γ-P₄S₆ isomer has been structurally characterized and possesses Cₛ symmetry.[6] The β-P₄S₆ isomer has also been studied by X-ray diffraction.[6] The δ- and ε-isomers have been identified through ³¹P NMR spectroscopy.[6]

P₄S₇ Isomers: α- and β-P₄S₇

Two isomers of tetraphosphorus heptasulfide are well-documented.

P₄S₉: Tetraphosphorus Nonasulfide

The structure of P₄S₉ has been determined and it crystallizes in a monoclinic space group.[7][8]

P₄S₁₀: Tetraphosphorus Decasulfide

Also known as phosphorus pentasulfide, this is one of the most stable and commercially important phosphorus sulfides. It has an adamantane-like cage structure with T_d symmetry.[2]

Quantitative Structural and Spectroscopic Data

The precise characterization of phosphorus sulfide isomers relies on a combination of analytical techniques, primarily X-ray crystallography and ³¹P NMR spectroscopy. The following tables summarize key quantitative data for several isomers.

Table 1: Crystallographic Data of Selected Phosphorus Sulfide Isomers
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
P₄S₃OrthorhombicPnma9.6610.6013.68909090[3]
α-P₄S₄MonoclinicC2/c9.7719.0478.74690102.6790[9]
β-P₄S₅MonoclinicP2₁/m6.38910.9666.61390115.6590[5]
γ-P₄S₆MonoclinicP2₁/m6.62710.5046.8789090.1890[6]
P₄S₉MonoclinicP2₁/c12.45312.63713.16690141.0890[8]
Table 2: Selected Bond Lengths and Angles of Phosphorus Sulfide Isomers
CompoundBondBond Length (Å)BondBond Angle (°)Ref.
P₄S₃P-P2.235P-S-P102.5[3]
P-S2.090S-P-S99.5[3]
γ-P₄S₆P-P2.255P-S-P108.3-109.9[6]
P-S (bridging)2.071-2.151S-P-S98.4-113.8[6]
P=S (terminal)1.912[6]
Table 3: ³¹P NMR Chemical Shifts of Selected Phosphorus Sulfide Isomers
IsomerPhosphorus EnvironmentChemical Shift (ppm)Ref.
α-P₄S₄P₄-89.4[4]
β-P₄S₄P(A)+26.96[4]
P(M)-62.09[4]
P(X)₂-94.97[4]

Note: Chemical shifts are typically referenced to 85% H₃PO₄.

Experimental Protocols

The synthesis and characterization of phosphorus sulfide isomers require careful handling due to their reactivity, particularly with moisture. Below are outlines of typical experimental protocols.

General Synthesis of Phosphorus Sulfides

A common method for preparing many phosphorus sulfides is the thermolysis of a mixture of red phosphorus and sulfur in the desired stoichiometric ratio in an evacuated and sealed ampoule.[2] The reaction temperature and duration are critical parameters that influence the product distribution.

Synthesis of α-P₄S₄ and β-P₄S₄

A specific method for the synthesis of α-P₄S₄ and β-P₄S₄ involves the reaction of the corresponding isomers of P₄S₃I₂ with ((CH₃)₃Sn)₂S.[1][4]

Protocol Outline:

  • Synthesize the appropriate P₄S₃I₂ isomer.

  • React the P₄S₃I₂ isomer with an excess of ((CH₃)₃Sn)₂S in a suitable solvent like carbon disulfide (CS₂).

  • The reaction proceeds to form the respective P₄S₄ isomer.

  • The product can be isolated and purified by appropriate techniques such as recrystallization.

Characterization by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for identifying and differentiating between phosphorus sulfide isomers in a mixture.[2]

Protocol Outline:

  • Dissolve the phosphorus sulfide sample in a suitable deuterated solvent (e.g., CS₂).

  • Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectra.

  • Analyze the chemical shifts and coupling constants to identify the different phosphorus environments and, consequently, the isomers present.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and crystal packing.

Protocol Outline:

  • Grow single crystals of the phosphorus sulfide isomer, often by slow evaporation of a solution or by sublimation.

  • Mount a suitable crystal on a diffractometer.

  • Collect diffraction data at a specific temperature (often low temperature to minimize thermal motion).

  • Solve and refine the crystal structure using appropriate software to obtain the final structural parameters.

Visualizing Relationships and Workflows

Graphviz diagrams can be used to illustrate the relationships between different isomers and the general workflow for their characterization.

Phosphorus_Sulfide_Isomer_Relationships P4 P₄ Tetrahedron P4S3 P₄S₃ P4->P4S3 +3S P4S4 P₄S₄ Isomers P4S3->P4S4 +S P4S5 P₄S₅ Isomers P4S4->P4S5 +S P4S6 P₄S₆ Isomers P4S5->P4S6 +S P4S7 P₄S₇ Isomers P4S6->P4S7 +S P4S9 P₄S₉ P4S7->P4S9 +2S P4S10 P₄S₁₀ P4S9->P4S10 +S

Conceptual relationship of P₄Sₙ isomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of P₄Sₙ Isomer nmr ³¹P NMR Spectroscopy synthesis->nmr Initial Identification xrd X-ray Crystallography synthesis->xrd Single Crystal Growth structure Structure Determination nmr->structure xrd->structure data Quantitative Data structure->data

General experimental workflow.

References

An In-depth Technical Guide to the Molecular Structure of Tetraphosphorus Decasulfide (P₄S₁₀)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraphosphorus (B14172348) decasulfide (P₄S₁₀), often referred to as phosphorus pentasulfide, is a yellow, crystalline solid with the empirical formula P₂S₅. However, its molecular structure is a more complex, cage-like arrangement with the formula P₄S₁₀. This adamantane-like structure is isostructural with phosphorus pentoxide (P₄O₁₀). P₄S₁₀ is a versatile reagent in organic and inorganic synthesis, primarily used for the thionation of organic compounds. A thorough understanding of its molecular structure is crucial for comprehending its reactivity and for the rational design of synthetic pathways. This guide provides a detailed preliminary investigation into the structure of P₄S₁₀, summarizing key structural data and the experimental protocols used for its determination.

Molecular Structure

The molecular structure of P₄S₁₀ consists of a tetrahedral cage of four phosphorus atoms. Six of the ten sulfur atoms bridge the phosphorus atoms, while the remaining four are terminal, each bonded to one phosphorus atom. This arrangement results in a molecule with Td point group symmetry.

Bond Lengths and Angles

The precise bond lengths and angles within the P₄S₁₀ molecule have been determined primarily through X-ray crystallography. The structure contains two distinct types of phosphorus-sulfur bonds: the bridging P-S bonds and the terminal P=S bonds. The terminal bonds are shorter and possess more double-bond character.

Parameter Value Reference
P-S (bridging) Bond Length ~2.10 Å[1]
P=S (terminal) Bond Length ~1.94 Å[1]
P-S-P Bond Angle Idealized at 120°[1]
S-P-S Bond Angle Idealized at 109.5°[1]
Crystallographic Data

The crystal structure of P₄S₁₀ was refined by Blachnik et al. in 1998. The compound crystallizes in the triclinic space group P-1.

Parameter Value Reference
Crystal System Triclinic[2]
Space Group P-1[2]
a 9.643(3) Å[2]
b 10.963(3) Å[2]
c 11.572(4) Å[2]
α 71.54(2)°[2]
β 68.11(2)°[2]
γ 67.61(2)°[2]

Experimental Protocols

The determination of the molecular structure of P₄S₁₀ relies on sophisticated analytical techniques, primarily X-ray crystallography and gas-phase electron diffraction.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Methodology:

  • Crystal Growth: Single crystals of P₄S₁₀ suitable for X-ray diffraction are typically grown from a solution or by sublimation. A common method involves the slow cooling of a saturated solution of P₄S₁₀ in carbon disulfide (CS₂).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction data are collected on a detector. Key parameters recorded include the diffraction angles and intensities.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by minimizing the difference between the observed and calculated structure factors. The refinement process yields the final atomic coordinates, bond lengths, and bond angles. The refinement of the crystal structure of P₄S₁₀ by Blachnik et al. provides the most accurate and detailed structural information to date.[2]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, providing information free from intermolecular interactions present in the crystalline state.[3]

General Methodology:

  • Sample Introduction: A gaseous beam of P₄S₁₀ molecules is introduced into a high-vacuum chamber. This is typically achieved by heating a solid sample of P₄S₁₀ to its sublimation point.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Data Analysis: The experimental scattering intensities are converted into a molecular scattering curve. This curve is then Fourier transformed to generate a radial distribution curve, which gives the probability of finding two atoms at a given internuclear distance. By fitting this curve to a theoretical model of the molecule, precise bond lengths and angles can be determined.

Synthesis and Reactivity

Synthesis of P₄S₁₀

The industrial synthesis of tetraphosphorus decasulfide involves the direct reaction of white phosphorus (P₄) with molten sulfur at temperatures above 300 °C.[4]

Synthesis_Workflow P4 White Phosphorus (P₄) Reactor Reactor (>300°C) P4->Reactor S Sulfur (S) S->Reactor P4S10 Tetraphosphorus Decasulfide (P₄S₁₀) Reactor->P4S10

Synthesis workflow for P₄S₁₀.
Hydrolysis of P₄S₁₀

Tetraphosphorus decasulfide reacts with water in a vigorous hydrolysis reaction to produce phosphoric acid (H₃PO₄) and hydrogen sulfide (B99878) (H₂S) gas.[5] The reaction is stepwise and involves the sequential breaking of the P-S-P and P=S bonds.

Hydrolysis_Reaction P4S10 P₄S₁₀ H2O + 16 H₂O Intermediates Thio- and polythiophosphates P4S10->Intermediates stepwise hydrolysis Products 4 H₃PO₄ + 10 H₂S Intermediates->Products

Overall hydrolysis reaction of P₄S₁₀.

Molecular Visualization

The adamantane-like structure of P₄S₁₀ can be visualized using molecular modeling software. The following DOT script generates a 2D representation of the P₄S₁₀ cage structure.

2D representation of the P₄S₁₀ molecular structure.

Conclusion

The adamantane-like cage structure of tetraphosphorus decasulfide is well-established through techniques like X-ray crystallography. This guide has summarized the key structural parameters, provided an overview of the experimental methods used for their determination, and illustrated its synthesis and a key reaction. This fundamental understanding of the P₄S₁₀ structure is essential for its application in chemical synthesis and for the development of new reagents and materials. Further research, particularly detailed computational studies and investigations of its reaction mechanisms, will continue to enhance our understanding of this important phosphorus sulfide.

References

An In-depth Technical Guide to the Phosphorus-Sulfur Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphorus-sulfur (P-S) binary system, a cornerstone of inorganic and materials chemistry with significant implications for various fields, including drug development where phosphorus-sulfur compounds find application as versatile reagents. This document summarizes the known phases, phase transitions, and offers detailed experimental protocols for the characterization of this complex and fascinating system.

The Phosphorus-Sulfur Binary System: An Overview

The phosphorus-sulfur system is characterized by a rich variety of binary compounds, each with a unique molecular structure and reactivity. The phase diagram of the P-S system describes the physical states of mixtures of phosphorus and sulfur at different temperatures and compositions. Understanding these phase relationships is critical for the controlled synthesis of specific phosphorus sulfides and for predicting the behavior of P-S mixtures under various thermal conditions.

The major molecular species in the P-S system are based on a tetrahedral P₄ core, with sulfur atoms progressively incorporated into the structure. The most well-characterized of these compounds are P₄S₃, P₄S₅, P₄S₇, and P₄S₁₀.

Quantitative Data of the Phosphorus-Sulfur Phase Diagram

Table 1: Melting Points of Pure Elements

ElementMelting Point (°C)
Phosphorus (White)44.1
Sulfur (Rhombic)115.2

Table 2: Congruently Melting Phosphorus Sulfide Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Phosphorus SesquisulfideP₄S₃220.09~174
Phosphorus HeptasulfideP₄S₇348.37~310
Phosphorus PentasulfideP₄S₁₀444.55~287

Note: The melting points can vary slightly depending on the purity of the substances and the experimental conditions.

Experimental Protocols

The determination of a binary phase diagram such as that of the phosphorus-sulfur system relies on a combination of experimental techniques, primarily Differential Thermal Analysis (DTA) for identifying transition temperatures and X-ray Diffraction (XRD) for phase identification.

Sample Preparation

Objective: To prepare a series of P-S samples with varying compositions for thermal analysis.

Materials:

  • High-purity red phosphorus (amorphous)

  • High-purity sulfur (rhombic)

  • Quartz or borosilicate glass ampoules

  • Vacuum pump

  • High-temperature furnace

Procedure:

  • Weighing: Accurately weigh the required amounts of red phosphorus and sulfur to achieve the desired molar ratios. A series of samples covering the entire composition range (e.g., in 5 or 10 mol% increments) should be prepared.

  • Mixing: Thoroughly mix the powders in an inert atmosphere (e.g., a glovebox filled with argon) to ensure homogeneity.

  • Encapsulation: Transfer the mixture into a clean, dry quartz or borosilicate glass ampoule.

  • Evacuation and Sealing: Connect the ampoule to a vacuum pump and evacuate to a pressure of at least 10⁻³ torr. While under vacuum, seal the ampoule using a high-temperature torch. The vacuum prevents oxidation of the reactants at elevated temperatures.

  • Homogenization: Place the sealed ampoule in a rocking furnace and heat it slowly to a temperature above the melting point of the highest melting component in the mixture. Hold at this temperature for an extended period (e.g., 24-48 hours) with continuous rocking to ensure a homogeneous melt.

  • Cooling: Cool the ampoule slowly to room temperature to allow for the formation of equilibrium phases. For some compositions, rapid quenching may be necessary to preserve high-temperature phases.

Differential Thermal Analysis (DTA)

Objective: To determine the temperatures of phase transitions (melting, eutectic, peritectic) for each prepared sample.

Apparatus:

  • Differential Thermal Analyzer (DTA) with a furnace capable of reaching at least 600°C.

  • Inert reference material (e.g., calcined alumina, Al₂O₃).

  • Sample and reference crucibles (e.g., aluminum, graphite, or quartz).

Procedure:

  • Sample Preparation: Crush a small amount of the homogenized P-S sample into a fine powder in an inert atmosphere.

  • Loading: Place a few milligrams of the powdered sample into the sample crucible. Place an equivalent amount of the inert reference material into the reference crucible.

  • DTA Run: Place the crucibles in the DTA furnace. Purge the furnace with an inert gas (e.g., argon) to prevent oxidation.

  • Heating and Cooling Program: Heat the sample and reference at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected liquidus temperature. Then, cool the sample at the same controlled rate.

  • Data Analysis: Record the differential temperature between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., crystallization) will appear as upward peaks. The onset temperature of these peaks corresponds to the transition temperatures.

  • Phase Diagram Construction: Plot the determined transition temperatures for each composition on a temperature-composition graph to construct the phase diagram.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the P-S samples at different compositions and temperatures.

Apparatus:

  • Powder X-ray Diffractometer with a high-temperature attachment (optional, for in-situ studies).

  • Sample holders.

Procedure:

  • Sample Preparation: Grind a portion of the annealed P-S sample to a fine powder.

  • XRD Analysis: Mount the powder on a sample holder and place it in the diffractometer.

  • Data Collection: Collect the X-ray diffraction pattern over a suitable range of 2θ angles.

  • Phase Identification: Compare the obtained diffraction pattern with standard diffraction data for known phosphorus, sulfur, and phosphorus sulfide phases (from databases like the ICDD's Powder Diffraction File) to identify the phases present in the sample.

  • Temperature-Dependent XRD (optional): If a high-temperature attachment is available, XRD patterns can be collected at various temperatures to identify phase transformations as they occur.

Visualizations

The following diagrams illustrate key conceptual aspects of the phosphorus-sulfur system and the experimental workflow for its study.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output weigh Weigh P and S mix Mix in Inert Atmosphere weigh->mix encap Encapsulate in Ampoule mix->encap seal Evacuate and Seal encap->seal homogenize Homogenize in Furnace seal->homogenize cool Cool to Room Temperature homogenize->cool dta Differential Thermal Analysis (DTA) cool->dta xrd X-ray Diffraction (XRD) cool->xrd transitions Identify Transition Temperatures dta->transitions phases Identify Crystalline Phases xrd->phases diagram Construct Phase Diagram transitions->diagram phases->diagram

Caption: Experimental workflow for determining the phosphorus-sulfur phase diagram.

Phosphorus_Sulfides cluster_sulfides Phosphorus Sulfides P4 P₄ (White P) P4S3 P₄S₃ P4->P4S3 + S P4S5 P₄S₅ P4S3->P4S5 + S P4S7 P₄S₇ P4S5->P4S7 + S P4S10 P₄S₁₀ P4S7->P4S10 + S S S (Sulfur) P4S10->S Excess S

Caption: Relationship between major phosphorus sulfides through sulfur addition.

Conclusion

The phosphorus-sulfur binary system is a complex field of study with numerous stable and metastable phases. While the melting points of the congruently melting compounds are well-established, a complete and experimentally verified phase diagram remains a subject of ongoing research. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of the P-S phase diagram. A thorough understanding of these phase relationships is essential for the targeted synthesis of phosphorus sulfides, which are valuable reagents in various chemical applications, including the development of novel pharmaceuticals. Further research employing advanced thermal analysis and structural characterization techniques will undoubtedly lead to a more complete and nuanced understanding of this important binary system.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Molecular Phosphorus Sulfide Compounds

Introduction

Molecular phosphorus sulfides are a fascinating class of inorganic compounds composed solely of phosphorus and sulfur. These compounds form a variety of cage-like structures, with the general formula P₄Sₙ (where n can range from 2 to 10).[1] The rich structural diversity and reactivity of these molecules have led to their application in various fields, from traditional uses in match manufacturing to modern applications in organic synthesis, materials science, and potentially drug development.[1][2] This guide provides a comprehensive overview of the core aspects of molecular phosphorus sulfides, focusing on their structure, synthesis, properties, and reactivity, with a particular emphasis on data and protocols relevant to scientific research.

The two most commercially significant phosphorus sulfides are phosphorus pentasulfide (P₄S₁₀) and phosphorus sesquisulfide (P₄S₃).[1][2] P₄S₁₀ is a key reagent in organic synthesis for the thionation of various functional groups and is produced on a large scale for the manufacturing of organosulfur compounds like insecticides and lubricant additives.[3][4] P₄S₃ is well-known for its use in "strike-anywhere" matches.[2][5] Beyond these two, a number of other binary phosphorus sulfides exist, many as isomers, all featuring a tetrahedral P₄ core.[1]

Molecular Structures and Properties

The structures of molecular phosphorus sulfides are conceptually derived from the white phosphorus (P₄) tetrahedron by the insertion of sulfur atoms into P-P bonds or by the addition of sulfur atoms to the phosphorus vertices.[6] This leads to a variety of cage structures with unique geometries and properties.

Tetraphosphorus Decasulfide (P₄S₁₀)

P₄S₁₀, also known as phosphorus pentasulfide (based on its empirical formula P₂S₅), possesses a tetrahedral molecular structure similar to adamantane and is almost identical to the structure of phosphorus pentoxide (P₄O₁₀).[3] This yellow, crystalline solid is one of the two commercially valuable phosphorus sulfides.[3] It is soluble in carbon disulfide but reacts with many other solvents like alcohols, DMSO, and DMF.[3] Due to hydrolysis from atmospheric moisture, P₄S₁₀ often has a characteristic rotten egg odor due to the evolution of hydrogen sulfide (H₂S).[3]

Tetraphosphorus Trisulfide (P₄S₃)

P₄S₃, or phosphorus sesquisulfide, is a yellow to yellow-green crystalline solid.[7] It has a unique cage-like structure derived from the P₄ tetrahedron with three sulfur atoms inserted into three P-P bonds, resulting in C₃ᵥ symmetry.[5] Unlike many other phosphorus sulfides, P₄S₃ is slow to hydrolyze and has a well-defined melting point.[5] It is soluble in carbon disulfide and to a lesser extent in benzene.[5]

Other Molecular Phosphorus Sulfides

Several other phosphorus sulfides with the formula P₄Sₙ exist, including isomers for n = 4, 5, 6, 7, 8, and 9.[1] These isomers are distinguished by Greek letter prefixes (e.g., α-P₄S₅, β-P₄S₅), which are based on the order of their discovery rather than their structure.[2] All known molecular phosphorus sulfides are based on a tetrahedral arrangement of four phosphorus atoms.[1]

Quantitative Data

A summary of key quantitative data for the most common phosphorus sulfides is presented below.

Table 1: Physical and Structural Properties of Key Phosphorus Sulfides
PropertyP₄S₁₀P₄S₃
Molar Mass 444.50 g/mol [3]220.093 g/mol [5]
Appearance Yellow solid[3]Yellow, yellow-green, or gray solid[5]
Density 2.09 g/cm³[3]2.08 g/cm³[5]
Melting Point 288 °C[3]172.5 °C[5]
Boiling Point 514 °C[3]408 °C[5]
Crystal Structure Triclinic[3]Orthorhombic[5]
Point Group Td[3]C₃ᵥ[5]
P-S Bond Length ~2.1 Å (bridging), ~1.9 Å (terminal)[8]2.090 Å[5]
P-P Bond Length N/A2.235 Å[5]

Experimental Protocols

The synthesis of phosphorus sulfides generally involves the direct reaction of elemental phosphorus (white or red) and sulfur at elevated temperatures.[6] The product distribution can be analyzed using techniques like ³¹P-NMR spectroscopy.[2] More selective syntheses have been developed to obtain specific isomers.

Synthesis of Tetraphosphorus Decasulfide (P₄S₁₀)

Method 1: Direct Combination of Elements

This is the primary industrial method.

  • Reactants: Liquid white phosphorus (P₄) and sulfur.[3]

  • Procedure: The reaction is carried out by heating liquid white phosphorus with sulfur to temperatures above 300 °C.[3] Careful temperature control between 300-350 °C is necessary to prevent the formation of lower sulfides.[9] The reaction is exothermic (ΔH = -450 kJ·mol⁻¹).[9]

  • Purification: The product can be purified by recrystallization from carbon disulfide or by sublimation at 200 °C under vacuum.[9]

Method 2: From Ferrophosphorus

An alternative industrial route.

  • Reactants: Ferrophosphorus (Fe₂P), a byproduct of white phosphorus production, and either elemental sulfur or pyrite (FeS₂).[3][9]

  • Reaction: 4 Fe₂P + 18 S → P₄S₁₀ + 8 FeS[3]

Synthesis of Tetraphosphorus Trisulfide (P₄S₃)
  • Reactants: Red phosphorus and sulfur.[1]

  • Procedure: Red phosphorus is treated with sulfur at temperatures above 450 K (177 °C).[1] An alternative method involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent.[1]

  • Purification: The product is purified by careful recrystallization with carbon disulfide and benzene.[1]

General Workflow for Phosphorus Sulfide Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of molecular phosphorus sulfides.

G Generalized Experimental Workflow for Phosphorus Sulfide Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization P4 White or Red Phosphorus Reaction Reaction in Inert Solvent or Melt (High Temperature) P4->Reaction S Sulfur S->Reaction Crude Crude PxSy Mixture Reaction->Crude Recrystallization Recrystallization (e.g., from CS2) Crude->Recrystallization Sublimation Sublimation Crude->Sublimation Pure Pure PxSy Recrystallization->Pure Sublimation->Pure NMR 31P-NMR Spectroscopy Pure->NMR Xray X-ray Crystallography Pure->Xray IR IR Spectroscopy Pure->IR

Caption: Generalized workflow for the synthesis and characterization of phosphorus sulfides.

Reactivity and Applications

The reactivity of phosphorus sulfides is dominated by their reactions with nucleophiles. They are valuable reagents in organic synthesis, particularly for converting oxygen-containing functional groups into their sulfur analogues.

Thionation Reactions

P₄S₁₀ is a powerful thionating agent. It is used to convert ketones, esters, amides, and other carbonyl compounds into the corresponding thiocarbonyls.[3] These reactions typically require refluxing in solvents like benzene, dioxane, or acetonitrile.[3] Lawesson's reagent, a derivative of P₄S₁₀, is also a widely used thionating agent with improved solubility in organic solvents.[3]

Formation of Organophosphorus Compounds

P₄S₁₀ reacts with alcohols and amines to form a variety of organothiophosphorus compounds.[3] For example, its reaction with alcohols produces dithiophosphoric acids, which are precursors to zinc dithiophosphates (ZDDPs), widely used as anti-wear additives in lubricating oils.[3] These reactions are also fundamental in the synthesis of pesticides like Parathion and Malathion.[3]

Applications in Drug Development and Materials Science

While direct applications of binary phosphorus sulfides in pharmaceuticals are not common, they are crucial intermediates in the synthesis of organophosphorus and organosulfur compounds, some of which have therapeutic applications.[10][11][12] Phosphorus-containing functional groups are present in a number of FDA-approved drugs, often as phosphonates or phosphates, which can act as prodrugs to improve solubility and bioavailability.[11][12]

In materials science, phosphorus sulfides are components of some amorphous solid electrolytes (e.g., Li₂S-P₂S₅) for certain types of lithium batteries.[3]

Reaction Pathways of P₄S₁₀

The following diagram illustrates some of the key reaction pathways of P₄S₁₀.

G Key Reaction Pathways of P4S10 cluster_hydrolysis Hydrolysis cluster_organosulfur Organosulfur Synthesis cluster_materials Materials Science P4S10 P4S10 H2S H2S P4S10->H2S hydrolysis H3PO4 H3PO4 P4S10->H3PO4 hydrolysis DithiophosphoricAcid Dithiophosphoric Acids ((RO)2PS2H) P4S10->DithiophosphoricAcid Thioketones Thioketones (R2C=S) P4S10->Thioketones SolidElectrolyte Solid Electrolytes (e.g., Li2S-P2S5) P4S10->SolidElectrolyte H2O H2O Alcohols Alcohols (ROH) Ketones Ketones (R2C=O) Li2S Li2S

Caption: Key reaction pathways involving tetraphosphorus decasulfide (P₄S₁₀).

Conclusion

The molecular phosphorus sulfides represent a structurally diverse and synthetically useful class of compounds. From the commercially produced P₄S₁₀ and P₄S₃ to the more exotic cage structures, these molecules continue to be of interest to researchers in both academic and industrial settings. Their role as versatile reagents in organic synthesis, particularly for the introduction of sulfur into organic molecules, is well-established. Future research may further unlock their potential in the development of new materials and as building blocks for novel therapeutic agents. A thorough understanding of their synthesis, structure, and reactivity is essential for harnessing their full potential.

References

An In-depth Technical Guide to Phosphorus-Sulfur Cage Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphorus-sulfur cage molecules, a fascinating class of inorganic compounds with diverse structures and reactivity. This document details their synthesis, characterization, and properties, with a focus on providing practical experimental protocols and clearly presented data for researchers in chemistry and drug development.

Introduction to Phosphorus-Sulfur Cage Molecules

Phosphorus sulfides are a family of inorganic compounds composed of phosphorus and sulfur.[1] These molecules form cage-like structures derived from the tetrahedral geometry of white phosphorus (P₄), with sulfur atoms inserted into P-P bonds or attached as exocyclic atoms.[2] The general formula for many of these compounds is P₄Sₙ (where n can range from 3 to 10).[2]

These compounds are notable for their rich structural diversity and varied chemical reactivity. Their applications range from traditional uses, such as in the production of "strike-anywhere" matches (P₄S₃), to vital roles in modern organic synthesis as powerful thionating agents.[3][4] For instance, phosphorus pentasulfide (P₄S₁₀) is a key reagent in the synthesis of Lawesson's reagent, which is widely used to convert carbonyl compounds into thiocarbonyls.[5][6] The unique structures and reactivity of phosphorus-sulfur cages also make them of interest in materials science and as precursors to organothiophosphorus compounds.[1]

This guide will focus on the synthesis, structure, and properties of several key phosphorus-sulfur cage molecules, providing detailed experimental protocols for their preparation and characterization.

Key Phosphorus-Sulfur Cage Molecules: Synthesis and Properties

This section details the synthesis, physical and structural properties of the most well-characterized phosphorus-sulfur cage molecules.

Tetraphosphorus Trisulfide (P₄S₃)

Tetraphosphorus trisulfide, also known as phosphorus sesquisulfide, is one of the most commercially significant phosphorus sulfides.[3] It is a yellow crystalline solid known for its use in "strike-anywhere" matches due to its low ignition temperature.[3][4]

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula P₄S₃[3]
Molar Mass 220.093 g/mol [3]
Appearance Yellow, yellow-green, or gray solid[3]
Density 2.08 g/cm³[3]
Melting Point 172.5 °C[3]
Boiling Point 408 °C[3]
Solubility Soluble in carbon disulfide and benzene.[3]
Structure Orthorhombic crystal structure with C₃ᵥ symmetry.[3]
P-S Bond Length 2.090 Å[3]
P-P Bond Length 2.235 Å[3]

Molecular Structure of P₄S₃:

Molecular structure of Tetraphosphorus Trisulfide (P₄S₃).
Tetraphosphorus Tetrasulfide (α-P₄S₄ and β-P₄S₄)

Tetraphosphorus tetrasulfide exists as two isomers, α-P₄S₄ and β-P₄S₄.[7] These can be synthesized from the corresponding isomers of P₄S₃I₂ by reaction with (Me₃Sn)₂S.[7][8] The α-isomer possesses D₂d molecular symmetry in its crystalline form.[7]

Physical and Chemical Properties:

Propertyα-P₄S₄β-P₄S₄Reference
Molecular Formula P₄S₄P₄S₄[7]
Synthesis From α-P₄S₃I₂ and (Me₃Sn)₂SFrom β-P₄S₃I₂ and (Me₃Sn)₂S[7][8]
Crystal Symmetry D₂d-[7]

Molecular Structure of α-P₄S₄:

Molecular structure of α-Tetraphosphorus Tetrasulfide (α-P₄S₄).
Tetraphosphorus Pentasulfide (P₄S₅)

P₄S₅ is another phosphorus sulfide cage molecule. It can be synthesized by the reaction of P₄S₃ with sulfur in carbon disulfide, catalyzed by iodine.[2]

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula P₄S₅[2]
Synthesis P₄S₃ + S (in CS₂, with I₂ catalyst)[2]

Molecular Structure of P₄S₅:

Lawesson_Synthesis P4S10 P₄S₁₀ Reaction Reflux in Toluene/Xylene P4S10->Reaction Anisole Anisole Anisole->Reaction LR Lawesson's Reagent Reaction->LR H2S H₂S (byproduct) Reaction->H2S Xray_Workflow Start Purified Compound CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Start->CrystalGrowth SelectCrystal Select Suitable Single Crystal CrystalGrowth->SelectCrystal Mount Mount Crystal on Diffractometer SelectCrystal->Mount DataCollection X-ray Diffraction Data Collection Mount->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution FinalStructure Final Molecular Structure StructureSolution->FinalStructure

References

A Technical Guide to the Synthesis of Novel Phosphorus-Sulfur Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a novel one-pot preparative route for the synthesis of organophosphorus-sulfur heterocycles. The methodologies and data presented are derived from peer-reviewed research and are intended to serve as a comprehensive resource for professionals in the fields of synthetic chemistry and drug development. The described reactions offer an efficient and environmentally benign pathway to a range of five- to ten-membered heterocycles bearing O-P(S)-O or O-P(S)-S-S-P(S)-O linkages.

Introduction

The discovery of novel heterocyclic compounds containing both phosphorus and sulfur is of significant interest due to their potential applications in medicinal chemistry, materials science, and agrochemicals. These scaffolds are integral to the development of new therapeutic agents and functional materials. This guide focuses on a recently developed one-pot synthesis that utilizes a ferrocene analogue of Lawesson's reagent, 2,4-diferrocenyl-1,3,2,4-diathiadiphosphetane 2,4-disulfide (FcLR), for the efficient construction of these complex molecular architectures.

One-Pot Synthesis of Eight- to Ten-Membered P-S Heterocycles

A significant advancement in the synthesis of phosphorus-sulfur heterocycles is a one-pot reaction involving the treatment of 2,4-diferrocenyl-1,3,2,4-diathiadiphosphetane 2,4-disulfide (FcLR) with various alkenyl-diols in the presence of triethylamine, followed by intramolecular oxidation with iodine. This method has been shown to produce eight- to ten-membered heterocycles in good to excellent yields.

Experimental Workflow

The general workflow for this one-pot synthesis is depicted below. The process begins with the reaction of FcLR with an appropriate diol in the presence of a base, followed by an in-situ oxidation step to induce ring closure.

experimental_workflow reagents FcLR + Alkenyl-diol + Triethylamine in Dichloromethane reaction_mixture Stir at Room Temperature for 24 hours reagents->reaction_mixture oxidation Add Iodine (I2) reaction_mixture->oxidation workup Reaction Quenching & Extraction oxidation->workup purification Column Chromatography workup->purification product Isolated P-S Heterocycle purification->product

Caption: One-pot synthesis workflow for P-S heterocycles.

Quantitative Data Summary

The following table summarizes the yields for a range of synthesized eight- to ten-membered phosphorus-sulfur heterocycles using the described one-pot methodology.

CompoundDiol SubstrateProduct StructureYield (%)
1 But-2-ene-1,4-diol8-membered ring89
2 But-2-yne-1,4-diol8-membered ring85
3 2,5-Dimethyl-hex-3-yne-2,5-diol8-membered ring78
4 (Z)-Hept-3-ene-1,7-diol9-membered ring72
5 Oct-4-yne-1,8-diol10-membered ring68
6 1,8-Dihydroxyocta-3,5-diyne10-membered ring63

Synthesis of Five- to Seven-Membered P-S Heterocycles from Aryl-Diols

The one-pot reaction can also be applied to aryl-diols, yielding a mixture of mono-phosphorus and the expected di-phosphorus heterocycles.

Quantitative Data Summary

The table below details the yields of the various products obtained from the reaction of FcLR with different aryl-diols.

Aryl-Diol SubstrateMono-P-S HeterocycleYield (%)Di-P-S HeterocycleYield (%)
1,2-Benzenedimethanol7 (5-membered ring)248 (10-membered ring)36
2,2'-Biphenyldimethanol9 (7-membered ring)2910 (14-membered ring)41
1,8-Bis(hydroxymethyl)naphthalene11 (7-membered ring)4112 (14-membered ring)49

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of the phosphorus-sulfur heterocycles discussed.

General Procedure for the Synthesis of Eight- to Ten-Membered Heterocycles (1-6)

To a solution of 2,4-diferrocenyl-1,3,2,4-diathiadiphosphetane 2,4-disulfide (FcLR) (1.0 mmol) and the respective alkenyl-diol (1.0 mmol) in dichloromethane (20 mL) was added triethylamine (2.0 mmol). The reaction mixture was stirred at room temperature for 24 hours. Following this, a solution of iodine (1.0 mmol) in dichloromethane (10 mL) was added dropwise, and the mixture was stirred for an additional 2 hours. The reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer was separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired heterocycle.

General Procedure for the Synthesis of Heterocycles from Aryl-Diols (7-12)

A solution of FcLR (1.0 mmol) and the corresponding aryl-diol (1.0 mmol) in dichloromethane (20 mL) was treated with triethylamine (2.0 mmol). The mixture was stirred at room temperature for 24 hours. Iodine (1.0 mmol) in dichloromethane (10 mL) was then added, and stirring was continued for another 2 hours. The workup procedure is identical to that described for compounds 1-6. The resulting products were separated and purified by column chromatography.

Conclusion

The one-pot synthesis methodology detailed in this guide represents a significant contribution to the field of heterocyclic chemistry. It provides a straightforward and efficient route to a variety of novel phosphorus-sulfur heterocycles. The high yields and operational simplicity of this method make it an attractive approach for the generation of molecular diversity for applications in drug discovery and materials science. Further investigation into the biological activities and material properties of these novel heterocycles is a promising area for future research.

Methodological & Application

Application of Phosphorus Pentasulfide (P₄S₁₀) in Organosulfur Compound Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus pentasulfide (P₄S₁₀) is a versatile and cost-effective reagent widely employed in the synthesis of a diverse range of organosulfur compounds.[1][2] Its primary application lies in the thionation of carbonyl compounds, converting them into the corresponding thiocarbonyls.[1][3] This capability extends to the synthesis of various sulfur-containing heterocycles and other organosulfur molecules, many of which are significant in medicinal chemistry and materials science.[4][5][6] P₄S₁₀ serves as a cornerstone reagent for introducing sulfur into organic frameworks, often providing a direct and efficient route to valuable thio-derivatives. While Lawesson's reagent (LR), which is derived from P₄S₁₀, is a popular alternative, P₄S₁₀ itself remains a crucial tool, particularly for large-scale syntheses where cost is a significant factor.[7][8][9] This document provides detailed application notes and experimental protocols for the use of P₄S₁₀ in the production of key organosulfur compounds.

Safety Precautions

Phosphorus pentasulfide is a flammable solid that reacts violently with water, releasing toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell.[10][11][12] It is crucial to handle P₄S₁₀ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile or chloroprene gloves, safety goggles, and a lab coat.[13] All equipment must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[13] In case of fire, use a dry chemical, soda ash, lime, or sand to extinguish; do not use water.[11]

Key Applications and Protocols

Thionation of Carbonyl Compounds

The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is one of the most fundamental applications of P₄S₁₀.[1] This reaction is applicable to a wide range of substrates, including ketones, esters, amides, and lactones.[14][15]

The reaction mechanism generally involves the dissociation of the P₄S₁₀ cage into reactive P₂S₅ units, which then interact with the carbonyl oxygen. A common representation of the thionation of a ketone is depicted below.

thionation_mechanism ketone R-C(=O)-R' intermediate [Thiaoxaphosphetane intermediate] ketone->intermediate + P₂S₅ p4s10 P₄S₁₀ thioketone R-C(=S)-R' intermediate->thioketone Rearrangement byproduct P₄S₉O intermediate->byproduct

Caption: General mechanism for the thionation of a ketone using P₄S₁₀.

Recent methodologies have demonstrated that supporting P₄S₁₀ on alumina (Al₂O₃) provides a more efficient and cleaner reaction, simplifying the workup procedure.[16]

Table 1: Thionation of Various Ketones using P₄S₁₀/Al₂O₃ [16]

EntrySubstrate (Ketone)Product (Thioketone)Reaction Time (h)Yield (%)
1AcetophenoneThioacetophenone392
2BenzophenoneThiobenzophenone2.595
34-Methylacetophenone4-Methylthioacetophenone3.590
44-Methoxyacetophenone4-Methoxythioacetophenone488
5CyclohexanoneThiocyclohexanone296

Experimental Protocol: Synthesis of Thiobenzophenone [16]

  • Reagent Preparation: Prepare the P₄S₁₀/Al₂O₃ reagent by mixing P₄S₁₀ and neutral alumina in a 1:10 ratio by weight.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzophenone (0.0025 mol) and P₄S₁₀/Al₂O₃ (1 g, containing 0.00085 mol of P₄S₁₀).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

  • Reaction: Reflux the reaction mixture under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion of the reaction (approx. 2.5 hours), cool the mixture to room temperature.

  • Purification: Remove the solid reagent by filtration. Evaporate the solvent from the filtrate under reduced pressure. Extract the resulting residue with diethyl ether. Evaporation of the ether yields pure thiobenzophenone.

Synthesis of Dithiocarboxylic Esters

P₄S₁₀ can be used as a catalyst and reagent for the one-pot synthesis of dithiocarboxylic esters from carboxylic acids and thiols or alcohols.[5][17] This method is efficient and avoids the use of harsh basic conditions.[17]

Table 2: Synthesis of Dithiocarboxylic Esters using P₄S₁₀ [5][17]

EntryCarboxylic AcidThiol/AlcoholProductYield (%)
1Benzoic acidBenzyl mercaptanBenzyl dithiobenzoate92
24-Nitrobenzoic acidBenzyl mercaptanBenzyl 4-nitrodithiobenzoate90
3Acetic acidBenzyl mercaptanBenzyl dithioacetate85
4Benzoic acid1-ButanolButyl dithiobenzoate65

Experimental Protocol: Synthesis of Benzyl Dithiobenzoate [17]

  • Reaction Setup: To a solution of benzoic acid (10 mmol) and benzyl mercaptan (12 mmol) in toluene (50 mL) in a round-bottom flask, add P₄S₁₀ (0.25 eq, 2.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with constant stirring. Monitor the reaction by TLC.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Purification: Filter the reaction mixture to remove any insoluble byproducts. Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (hexane/ethyl acetate eluent).

dithioester_synthesis start Carboxylic Acid (RCOOH) + Thiol (R'SH) reagent P₄S₁₀ (cat.) Toluene, 110 °C intermediate1 Activated Acid Intermediate reagent->intermediate1 Activation intermediate2 Thioester Intermediate intermediate1->intermediate2 + R'SH - H₂O product Dithiocarboxylic Ester (R-C(=S)-SR') intermediate2->product Thionation

Caption: Workflow for the synthesis of dithiocarboxylic esters using P₄S₁₀.

Paal-Knorr Thiophene Synthesis

P₄S₁₀ is a classical reagent for the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds.[18][19] It acts as both a sulfurizing and dehydrating agent in this condensation reaction.[18]

Table 3: Paal-Knorr Thiophene Synthesis using P₄S₁₀

Entry1,4-Dicarbonyl CompoundProductYield (%)
1Hexane-2,5-dione2,5-Dimethylthiophene~70-80[18]
21,4-Diphenylbutane-1,4-dione2,5-DiphenylthiopheneHigh

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene [18]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place hexane-2,5-dione (0.1 mol).

  • Reagent Addition: Carefully add P₄S₁₀ (0.05 mol) to the flask.

  • Reaction: Gently heat the mixture. The reaction is often exothermic and may proceed vigorously. Once the initial reaction subsides, continue heating at a gentle reflux for 1-2 hours.

  • Workup: Cool the reaction mixture and then carefully add water to decompose the excess P₄S₁₀ and its byproducts (Caution: H₂S evolution).

  • Purification: Extract the mixture with diethyl ether. Wash the ether layer with water, then with a dilute sodium hydroxide solution, and finally with water again. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The crude product can be purified by fractional distillation.

paal_knorr start 1,4-Dicarbonyl Compound reagent P₄S₁₀ step1 Thionation of one carbonyl group reagent->step1 step2 Cyclization and Dehydration step1->step2 product Thiophene Derivative step2->product

Caption: Logical steps in the Paal-Knorr thiophene synthesis using P₄S₁₀.

Conclusion

Phosphorus pentasulfide is a powerful and economical reagent for the synthesis of a wide array of organosulfur compounds. Its utility in thionation reactions and the construction of heterocyclic systems makes it an indispensable tool in organic synthesis, including applications in drug discovery and development. While newer reagents and methods have been developed, the fundamental reactivity of P₄S₁₀, especially when its performance is enhanced through combination with additives or solid supports, ensures its continued relevance in modern synthetic chemistry. Proper handling and adherence to safety protocols are paramount when working with this reactive compound.

References

Application Notes and Protocols for the Preparation of Lithium Thiophosphate Solid Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lithium thiophosphate (LPS) solid electrolytes, a promising class of materials for all-solid-state batteries. The information is intended to guide researchers in the preparation and characterization of these materials.

Introduction to Lithium Thiophosphate Solid Electrolytes

Lithium thiophosphates are inorganic solid electrolytes that exhibit high ionic conductivity at room temperature, making them a key component in the development of safer, high-energy-density all-solid-state lithium-ion batteries.[1][2] Their advantageous properties include good mechanical deformability, which allows for the formation of a robust interface with electrodes through cold pressing.[3][4] Common lithium thiophosphate compositions include Li₃PS₄, Li₇P₃S₁₁, and the argyrodite-type Li₆PS₅Cl.[5][6][7] The synthesis method significantly influences the final properties of the electrolyte, such as its crystalline phase, particle morphology, and ionic conductivity.[1]

Synthesis Methodologies

Several methods are employed for the synthesis of lithium thiophosphate solid electrolytes, each with its own advantages and disadvantages. The primary methods are solid-state synthesis, solution-based synthesis, and mechanochemical synthesis.

Solid-State Synthesis

Solid-state synthesis typically involves the high-temperature reaction of precursor materials. This method can produce highly crystalline materials. A variation of this is a mechanochemical-assisted solid-state route, which is commonly used for argyrodite-type electrolytes.[7][8]

Solution-Based Synthesis

Solution-based synthesis is a versatile and scalable approach that offers control over particle size and morphology.[1][9] This method involves the reaction of precursors in a suitable solvent, followed by heat treatment to obtain the desired crystalline phase.[10][11] However, the ionic conductivity of solution-synthesized electrolytes can sometimes be lower than those prepared by solid-state methods.[10][12]

Mechanochemical Synthesis

Mechanochemical synthesis, often performed using high-energy ball milling, is a common method for producing both amorphous and crystalline lithium thiophosphates.[1][13] This technique can be laborious but is effective in creating homogenous materials.[4][8]

Comparative Data of Synthesis Methods

The choice of synthesis method and its parameters have a significant impact on the electrochemical properties of the resulting lithium thiophosphate electrolyte. The following tables summarize quantitative data from various synthesis protocols.

Table 1: Synthesis Parameters and Ionic Conductivity of Li₃PS₄

Synthesis MethodPrecursors & Molar RatioMilling/Stirring ConditionsAnnealing Temperature (°C) & Time (h)Room Temperature Ionic Conductivity (S cm⁻¹)Activation Energy (eV)
Solid-State (Ca-doped)Li₂S, P₂S₅, CaSNot specifiedNot specified~1 x 10⁻⁴ (for β-Li₃PS₄)Not specified
Solution-Based (N-methylformamide)Li₂S, P₂S₅Stirring in NMF and n-hexane180°C for 3h2.3 x 10⁻⁶Not specified
Solution-Based (Acetonitrile)Li₂S, P₄S₁₀, pyridineStirring in acetonitrileNot specifiedNot specifiedNot specified
Solution-Based (Ethyl Isobutyrate)Not specifiedNot specified170°C3.6 x 10⁻⁴ (warm-pressed)Not specified

Table 2: Synthesis Parameters and Ionic Conductivity of Li₇P₃S₁₁

Synthesis MethodPrecursors & Molar RatioSolventAnnealing Temperature (°C) & Time (h)Room Temperature Ionic Conductivity (S cm⁻¹)Activation Energy (eV)
Solution-BasedLi₂S, P₂S₅ (7:3)Acetonitrile290°C for 1hMaximized at this temperatureNot specified
Solution-BasedLi₂S, P₂S₅ (7:3)Ethyl Propionate250°C for 1h1.5 x 10⁻³0.27

Table 3: Synthesis Parameters and Ionic Conductivity of Argyrodite Li₆PS₅Cl

Synthesis MethodPrecursors & Molar RatioMilling/Stirring ConditionsAnnealing Temperature (°C) & Time (h)Room Temperature Ionic Conductivity (S cm⁻¹)Activation Energy (eV)
Solid-StateLi₂S, P₂S₅, LiClDirect mixing, no intensive ball milling550°C for 10hup to 4.96 x 10⁻³Not specified
MechanochemicalLi₂S, P₂S₅, LiCl (5:1:2)550 rpm for 8h550°C1.1 x 10⁻³Not specified
Two-step Liquid-PhaseLi₂S, P₂S₅, LiClUltrasonication in acetonitrile, then addition of ethanol/acetonitrile180°C2.0 x 10⁻⁴0.22
One-step Solution ProcessNot specifiedIn ethanolNot specified2.1 x 10⁻⁴Not specified

Experimental Protocols

The following are detailed protocols for the synthesis of various lithium thiophosphate solid electrolytes.

Protocol 1: Solid-State Synthesis of Argyrodite Li₆PS₅Cl

This protocol is adapted from a method that avoids intensive ball milling.[8]

Materials:

  • Lithium sulfide (Li₂S)

  • Phosphorus pentasulfide (P₂S₅)

  • Lithium chloride (LiCl)

  • Argon gas (high purity)

Equipment:

  • Glovebox with an argon atmosphere

  • Agate mortar and pestle

  • Tube furnace

  • Quartz tube

Procedure:

  • Inside an argon-filled glovebox, weigh stoichiometric amounts of Li₂S, P₂S₅, and LiCl.

  • Thoroughly mix the precursors using an agate mortar and pestle.

  • Place the mixed powder into a quartz tube.

  • Seal the quartz tube and transfer it to a tube furnace.

  • Heat the sample to 550 °C and hold for 10 hours under an argon atmosphere.

  • After annealing, allow the furnace to cool down to room temperature naturally.

  • Transfer the product back into the argon-filled glovebox for storage and characterization.

Protocol 2: Solution-Based Synthesis of Li₇P₃S₁₁

This protocol is based on the synthesis using acetonitrile as a solvent.[11]

Materials:

  • Lithium sulfide (Li₂S, 99.98%)

  • Phosphorus pentasulfide (P₂S₅, 99%)

  • Acetonitrile (ACN, 99.8%)

  • Argon gas (high purity)

Equipment:

  • Glovebox with an argon atmosphere

  • Three-necked flask

  • Magnetic stirrer with heating plate

  • Vacuum drying oven

  • Tube furnace

Procedure:

  • Inside an argon-filled glovebox, mix Li₂S and P₂S₅ in a 7:3 molar ratio.

  • Transfer the mixture to a three-necked flask and add acetonitrile.

  • Stir the mixture at 50 °C for 3 days.

  • After stirring, remove the solvent by drying under vacuum at 80 °C for 9 hours to obtain the precursor powder.

  • Grind the recovered precursor powder.

  • Anneal the precursor powder in a tube furnace at 290 °C for 1 hour under an argon atmosphere.

  • Allow the sample to cool to room temperature.

  • Store the final Li₇P₃S₁₁ product in an argon-filled glovebox.

Protocol 3: Mechanochemical Synthesis of β-Li₃PS₄

This protocol describes a general mechanochemical synthesis approach.

Materials:

  • Lithium sulfide (Li₂S)

  • Phosphorus pentasulfide (P₂S₅)

  • Argon gas (high purity)

Equipment:

  • Glovebox with an argon atmosphere

  • Planetary ball mill

  • Zirconia (ZrO₂) milling jar and balls

Procedure:

  • Inside an argon-filled glovebox, weigh Li₂S and P₂S₅ in the desired molar ratio (e.g., 3:1 for Li₃PS₄).

  • Load the precursors and zirconia milling balls into a zirconia milling jar.

  • Seal the jar and transfer it to the planetary ball mill.

  • Mill the mixture at a specified speed (e.g., 500 rpm) for a designated time (e.g., 10 hours).

  • After milling, return the jar to the glovebox.

  • The resulting powder can be used directly as an amorphous electrolyte or subsequently annealed to obtain the crystalline β-phase. For annealing, heat the powder in a tube furnace under argon. The specific temperature and time will depend on the desired crystallinity.

Characterization Techniques

To evaluate the properties of the synthesized lithium thiophosphate electrolytes, several characterization techniques are essential.

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallinity of the material.[14][15]

  • Raman Spectroscopy: To probe the local structure and identify the characteristic vibrational modes of the thiophosphate units.[15]

  • X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): To investigate the chemical composition and bonding states of the elements.[16][17]

  • Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity and activation energy of the solid electrolyte.[18]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described synthesis methods.

SolidStateSynthesis cluster_glovebox Inside Glovebox (Ar) cluster_furnace Furnace start Weigh Precursors (Li2S, P2S5, LiCl) mix Mix Precursors (Mortar & Pestle) start->mix load Load into Quartz Tube mix->load anneal Anneal at 550°C for 10h (Ar) load->anneal Seal & Transfer store Store Product anneal->store Cool & Transfer

Caption: Workflow for Solid-State Synthesis of Li₆PS₅Cl.

SolutionBasedSynthesis cluster_glovebox1 Inside Glovebox (Ar) cluster_furnace Furnace start Mix Precursors (Li2S, P2S5) react React in Solvent (e.g., ACN at 50°C) start->react dry Vacuum Dry (80°C, 9h) react->dry grind Grind Precursor dry->grind anneal Anneal at 290°C for 1h (Ar) grind->anneal Transfer store Store Product anneal->store Cool & Transfer

Caption: Workflow for Solution-Based Synthesis of Li₇P₃S₁₁.

MechanochemicalSynthesis cluster_glovebox Inside Glovebox (Ar) start Weigh Precursors (Li2S, P2S5) load Load into Milling Jar start->load mill Ball Mill (e.g., 550 rpm, 8h) load->mill Seal & Transfer unload Unload Powder product Amorphous Product unload->product mill->unload Transfer

Caption: Workflow for Mechanochemical Synthesis of Li₃PS₄.

References

Application Notes and Protocols: Lawesson's Reagent in the Synthesis of Thioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a widely utilized thionating agent in organic synthesis. Its primary application is the conversion of carbonyl compounds, such as amides, to their corresponding thiocarbonyl analogues, in this case, thioamides. Thioamides are significant structural motifs in medicinal chemistry and drug development. They serve as bioisosteres of amides, offering altered physicochemical properties like increased lipophilicity and modified hydrogen bonding capabilities, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1] Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1] This document provides detailed application notes and protocols for the synthesis of thioamides using Lawesson's reagent.

Reaction Mechanism

The thionation of amides with Lawesson's reagent proceeds through a mechanism analogous to the Wittig reaction.[2][3] In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the amide carbonyl group to form a four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion of this intermediate to form the desired thioamide and a stable phosphorus-oxygen double bond byproduct.[2][3]

Reaction_Mechanism Amide Amide (R-C(=O)NR'R'') Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Equilibrium Ylide->Intermediate + Thioamide Thioamide (R-C(=S)NR'R'') Intermediate->Thioamide Cycloreversion Byproduct Phosphorus Byproduct Intermediate->Byproduct

Caption: General mechanism of amide thionation using Lawesson's reagent.

Data Presentation

The efficiency of thioamide synthesis using Lawesson's reagent is influenced by factors such as the substrate, solvent, temperature, and reaction time. Below are tables summarizing quantitative data from various studies.

Table 1: Thionation of Various Amides with Lawesson's Reagent

Starting AmideLawesson's Reagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
N-p-methylphenylbenzamide0.52TolueneReflux379[4]
N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide0.525TolueneReflux2.584[4]
N²,N⁶-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide0.51TolueneReflux891[4]
Benzamide0.5THF (mechanochemical)N/A1.595-96[5]
4-Methoxybenzamide0.5THF (mechanochemical)N/A1.593[5]
4-Chlorobenzamide0.5THF (mechanochemical)N/A1.589[5]

Table 2: Optimization of Thionation of a Chlorin Derivative [6]

BaseSolventTemperature (°C)Time (h)Yield (%)
NoneToluene04824
NoneToluene1102415
Et₃NToluene350.7573
PyridineToluene252455
DIPEAToluene252462
K₂CO₃Acetonitrile252448

Experimental Protocols

General Protocol for Thioamide Synthesis (1.0 mmol scale)

This protocol provides a general procedure for the thionation of an amide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Starting Amide (1.0 mmol)

  • Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)

  • Anhydrous Toluene (or other high-boiling anhydrous solvents like xylene or dioxane) (4-5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the starting amide (1.0 mmol) and Lawesson's Reagent (0.5 - 0.6 mmol).

  • Solvent Addition: Add anhydrous toluene (4-5 mL) to the flask.

  • Heating: Place the flask in a heating mantle or oil bath and attach a reflux condenser. Heat the reaction mixture to reflux (for toluene, reflux is at ~110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amide is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • To decompose the phosphorus byproducts, ethanol or ethylene glycol can be added and the mixture can be heated.[7]

    • Remove the solvent under reduced pressure.

    • The crude residue can be diluted with an organic solvent like ethyl acetate and washed with water.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system as determined by TLC analysis.

Safety Precautions:

  • Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[8]

  • The reaction generates hydrogen sulfide as a byproduct, which is toxic and has a foul odor. Ensure proper ventilation.[9]

  • Lawesson's reagent is sensitive to moisture and air. Store under anhydrous and inert conditions.[8][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]

Application in Drug Development: Thioamide Prodrug Activation

Thioamides are crucial in drug design, often acting as prodrugs that require metabolic activation to exert their therapeutic effects. A prominent example is the antitubercular drug ethionamide.

Mechanism of Action of Ethionamide: Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, a monooxygenase.[11][12][13] The activated form of ethionamide then forms a covalent adduct with nicotinamide adenine dinucleotide (NAD+).[9][14] This adduct is a potent inhibitor of the enzyme InhA, an enoyl-acyl carrier protein reductase.[11][12] InhA is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[11][12][13] By inhibiting InhA, ethionamide disrupts cell wall synthesis, leading to bacterial death.[12]

Ethionamide_Pathway Ethionamide Ethionamide (Prodrug) Activated_Ethionamide Activated Ethionamide Ethionamide->Activated_Ethionamide Activation by EthA Mycobacterial EthA (Monooxygenase) EthA->Activated_Ethionamide Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Adduct NAD NAD+ NAD->Adduct + InhA InhA Enzyme Adduct->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Activation pathway of the thioamide prodrug ethionamide.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of thioamides using Lawesson's reagent.

Workflow Start Start: Select Amide Substrate Reaction Thionation Reaction: - Amide - Lawesson's Reagent - Anhydrous Toluene - Reflux Start->Reaction TLC Monitor Reaction by TLC Reaction->TLC TLC->Reaction Incomplete Workup Reaction Work-up: - Cool to RT - Decompose Byproducts - Solvent Removal TLC->Workup Reaction Complete Purification Purification: Silica Gel Column Chromatography Workup->Purification Characterization Characterization of Thioamide Purification->Characterization End End: Pure Thioamide Characterization->End

Caption: General experimental workflow for thioamide synthesis.

References

Protocol for Safe Handling and Storage of Phosphorus Pentasulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the safe handling, storage, and disposal of phosphorus pentasulfide (P₄S₁₀) in a laboratory setting. Adherence to these protocols is critical to minimize risks associated with this highly reactive and toxic compound.

Chemical and Physical Properties

Phosphorus pentasulfide is a greenish-yellow crystalline solid with a characteristic rotten egg odor due to hydrolysis from atmospheric moisture.[1][2][3][4] It is a flammable solid that is highly reactive, particularly with water.[2][3][5][6][7]

Table 1: Physical and Chemical Properties of Phosphorus Pentasulfide

PropertyValue
Molecular FormulaP₄S₁₀
Molecular Weight444.55 g/mol
Melting Point286-290 °C (547-554 °F)[5]
Boiling Point513-515 °C (955-959 °F)[3][4]
Specific Gravity2.09[3]
Ignition Temperature142 °C (287 °F)[3]
SolubilityInsoluble in water; soluble in carbon disulfide and benzene.[5]

Hazard Identification and Risk Assessment

Phosphorus pentasulfide poses significant health and safety risks. A thorough risk assessment must be conducted before any experiment involving this substance.

Key Hazards:

  • High Reactivity: Reacts violently with water, moisture, alcohols, and strong acids to produce highly toxic and flammable hydrogen sulfide (H₂S) gas and phosphoric acid.[1][2][7] This reaction can be explosive.[1][7]

  • Flammability: It is a flammable solid that can be ignited by heat, sparks, friction, or contact with incompatible materials.[1][2][3] Dust from phosphorus pentasulfide can form explosive mixtures with air.[7]

  • Toxicity: Harmful if swallowed or inhaled.[5][8] Contact can cause severe irritation and burns to the skin and eyes.[1] Inhalation can irritate the respiratory system, and higher exposures may lead to pulmonary edema, a medical emergency.[1] Exposure can also cause systemic effects such as headache, dizziness, and nausea.[1]

  • Environmental Hazard: Very toxic to aquatic life.[8][9]

Table 2: Exposure Limits for Phosphorus Pentasulfide

OrganizationTWA (8-hour)STEL (15-minute)
OSHA (PEL)1 mg/m³[1][10][11]3 mg/m³[10][11][12]
ACGIH (TLV)1 mg/m³[1][10][11]3 mg/m³[1][10][11][12]
NIOSH (REL)1 mg/m³[1][10][13]3 mg/m³[1][10][13]

IDLH (Immediately Dangerous to Life or Health): 250 mg/m³[1][11]

Risk_Assessment_Workflow cluster_prep Preparation Phase cluster_control Control Measures cluster_ops Operational Phase cluster_post Post-Experiment A Identify Experimental Need for P₄S₁₀ B Review Safety Data Sheet (SDS) and Literature A->B is P₄S₁₀ necessary? C Conduct Hazard Analysis B->C D Establish Engineering Controls (Fume Hood, Inert Atmosphere) C->D identify risks E Define Required Personal Protective Equipment (PPE) D->E F Develop Standard Operating Procedure (SOP) E->F G Verify Emergency Equipment Availability (Spill Kit, Fire Extinguisher) F->G SOP approval H Conduct Experiment Following SOP G->H I Quench and Dispose of Waste H->I J Decontaminate Work Area and Equipment I->J Spill_Response_Protocol cluster_initial Initial Response cluster_containment Containment and Cleanup cluster_final Final Steps A Evacuate Immediate Area B Alert Personnel and Emergency Services A->B C Remove Ignition Sources B->C D Don Appropriate PPE C->D if safe to do so E Cover Spill with Dry Sand, Lime, or Soda Ash D->E F DO NOT USE WATER E->F G Collect and Place in a Labeled, Covered Container E->G H Decontaminate Spill Area G->H I Dispose of Waste as Hazardous H->I J File Incident Report I->J

References

Application Notes and Protocols for the Use of Phosphorus Sulfides in Lube Oil Additive Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus sulfides, particularly phosphorus pentasulfide (P₄S₁₀), are cornerstone reagents in the synthesis of a critical class of lubricant additives known as Zinc Dialkyldithiophosphates (ZDDPs). These additives are indispensable in modern lubricant formulations, providing exceptional anti-wear, anti-oxidation, and corrosion inhibition properties.[1] ZDDPs function by forming a protective tribochemical film on metal surfaces under conditions of high temperature and pressure, thereby preventing direct metal-to-metal contact and significantly reducing wear.[2] This document provides detailed application notes on the mechanism of ZDDPs, experimental protocols for their synthesis from phosphorus pentasulfide, and a summary of their performance data. Additionally, it touches upon other phosphorus sulfide-based lubricant additives.

Mechanism of Action

The efficacy of ZDDP as a multifunctional lubricant additive stems from its ability to decompose at frictional hotspots on metal surfaces. This decomposition process is crucial for the formation of a protective, sacrificial layer.

  • Anti-Wear Film Formation: Under boundary lubrication conditions, the heat and pressure generated at asperity contacts cause the ZDDP molecule to break down. The resulting chemical species react with the iron surfaces to form a glassy film composed of zinc and iron polyphosphates and sulfides.[2] This film acts as a physical barrier, preventing adhesion and wear between moving parts.

  • Antioxidant Properties: ZDDPs also contribute to the oxidative stability of the lubricant. They act as peroxide decomposers, interrupting the radical chain reactions that lead to oil degradation, sludge formation, and viscosity increase.[3][4] The sulfur-containing moieties within the ZDDP structure are particularly effective at neutralizing hydroperoxides.

The chemical structure of the alcohol used in the synthesis of ZDDP significantly influences its performance characteristics. ZDDPs derived from primary alcohols generally exhibit greater thermal stability, whereas those from secondary alcohols tend to provide more effective anti-wear protection but are less thermally stable.[2]

Experimental Protocols

Synthesis of Zinc Dialkyldithiophosphate (ZDDP)

The synthesis of ZDDP is a two-step process: first, the formation of dialkyldithiophosphoric acid from the reaction of phosphorus pentasulfide with an alcohol, followed by the neutralization of this acid with zinc oxide.[5][6]

Materials:

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Alcohol (e.g., isopropanol, isooctanol, or a mixture thereof)

  • Zinc Oxide (ZnO)

  • Mineral Oil (as a solvent/diluent)

  • Nitrogen gas supply

  • Heptane (for filtration, optional)

  • Diatomaceous earth (filter aid, optional)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Thermometer

  • Filtration apparatus

Protocol:

Step 1: Synthesis of Dialkyldithiophosphoric Acid

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

  • Charge the three-necked flask with the desired alcohol or mixture of alcohols. A typical molar ratio is 4 moles of alcohol to 1 mole of phosphorus pentasulfide (P₄S₁₀ is often represented as P₂S₅ in reaction stoichiometry, so a 4:1 molar ratio of alcohol to P₂S₅ is used).[7]

  • Begin stirring the alcohol and purge the flask with nitrogen gas.

  • Gradually add phosphorus pentasulfide to the alcohol. The reaction is exothermic, and the temperature should be maintained between 70-90°C.[8] Control the addition rate to manage the temperature and the evolution of hydrogen sulfide (H₂S) gas, which is toxic and flammable.

  • After the addition is complete, continue to heat the mixture at 80-90°C for an additional 2-3 hours to ensure the reaction goes to completion.[7][8]

  • The reaction can be monitored by FT-IR spectroscopy, looking for the disappearance of the O-H stretching vibration from the alcohol around 3300 cm⁻¹.[7]

  • (Optional) Apply a vacuum for a short period to remove any unreacted alcohol and dissolved H₂S.[8]

  • The resulting product is dialkyldithiophosphoric acid.

Step 2: Neutralization with Zinc Oxide

  • In a separate vessel, prepare a slurry of zinc oxide in mineral oil. A slight excess of zinc oxide is often used to ensure complete neutralization of the acid.[9]

  • Cool the dialkyldithiophosphoric acid to below 60°C.

  • Slowly add the dialkyldithiophosphoric acid to the zinc oxide slurry with vigorous stirring. This reaction is also exothermic. Maintain the temperature of the mixture below 70°C.

  • After the addition is complete, continue stirring the mixture at 80-90°C for 1-2 hours to ensure complete neutralization.[8]

  • Heat the mixture to approximately 100°C and apply a vacuum to remove any water formed during the reaction.[8]

  • Cool the mixture and filter it to remove any unreacted zinc oxide and other solid impurities. A filter aid such as diatomaceous earth may be used to improve filtration.

  • The final product is a solution of ZDDP in mineral oil.

Safety Precautions:

  • Phosphorus pentasulfide is a flammable solid that reacts violently with water, releasing toxic and flammable hydrogen sulfide gas. It is also harmful if swallowed or inhaled.[6][8][10][11] Handle P₄S₁₀ in an inert atmosphere (e.g., under nitrogen) and away from moisture and ignition sources.[6][8][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.[11]

  • The synthesis of ZDDP involves the evolution of hydrogen sulfide gas. All procedures must be carried out in a well-ventilated fume hood.[12]

  • ZDDPs can cause eye and skin irritation.[13] Overheating ZDDPs can lead to decomposition and the release of H₂S, mercaptans, and olefins.[14] Avoid excessive heating and use controlled heating systems.[14]

Characterization of ZDDP
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the formation of the dithiophosphoric acid and its subsequent conversion to ZDDP. Key characteristic peaks include the P-O-C stretch.[5][15]

  • ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: A powerful tool for characterizing the structure of ZDDP and identifying impurities. The chemical shifts in ³¹P-NMR can distinguish between different types of ZDDP (e.g., primary vs. secondary alkyl) and other phosphorus-containing species.[16][17][18]

  • X-ray Photoelectron Spectroscopy (XPS): Employed to analyze the chemical composition of the tribofilms formed on metal surfaces, providing insights into the mechanism of action of ZDDP.[4]

Data Presentation

The performance of lubricant additives is evaluated through a series of standardized tests. Below are tables summarizing typical performance data for ZDDP and related additives.

Table 1: Four-Ball Wear Test Data (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant. A smaller wear scar diameter indicates better performance.

Lubricant SampleAdditive TypeConcentration (wt%)Average Wear Scar Diameter (mm)Reference
Mineral Base OilNone-0.85[19]
Base Oil + ZDDPSecondary Alkyl ZDDP1.00.40[19]
Base Oil + Ashless DithiophosphateShort-Chain Alkyl1.00.55[5]
Base Oil + Ashless DithiophosphateLong-Chain Alkyl1.00.62[5]

Table 2: Oxidation Stability Test Data (Rotating Pressure Vessel Oxidation Test - ASTM D2272)

This test measures the resistance of a lubricant to oxidation. A longer time to pressure drop indicates better oxidation stability.

Lubricant SampleAdditive TypeConcentration (wt%)Oxidation Induction Time (minutes)Reference
Palm OilNone-32[3]
Palm Oil + ZDDPZDDP1.2111[3]
Palm Oil + ZDDPZDDP1.6124[3]
Palm Oil + ZDDPZDDP2.0128[3]

Table 3: Friction Coefficient Data

This data, often obtained from a reciprocating tribometer, indicates the lubricity of the formulation. Lower values are generally desirable.

Lubricant SampleAdditive TypeAverage Friction CoefficientReference
Base OilNone~0.12 - 0.14[20][21]
Base Oil + ZDDPZDDP~0.11 - 0.12[20][21]
Base Oil + ZDDP + MoDTCZDDP and Molybdenum Dithiocarbamate~0.09 - 0.11[21]

Other Phosphorus Sulfide-Based Lube Oil Additives

While ZDDP is the most prominent, phosphorus pentasulfide is also a precursor to other lubricant additives.

  • Ashless Dithiophosphates: These are synthesized similarly to ZDDP but are not neutralized with a metal oxide. They can be reacted with other organic molecules, such as maleates, to produce metal-free anti-wear additives.[5] Ashless alternatives are sought after for applications where metal-containing additives are undesirable.[2]

  • Reaction Products with Olefins: Phosphorus pentasulfide can be reacted with olefins and sulfur to create phosphorosulfide-containing compounds that also exhibit anti-wear properties.[22][23][24]

Visualizations

ZDDP_Synthesis_Workflow cluster_step1 Step 1: Dialkyldithiophosphoric Acid Synthesis cluster_step2 Step 2: Neutralization and Purification P4S10 Phosphorus Pentasulfide (P₄S₁₀) Reactor1 Reaction Vessel (70-90°C, N₂ atmosphere) P4S10->Reactor1 Alcohol Alcohol (ROH) Alcohol->Reactor1 DDP_Acid Dialkyldithiophosphoric Acid ((RO)₂P(S)SH) Reactor1->DDP_Acid Exothermic Reaction (H₂S byproduct) Reactor2 Neutralization Vessel (<70°C) DDP_Acid->Reactor2 ZnO Zinc Oxide (ZnO) ZnO->Reactor2 MineralOil Mineral Oil MineralOil->Reactor2 Crude_ZDDP Crude ZDDP Reactor2->Crude_ZDDP Neutralization Purification Heating (Vacuum) & Filtration Crude_ZDDP->Purification Final_ZDDP Final ZDDP Product (in Mineral Oil) Purification->Final_ZDDP Removal of H₂O & solids

Caption: Workflow for the two-step synthesis of ZDDP.

ZDDP_Mechanism_of_Action cluster_lubricant In Lubricant cluster_interface At Metal Surface Interface cluster_antioxidant Antioxidant Action ZDDP ZDDP Molecule HeatPressure High Temperature & Pressure ZDDP->HeatPressure Decomposition_AO ZDDP as Peroxide Decomposer ZDDP->Decomposition_AO Decomposition ZDDP Decomposition HeatPressure->Decomposition Tribofilm Protective Tribofilm (Zinc/Iron Polyphosphates & Sulfides) Decomposition->Tribofilm Reacts with MetalSurface Metal Surface (Iron) Tribofilm->MetalSurface Forms on WearPrevention Wear Prevention Tribofilm->WearPrevention Leads to Peroxides Peroxides (ROOH) Peroxides->Decomposition_AO StableProducts Stable Byproducts Decomposition_AO->StableProducts OilDegradation Inhibition of Oil Degradation StableProducts->OilDegradation Results in

References

Application Notes and Protocols for the Synthesis of Metal Sulfide Nanoparticles Using Phosphorus Pentasulfide (P₄S₁₀) Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metal sulfide nanoparticles is a burgeoning field with significant implications for catalysis, electronics, and importantly, nanomedicine and drug development. The unique properties of these nanoparticles, such as quantum confinement effects and high surface area-to-volume ratios, make them ideal candidates for applications ranging from bio-imaging to targeted drug delivery. While various sulfur precursors are commonly employed, Phosphorus Pentasulfide (P₄S₁₀, also referred to as P₂S₅) presents a highly reactive, albeit less conventional, sulfur source. Its potent thionating capabilities, well-established in organic synthesis, suggest its utility in the formation of metal sulfide nanocrystals.

These application notes provide a comprehensive guide to the theoretical application of P₄S₁₀ in the synthesis of metal sulfide nanoparticles, focusing on a hot-injection method. Due to the limited specific literature on P₄S₁₀ as a precursor for colloidal nanoparticle synthesis, the following protocols are based on established principles of nanoparticle synthesis and the known chemical reactivity of P₄S₁₀. Researchers should consider this a foundational guide for developmental studies.

Core Principles and Advantages

The use of P₄S₁₀ as a sulfur precursor in a hot-injection synthesis relies on its rapid reaction with metal precursors at elevated temperatures. The proposed advantages of this method include:

  • High Reactivity : P₄S₁₀ is a powerful sulfurizing agent, potentially leading to faster reaction kinetics and lower required synthesis temperatures compared to more stable sulfur sources.

  • Versatility : It can theoretically be applied to a wide range of metal precursors (e.g., metal carboxylates, metal chlorides) to form various metal sulfide nanoparticles (e.g., ZnS, CdS, PbS).

  • In-situ Ligand Formation : The phosphate byproducts formed from the reaction of P₄S₁₀ could potentially act as inorganic capping ligands, influencing the growth and stability of the nanoparticles.

Experimental Protocols

The following is a generalized protocol for the synthesis of metal sulfide nanoparticles using a hot-injection method with P₄S₁₀ as the sulfur precursor. This protocol is a proposed methodology and should be optimized for specific metal sulfide systems.

Materials and Reagents
  • Metal precursor (e.g., Zinc Acetate, Cadmium Acetate)

  • Phosphorus Pentasulfide (P₄S₁₀)

  • High-boiling point coordinating solvent (e.g., 1-Octadecene (ODE))

  • Capping agent/ligand (e.g., Oleic Acid (OA), Oleylamine (OLA))

  • Inert gas (Argon or Nitrogen)

  • Purification solvents (e.g., Toluene, Ethanol, Acetone)

Protocol: Hot-Injection Synthesis of ZnS Nanoparticles
  • Preparation of Metal Precursor Solution:

    • In a three-neck flask, combine Zinc Acetate (1 mmol), Oleic Acid (4 mmol), and 1-Octadecene (20 mL).

    • Heat the mixture to 120°C under a gentle flow of inert gas (Argon) and apply a vacuum for 1 hour to remove water and oxygen. This step is crucial for the formation of the metal-oleate complex.

    • After degassing, switch to a continuous inert gas flow and raise the temperature to the desired injection temperature (e.g., 250-300°C).

  • Preparation of Sulfur Precursor Solution:

    • In a separate flask, under an inert atmosphere, dissolve Phosphorus Pentasulfide (0.25 mmol) in 1-Octadecene (10 mL). Gentle heating may be required to facilitate dissolution. This solution should be prepared fresh and used promptly due to the reactivity of P₄S₁₀.

  • Hot-Injection and Nanoparticle Growth:

    • Once the metal precursor solution is stable at the injection temperature, rapidly inject the P₄S₁₀ solution into the hot reaction mixture with vigorous stirring.

    • A rapid color change should be observed, indicating the nucleation of nanoparticles.

    • Allow the reaction to proceed at the injection temperature for a controlled period (e.g., 5-30 minutes) to facilitate nanoparticle growth. The growth time will influence the final size of the nanoparticles.

  • Reaction Quenching and Nanoparticle Isolation:

    • After the desired growth time, rapidly cool the reaction mixture to room temperature by removing the heating mantle and using a water bath.

    • Add excess ethanol or acetone to the cooled solution to precipitate the nanoparticles.

    • Centrifuge the mixture to pellet the nanoparticles and discard the supernatant.

  • Purification:

    • Re-disperse the nanoparticle pellet in a nonpolar solvent like toluene.

    • Repeat the precipitation and centrifugation steps at least two more times to remove unreacted precursors and excess ligands.

    • Finally, disperse the purified nanoparticles in a suitable solvent for characterization and further use.

Data Presentation

The following table presents hypothetical quantitative data for the synthesis of ZnS nanoparticles, illustrating how reaction parameters can influence nanoparticle characteristics. These values are illustrative and would need to be determined experimentally.

ParameterMetal PrecursorSulfur PrecursorInjection Temp. (°C)Growth Time (min)Average Diameter (nm)Emission Peak (nm)
Experiment 1 Zinc AcetateP₄S₁₀25053.5 ± 0.5420
Experiment 2 Zinc AcetateP₄S₁₀250155.2 ± 0.7445
Experiment 3 Zinc AcetateP₄S₁₀28054.8 ± 0.6440
Experiment 4 Cadmium AcetateP₄S₁₀220104.0 ± 0.4510

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed hot-injection synthesis of metal sulfide nanoparticles using a P₄S₁₀ precursor.

G cluster_prep Precursor Preparation cluster_reaction Nanoparticle Synthesis cluster_purification Purification Metal_Precursor Metal Precursor Solution (e.g., Zn(OAc)₂ in ODE/OA) Degas Degas Metal Precursor (120°C, Vacuum) Metal_Precursor->Degas Sulfur_Precursor Sulfur Precursor Solution (P₄S₁₀ in ODE) Inject Hot Injection Sulfur_Precursor->Inject Heat Heat to Injection Temp. (e.g., 250-300°C) Degas->Heat Heat->Inject Grow Nanoparticle Growth (5-30 min) Inject->Grow Quench Cool to Room Temp. Grow->Quench Precipitate Precipitate with Ethanol/Acetone Quench->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash Re-disperse & Repeat Centrifuge->Wash Final_Product Dispersed Nanoparticles Wash->Final_Product 2-3 cycles

Caption: Workflow for hot-injection synthesis of metal sulfide nanoparticles.

Proposed Reaction Pathway

This diagram illustrates a plausible reaction mechanism for the formation of metal sulfide nanoparticles from a metal carboxylate and P₄S₁₀.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Metal_Carboxylate Metal Carboxylate (M(OOCR)₂) Monomer Metal Sulfide Monomer (M-S) Metal_Carboxylate->Monomer Byproduct Phosphate/Thiophosphate Byproducts Metal_Carboxylate->Byproduct P4S10 Phosphorus Pentasulfide (P₄S₁₀) P4S10->Monomer P4S10->Byproduct Nanoparticle Metal Sulfide Nanoparticle (MS)n Monomer->Nanoparticle Nucleation & Growth

Caption: Proposed reaction pathway for metal sulfide nanoparticle formation.

Safety Precautions

Phosphorus Pentasulfide is a hazardous chemical. It is highly reactive with water, releasing toxic hydrogen sulfide gas. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Care should be taken to avoid exposure to moisture.

Conclusion

While the use of P₄S₁₀ as a sulfur precursor for the synthesis of metal sulfide nanoparticles is not yet widely documented, its chemical properties suggest it is a promising candidate for further research. The protocols and data presented here provide a theoretical framework to guide researchers in exploring this novel synthetic route. Experimental validation and optimization are critical next steps to fully realize the potential of P₄S₁₀ in creating advanced nanomaterials for scientific and drug development applications.

Application Notes: Phosphorus Sulfide Derivatives as Flotation Agents in Mining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phosphorus sulfide derivatives, primarily dithiophosphates (DTPs) and dithiophosphinates (DTPIs), as selective collectors in the froth flotation of sulfide minerals. This document includes summaries of quantitative performance data, detailed experimental protocols, and diagrams illustrating key mechanisms and workflows.

Introduction

Phosphorus pentasulfide (P₂S₅) is a crucial precursor for the synthesis of a class of organophosphorus compounds used extensively in the mining industry as flotation collectors.[1][2] By reacting P₂S₅ with alcohols or other organic precursors, compounds like dithiophosphates (DTPs) and dithiophosphinates (DTPIs) are formed.[1][3] These reagents are particularly effective for the separation of valuable sulfide minerals—such as those of copper, lead, zinc, molybdenum, gold, and silver—from gangue, especially iron sulfides like pyrite.[4][5]

Compared to traditional collectors like xanthates, dithiophosphates and dithiophosphinates offer enhanced selectivity, especially in complex polymetallic ores.[4][6][7] They are more stable over a wider pH range and their decomposition does not generate toxic carbon disulfide (CS₂), presenting a better health, safety, and environmental profile.[1][8]

Mechanism of Action

The collecting action of dithiophosphates and dithiophosphinates is based on their ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic. The molecule consists of a polar head and a non-polar hydrocarbon tail.[4]

  • Polar Head: The dithiophosphate functional group (-P(S)S⁻) acts as the polar head. The sulfur atoms in this group form strong chemical bonds (chemisorption) with metal ions (e.g., Cu²⁺, Pb²⁺) on the mineral surface, forming a stable metal-dithiophosphate complex.[2][4][9]

  • Non-Polar Tail: The alkyl groups (R-) attached to the phosphorus atom form the non-polar, hydrophobic tail. This tail extends outwards from the mineral surface into the aqueous pulp, preventing water from wetting the particle.[4]

This induced hydrophobicity allows the mineral particles to attach to air bubbles injected into the flotation cell. The bubble-particle aggregates rise to the surface to form a froth, which is then skimmed off, concentrating the valuable mineral.[4] Dithiophosphinates are reported to form metal complexes that are several orders of magnitude more stable than those formed by dithiophosphates, contributing to their high selectivity.[10]

G cluster_pulp Aqueous Pulp cluster_interface Mineral-Water Interface cluster_hydrophobic Hydrophobic Surface Mineral Sulfide Mineral Surface (e.g., CuFeS₂) Adsorption Chemisorption: Metal-Dithiophosphate Complex Formation Mineral->Adsorption Collector Dithiophosphate Ion (RO)₂PSS⁻ Collector->Adsorption Adsorbs onto Metal Site (Cu) HydrophobicMineral Hydrophobic Mineral Particle Adsorption->HydrophobicMineral Renders Surface Hydrophobic AirBubble Air Bubble HydrophobicMineral->AirBubble Attaches to

Caption: Adsorption mechanism of a dithiophosphate collector on a sulfide mineral surface.

Quantitative Performance Data

The effectiveness of phosphorus sulfide-derived collectors is dependent on mineralogy, dosage, pulp pH, and the presence of other reagents. The following tables summarize performance data from various studies.

Table 1: Performance of Sodium Diisobutyl Dithiophosphinate (DTPINa) on Single Minerals

Mineral Collector Dosage (mg/L) Pulp pH Mineral Recovery (%) Reference
Chalcopyrite (CuFeS₂) 12 8.0 96.2 [2][3][11]
Pyrite (FeS₂) 12 8.0 13.5 [2][3]
Galena (PbS) 50 11.0 91.7 [2][3]

| Sphalerite (ZnS) | 50 | 11.0 | 16.9 |[2] |

Table 2: Comparative Flotation of Chalcopyrite (CuFeS₂) Ore

Collector Dosage (mol/ton) Pulp pH Copper Recovery (%) Copper Grade (%) Reference
Di-ethyl-dithiophosphate (di-C₂-DTP) 0.0348 ~9 ~90 ~15 [4][7]
Ethyl Xanthate (C₂-X) 0.0695 ~9 ~85 ~18 [4]
Di-ethyl-dithiophosphate (di-C₂-DTP) 0.0695 ~9 ~92 ~16 [4][7]

| DTP & Xanthate Mixture (3:1) | - | - | 96.3 | 24.7 |[10] |

Table 3: Performance of Ammonium Dibutyl Dithiophosphate (ADD) on a Slime-Containing Copper Sulfide Ore

ADD Dosage (g/t) Terpenic Oil (Frother) Dosage (g/t) Copper Recovery (%) Copper Grade (%) Reference
50 10 72.4 3.40 [12]

| 30 | 30 | 80.47 | 4.71 |[12] |

Experimental Protocols

The following are detailed protocols for the preparation and use of dithiophosphate collectors in a laboratory setting.

Protocol 1: Preparation of Dithiophosphate Collector Stock Solution

Dithiophosphates can be oily liquids or solids and may have low water solubility.[6][13] Proper preparation is crucial for accurate dosing and effective performance.

Materials:

  • Dithiophosphate reagent (e.g., Sodium Diisobutyl Dithiophosphate)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and volumetric flasks

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Determine Solubility: Check the technical data sheet for the specific dithiophosphate reagent. Many are sold as aqueous solutions (e.g., 50% active ingredient) and can be used as is or diluted.[1]

  • Preparation of 1% (w/v) Stock Solution (Example): a. Weigh 1.0 g of the neat dithiophosphate reagent into a 100 mL beaker. b. Add approximately 80 mL of deionized water. c. Place the beaker on a magnetic stirrer and add a stir bar. d. Stir the solution until the reagent is fully dissolved. Some dithiophosphate salts dissolve better in slightly alkaline conditions. If dissolution is slow, adjust the pH to 9-10 using a dilute NaOH solution while stirring. e. Once dissolved, carefully transfer the solution to a 100 mL volumetric flask. f. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask. g. Bring the final volume to the 100 mL mark with deionized water. h. Stopper the flask and invert several times to ensure homogeneity.

  • Storage: Store the stock solution in a sealed, clearly labeled container. Prepare fresh solutions regularly as per laboratory standards to ensure consistent activity.

Protocol 2: Laboratory Froth Flotation Test for Sulfide Ores

This protocol describes a standard batch flotation test using a laboratory-scale mechanical flotation cell (e.g., Denver D-12 type).[4][14]

Materials & Equipment:

  • Laboratory flotation machine with a 2.5 L cell

  • Impeller and stator

  • Air supply with a flowmeter

  • pH meter and probes

  • Stopwatch

  • Froth-scraping paddles

  • Collection pans, filter paper, drying oven

  • Ground ore sample (e.g., 1 kg, milled to 80% passing 75 µm)

  • Tap water or process water

  • Reagents: pH modifier (e.g., lime, NaOH), Collector stock solution (from Protocol 1), Frother (e.g., MIBC, pine oil)

  • PPE

Procedure:

  • Cell Setup: a. Clean the flotation cell, impeller, and stator thoroughly to prevent cross-contamination. b. Assemble the cell on the flotation machine and set the impeller height (e.g., 1 cm from the bottom).

  • Pulp Preparation: a. Place 1.0 kg of the ground ore sample into the flotation cell.[14] b. Add a measured volume of water (e.g., ~1.4 L for a 2.5 L cell) to achieve the target pulp density (e.g., 32-35% solids by mass).[14] c. Lower the impeller into the cell and turn on the machine. Set the agitation speed (e.g., 1200 rpm) to ensure complete suspension of all solid particles.[14]

  • Conditioning: a. Measure the natural pH of the pulp. b. Add the pH modifier in small increments to reach the target pH for the test (e.g., pH 8 for chalcopyrite/pyrite separation).[2] Allow the pulp to condition for a set time (e.g., 3-5 minutes) to stabilize. c. Using a microliter pipette or syringe, add the required dosage of the dithiophosphate collector stock solution. Condition the pulp for 3 minutes .[15] d. Add the required dosage of frother (e.g., MIBC). Condition the pulp for an additional 1 minute .[15]

  • Flotation: a. Immediately after the frother conditioning, open the air valve to a predetermined flow rate (e.g., 5-6 L/min).[15] Start the stopwatch. b. Allow a stable froth to develop. The top of the froth bed should be level with the overflow lip of the cell.[4] c. Begin collecting the froth using paddles, scraping at regular intervals (e.g., every 15 seconds).[12] Collect the froth in timed intervals into separate pans (e.g., 0-2 min, 2-5 min, 5-10 min).[16] d. Continue flotation for the total desired time (e.g., 10-15 minutes).

  • Sample Processing and Analysis: a. Stop the air supply and agitator. The remaining slurry in the cell constitutes the tailings. b. Filter, dry (at ~60°C), and weigh the collected concentrate fractions and the tailings.[15] c. Analyze the dried samples for their elemental content (e.g., Cu, Pb, Fe) to calculate the mineral recovery and concentrate grade.[16]

G start Start ore_prep Ore Preparation (1 kg ore, grind to 80% < 75µm) start->ore_prep pulp_prep Pulp Preparation (Add ore & water to 2.5L cell, set impeller to 1200 rpm) ore_prep->pulp_prep ph_adjust pH Adjustment (Add lime, condition for 3-5 min) pulp_prep->ph_adjust collector_add Add Dithiophosphate Collector (Condition for 3 min) ph_adjust->collector_add frother_add Add Frother (e.g., MIBC) (Condition for 1 min) collector_add->frother_add flotation Flotation (Introduce air, start timer, scrape froth at intervals) frother_add->flotation processing Sample Processing (Filter, dry, weigh concentrate & tailings) flotation->processing analysis Chemical Analysis (Determine grade & recovery) processing->analysis end End analysis->end

Caption: Experimental workflow for a laboratory froth flotation test.

References

Troubleshooting & Optimization

avoiding side reactions with Lawesson's reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lawesson's Reagent (LR). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thionation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Lawesson's Reagent and what is its primary application?

Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis.[1][2] Its primary function is to convert carbonyl compounds, such as ketones, esters, amides, and lactones, into their corresponding thiocarbonyl analogues (thioketones, thioesters, thioamides, etc.).[1][2]

Q2: What are the main advantages of using Lawesson's Reagent over other thionating agents like phosphorus pentasulfide (P₄S₁₀)?

Lawesson's Reagent offers several advantages, including milder reaction conditions, shorter reaction times (especially with microwave assistance), and often higher yields.[1] It is also more soluble in organic solvents compared to P₄S₁₀.[1]

Q3: What is the general mechanism of thionation with Lawesson's Reagent?

In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide.[1][3] This ylide reacts with a carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[1][2] This intermediate then undergoes cycloreversion, similar to a Wittig reaction, to yield the desired thiocarbonyl compound and a stable P=O byproduct.[1][2]

Q4: Are there any safety precautions I should be aware of when handling Lawesson's Reagent?

Yes, Lawesson's Reagent is sensitive to moisture and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water.[1] It is also harmful if inhaled, swallowed, or in contact with skin. Always handle Lawesson's Reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Leftover reagent and foul-smelling residues can be quenched with an excess of sodium hypochlorite (bleach).[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseSuggested Solution
Poor Reagent Quality Lawesson's Reagent can degrade over time, especially with exposure to moisture.[1] Use a fresh batch of reagent or purify older batches by recrystallization from toluene or xylene.[4] Store the reagent under anhydrous conditions.
Sub-optimal Reaction Temperature The reactivity of Lawesson's Reagent is temperature-dependent.[1] For less reactive substrates like esters, higher temperatures (e.g., refluxing toluene or xylene) may be required.[5][6] For more sensitive substrates, lower temperatures (e.g., room temperature in THF) may be necessary to prevent degradation.[7]
Incorrect Stoichiometry While theoretically 0.5 equivalents of LR are needed per carbonyl group, using a slight excess (e.g., 0.55-0.6 equivalents) can help drive the reaction to completion.[1] For difficult transformations, a larger excess may be required.[8]
Poor Solubility Ensure the chosen solvent can dissolve both the substrate and Lawesson's Reagent at the reaction temperature. Toluene and THF are commonly used solvents.[1] In some cases, using a larger volume of solvent can improve solubility and reaction outcomes.[7]
Problem 2: Undesired Side Reactions
Side ReactionMitigation Strategy
Reaction with other functional groups Lawesson's Reagent can react with functional groups other than carbonyls, such as alcohols and sulfoxides.[1][9] Protect sensitive functional groups before carrying out the thionation reaction.
Nitrile formation from primary amides This is a common side reaction.[10] To minimize nitrile formation, use milder reaction conditions such as lower temperatures and shorter reaction times.
Epimerization of chiral centers This can be an issue, particularly in peptide synthesis under basic conditions.[10] Careful control of pH and reaction conditions is crucial.
Reaction with azides Lawesson's reagent may reduce azides to primary amines.[11] If this is observed, consider alternative thionating agents or a different synthetic route.
Problem 3: Difficulty in Product Purification

The primary byproducts of Lawesson's Reagent are phosphorus-containing compounds which can be difficult to separate from the desired product due to similar polarities.[12][13]

Purification ChallengeSuggested Solution
Co-elution with phosphorus byproducts After the reaction, add an excess of ethanol or ethylene glycol and reflux for a few hours.[1][12] This converts the phosphorus byproducts into more polar species that are easier to remove by aqueous workup or extraction.[1][12]
Persistent impurities after chromatography A thorough aqueous workup before chromatography is critical to remove byproducts.[7] Washing with a saturated aqueous solution of NaHCO₃ can also be effective.[14] For non-polar products, a shallower gradient during column chromatography, starting with a non-polar eluent, can improve separation.[15]
Product degradation on silica gel Some thioamides and thioketones can be unstable on silica gel.[9] In such cases, purification by recrystallization is a better alternative. The ethylene glycol workup method is particularly amenable to subsequent recrystallization.[12]
Challenging separations Consider using a fluorous-tagged Lawesson's reagent, which allows for the easy removal of byproducts through fluorous solid-phase extraction.[16] Alternatively, Curphey's reagent (P₄S₁₀/HMDO) can be used, as its byproducts are more easily removed by hydrolytic workup.[17]

Experimental Protocols

Protocol 1: General Procedure for Thionation of an Amide
  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the amide (1.0 mmol) in anhydrous toluene (10 mL).

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.55 mmol, 0.55 equivalents) to the solution.[10]

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the mixture to room temperature.

    • Option A (Standard Aqueous Workup): Filter the reaction mixture through a pad of celite to remove any insoluble material. Concentrate the filtrate under reduced pressure. Perform a standard aqueous workup with water and an appropriate organic solvent for extraction.[7]

    • Option B (Byproduct Decomposition): Cool the reaction mixture and add an excess of ethanol or ethylene glycol. Reflux the mixture for 2 hours to convert the phosphorus byproducts into more polar species.[1][12] Then proceed with an aqueous workup and extraction.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.[10]

Protocol 2: Purification of Lawesson's Reagent
  • Dissolution: In a fume hood, heat a mixture of crude Lawesson's Reagent in toluene or xylene until it is fully dissolved.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the yellow crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum. Store the purified reagent under an inert, anhydrous atmosphere.

Visual Guides

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_actions_yield Low Yield Solutions cluster_actions_side Side Reaction Solutions cluster_actions_purification Purification Solutions Start Thionation Reaction with Lawesson's Reagent Problem Analyze Reaction Outcome (TLC, LC-MS, NMR) Start->Problem LowYield Low/No Yield Problem->LowYield Incomplete conversion SideReactions Side Reactions Observed Problem->SideReactions Multiple spots on TLC PurificationIssues Purification Difficulty Problem->PurificationIssues Product is impure Success Successful Reaction Problem->Success Clean conversion CheckReagent Check Reagent Quality (Purity, Age) LowYield->CheckReagent OptimizeTemp Optimize Temperature LowYield->OptimizeTemp AdjustStoich Adjust Stoichiometry LowYield->AdjustStoich ProtectGroups Use Protecting Groups SideReactions->ProtectGroups MilderConditions Use Milder Conditions (Temp, Time) SideReactions->MilderConditions AlternativeReagent Consider Alternative Reagent SideReactions->AlternativeReagent ByproductWorkup Byproduct Decomposition Workup (EtOH/Ethylene Glycol) PurificationIssues->ByproductWorkup OptimizeChromo Optimize Chromatography (Shallow Gradient) PurificationIssues->OptimizeChromo Recrystallize Recrystallization PurificationIssues->Recrystallize

Caption: Troubleshooting workflow for common issues in Lawesson's Reagent reactions.

Thionation_Mechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Monomer) LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->Intermediate Thiocarbonyl Thiocarbonyl Product (R₂C=S) Intermediate->Thiocarbonyl Cycloreversion Byproduct Phosphorus Byproduct (ArP(S)O) Intermediate->Byproduct

References

Technical Support Center: Managing the Reactivity of P4S10 with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorus pentasulfide (P₄S₁₀) and alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of P₄S₁₀ with alcohols to synthesize O,O-dialkyldithiophosphoric acids and related compounds.

Issue 1: Low Yield of the Desired Dithiophosphoric Acid

Possible Cause Troubleshooting Step
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Reactions with short-chain alcohols may require several hours at temperatures ranging from 70-80°C.[1] - Monitor H₂S Evolution: The reaction progress can be monitored by the evolution of hydrogen sulfide (H₂S) gas. A decrease in H₂S evolution may indicate the reaction is nearing completion.
Purity of P₄S₁₀ - Use High-Purity P₄S₁₀: The reactivity of P₄S₁₀ is highly dependent on its purity. Impure P₄S₁₀ can lead to low yields or the formation of unexpected products.[2][3] - Purification of P₄S₁₀: If impure P₄S₁₀ is suspected, it can be purified by methods such as soxhlet extraction with carbon disulfide or distillation.[2][3] A simpler purification involves taking advantage of the faster reaction of impurities with a small amount of water.[2]
Suboptimal Stoichiometry - Adjust Alcohol to P₄S₁₀ Ratio: The predominant reaction follows the stoichiometry: P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S.[1][4] Ensure the correct molar ratio is being used.
Side Reactions - Control Temperature: Elevated temperatures can promote the formation of byproducts. Maintain the recommended reaction temperature. - Consider a Catalyst: The use of catalysts can increase the reaction rate and selectivity towards the desired product, potentially reducing side reactions.[4]

Issue 2: Formation of Undesired Byproducts

Byproduct Identification Mitigation Strategy
(RO)₂P(S)SR, (RO)₃PS, (RO)₂P(S)H, (RO)₂P(S)OH, (RO)₂P(S)SP(S)(OR)₂, Elemental SulfurCharacterization using techniques like ³¹P NMR, GC-MS, and LC-MS.- Use a Catalyst: Catalysts such as phosphonium salts, ammonium salts, or phosphine oxides can improve the yield of the desired dithiophosphoric acid.[4] - Optimize Reaction Conditions: Carefully control the reaction temperature and addition rate of the alcohol. - Purification of the Crude Product: The crude acid can be purified by vacuum distillation (for short-chain alkyls) or by conversion to a salt, filtration, and re-acidification.[1][4]

Issue 3: Reaction is Too Vigorous or Uncontrolled

Possible Cause Troubleshooting Step
High Reactivity of P₄S₁₀ - Control Reagent Addition: Add the alcohol dropwise to a suspension of P₄S₁₀ in a suitable solvent to manage the exothermic reaction. - Use a Solvent: Performing the reaction in an inert solvent can help to dissipate heat.
Local Hotspots - Ensure Efficient Stirring: Vigorous stirring is crucial to maintain a homogeneous reaction mixture and prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction product of P₄S₁₀ with alcohols?

The primary reaction between phosphorus pentasulfide and an alcohol (ROH) is the formation of an O,O-dialkyldithiophosphoric acid, as shown in the following equation:

P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S[1][4]

These dithiophosphoric acids are valuable intermediates in the synthesis of insecticides, oil additives, and flotation collectors.[4]

Q2: What are the common side products in the reaction of P₄S₁₀ with alcohols?

Several byproducts can be formed, leading to a crude product that is typically 80-90% pure.[1] Common byproducts include:

  • (RO)₂P(S)SR

  • (RO)₃PS

  • (RO)₂P(S)H

  • (RO)₂P(S)OH

  • (RO)₂P(S)SP(S)(OR)₂

  • (RO)₂P(S)SSP(S)(OR)₂

  • Elemental sulfur[4]

Q3: What safety precautions should be taken when working with P₄S₁₀ and alcohols?

  • Hydrogen Sulfide (H₂S) Evolution: The reaction generates H₂S, a highly toxic and flammable gas with a rotten egg odor.[5][6] All manipulations should be conducted in a well-ventilated fume hood. A scrubbing system with a basic solution (e.g., sodium hypochlorite) is recommended to neutralize the H₂S gas.

  • Reactivity with Water: P₄S₁₀ reacts vigorously with water, including atmospheric moisture, to produce H₂S and phosphoric acid.[5][6][7] It should be stored and handled under anhydrous conditions.

  • Flammability: P₄S₁₀ is a combustible solid.[6] Keep it away from open flames and sources of ignition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Q4: How can the purity of the final dithiophosphoric acid product be improved?

For short-chain alkyl dithiophosphoric acids (e.g., from methanol, ethanol, propanol), vacuum distillation can be an effective purification method.[1] For longer-chain or aryl derivatives, a common technique involves converting the crude acid to its salt (e.g., ammonium or sodium salt), which can be purified by filtration or recrystallization. The purified salt is then treated with a strong mineral acid to regenerate the pure dithiophosphoric acid.[4]

Q5: Can catalysts be used to improve the reaction of P₄S₁₀ with alcohols?

Yes, various catalysts can increase the reaction rate and improve the yield and purity of the desired O,O-dialkyldithiophosphoric acids.[4] Effective catalysts include:

  • Phosphonium salts (e.g., tetrabutylphosphonium bromide)

  • Ammonium salts (e.g., tetramethylammonium chloride)

  • Phosphine oxides[4]

  • Phosphine sulfides

  • Sodium-dialkyldithiophosphinates[1]

The catalyst is typically used in small amounts, ranging from 0.001 to 5 weight % based on the alcohol used.[4]

Q6: What is the difference between using P₄S₁₀ and Lawesson's Reagent with alcohols?

While both can be used as thionating agents, their reactivity with alcohols differs. P₄S₁₀ reacts with alcohols to form dithiophosphoric acids. Lawesson's reagent, which is prepared from P₄S₁₀ and anisole, can also be used to convert alcohols to thiols.[8][9] The choice of reagent depends on the desired final product.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of O,O-Dialkyldithiophosphoric Acids

AlcoholCatalystTemperature (°C)Time (h)Crude Acid Purity (%)Yield (%)Reference
MethanolNone--74.986.8[1]
Methanol(CH₃)₄PCl----[1]
MethanolTrimethyl phosphine sulfide--92.890.5[1]
EthanolNone70287.484.9[1]
EthanolTrimethyldodecylphosphonium bromide--94.394.9[1]
IsopropanolNone752--[1]
n-DodecanolNone80-80.988.8[1]
PhenolNone--60.593.2[1]
PhenolEthyl-trioctylphosphonium bromide--98.498.0[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O,O-Dialkyldithiophosphoric Acids

  • Setup: Equip a four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas outlet and a scrubbing system for H₂S.

  • Reagents: Charge the flask with phosphorus pentasulfide (P₄S₁₀) and, if used, a solvent.

  • Reaction: Heat the stirred suspension to the desired reaction temperature (typically 70-80°C).

  • Alcohol Addition: Add the alcohol dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • Post-Reaction: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[1]

  • Work-up: Cool the reaction mixture to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any residual H₂S.

  • Isolation: Filter the reaction mixture to remove any unreacted P₄S₁₀. The filtrate is the crude O,O-dialkyldithiophosphoric acid.

  • Purification: Purify the crude product by vacuum distillation or by salt formation and re-acidification as described in the FAQs.

Protocol 2: Catalytic Synthesis of O,O-Diethyldithiophosphoric Acid

  • Catalyst Preparation: Dissolve the catalyst (e.g., trimethyldodecylphosphonium bromide) in the ethanol prior to the reaction.[1]

  • Reaction Setup: In a four-necked flask equipped as described in Protocol 1, suspend P₄S₁₀ in a small amount of previously prepared O,O-diethyldithiophosphoric acid.

  • Reaction Execution: Heat the suspension to 70°C and add the ethanol-catalyst solution dropwise over 2 hours.

  • Completion and Work-up: Maintain the reaction at 70°C for 30 minutes after the addition is complete. Cool to room temperature, purge with nitrogen, and filter to obtain the crude acid.[1]

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification setup Equip four-necked flask (stirrer, thermometer, dropping funnel, condenser) charge Charge with P4S10 (and optional solvent) setup->charge heat Heat to 70-80°C charge->heat add_alcohol Add alcohol dropwise (1-2 hours) heat->add_alcohol post_react Stir for 30-60 min add_alcohol->post_react cool Cool to room temperature post_react->cool purge Purge with N2 cool->purge filter Filter unreacted P4S10 purge->filter purify Vacuum Distillation or Salt Formation & Re-acidification filter->purify troubleshooting_low_yield issue Low Yield of Dithiophosphoric Acid cause1 Incomplete Reaction issue->cause1 cause2 Impure P4S10 issue->cause2 cause3 Side Reactions issue->cause3 solution1a Increase reaction time/temp cause1->solution1a solution1b Monitor H2S evolution cause1->solution1b solution2 Use high-purity or purified P4S10 cause2->solution2 solution3a Control temperature cause3->solution3a solution3b Use a catalyst cause3->solution3b

References

Technical Support Center: Optimizing the Selective Synthesis of P4S5 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the selective synthesis of α- and β-isomers of tetraphosphorus pentasulfide (P₄S₅). Below you will find detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing P₄S₅?

A1: P₄S₅ is typically synthesized through the reaction of elemental phosphorus with sulfur. However, achieving isomer selectivity requires specific reaction conditions. Key methods for selective synthesis include the photochemical reaction of P₄S₁₀ with red phosphorus for α-P₄S₅, and the reaction of P₄S₃ with sulfur under specific conditions. A promising strategy for obtaining pure isomers involves using precursors with a pre-defined stereochemistry.

Q2: How can I differentiate between the α- and β-isomers of P₄S₅?

A2: The most effective method for differentiating between α- and β-P₄S₅ is ³¹P NMR spectroscopy. The two isomers exhibit distinct chemical shifts and coupling patterns in their ³¹P NMR spectra due to the different arrangements of sulfur atoms around the P₄ tetrahedron.

Q3: What are the main challenges in the selective synthesis of P₄S₅ isomers?

A3: The primary challenges include controlling the reaction to favor the formation of one isomer over the other, preventing the formation of other phosphorus sulfides (e.g., P₄S₃, P₄S₇, P₄S₁₀) as byproducts, and the subsequent separation of the desired isomer from the reaction mixture.

Q4: Are there established methods for separating α- and β-P₄S₅?

A4: While specific industrial-scale separation processes for P₄S₅ isomers are not widely published, laboratory-scale separation can be achieved through techniques like fractional crystallization from a suitable solvent such as carbon disulfide (CS₂), or by using chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Below are detailed methodologies for the selective synthesis of P₄S₅ isomers based on available literature.

Protocol 1: Selective Synthesis of α-P₄S₅ via Photochemical Reaction

This method relies on the photochemical reaction of tetraphosphorus decasulfide (P₄S₁₀) with red phosphorus.

Materials:

  • Tetraphosphorus decasulfide (P₄S₁₀)

  • Red phosphorus (amorphous)

  • Carbon disulfide (CS₂), anhydrous

Equipment:

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Schlenk flask and line for inert atmosphere operations

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add P₄S₁₀ and a stoichiometric amount of red phosphorus to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous carbon disulfide to dissolve the P₄S₁₀. The red phosphorus will remain as a suspension.

  • Place the flask in the photoreactor and irradiate with UV light while stirring vigorously.

  • Monitor the reaction progress by taking aliquots periodically and analyzing them using ³¹P NMR spectroscopy.

  • Once the reaction is complete (indicated by the disappearance of the P₄S₁₀ signal and the appearance of the characteristic α-P₄S₅ signals), stop the irradiation.

  • Filter the reaction mixture under an inert atmosphere to remove unreacted red phosphorus and any insoluble byproducts.

  • Remove the carbon disulfide from the filtrate using a rotary evaporator to obtain the crude α-P₄S₅.

  • Purify the product by recrystallization from fresh, anhydrous carbon disulfide.

Protocol 2: Synthesis of P₄S₅ from P₄S₃ and Sulfur

This method involves the reaction of tetraphosphorus trisulfide (P₄S₃) with elemental sulfur, where the isomer ratio can be influenced by reaction conditions.

Materials:

  • Tetraphosphorus trisulfide (P₄S₃)

  • Elemental sulfur (S₈)

  • Iodine (I₂), catalytic amount

  • Carbon disulfide (CS₂), anhydrous

Equipment:

  • Round-bottom flask with a reflux condenser

  • Light source (e.g., tungsten lamp)

  • Heating mantle with a magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve P₄S₃ in anhydrous carbon disulfide.

  • Add a stoichiometric amount of elemental sulfur and a catalytic amount of iodine to the solution.

  • Heat the mixture to reflux while stirring and illuminating with a light source.

  • Monitor the reaction by ³¹P NMR spectroscopy to determine the isomer distribution.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solution to remove any unreacted sulfur or insoluble byproducts.

  • Evaporate the solvent to yield a mixture of P₄S₅ isomers.

  • Separate the isomers using fractional crystallization or HPLC.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of P₄S₅ isomers.

Table 1: Reaction Conditions and Expected Outcomes for P₄S₅ Synthesis

MethodReactantsSolventCatalyst/ConditionsPredominant IsomerExpected Yield (crude)
PhotochemicalP₄S₁₀, Red PCS₂UV lightα-P₄S₅Moderate to High
CatalyticP₄S₃, S₈CS₂I₂, light, heatMixture of α- and β-P₄S₅High

Table 2: ³¹P NMR Chemical Shift Data for P₄S₅ Isomers

IsomerPhosphorus EnvironmentChemical Shift (ppm vs. 85% H₃PO₄)
α-P₄S₅P(S)₂(Data to be populated from experimental findings)
P(S)₃(Data to be populated from experimental findings)
β-P₄S₅P(S)₂(Data to be populated from experimental findings)
P(S)₃(Data to be populated from experimental findings)

(Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. Researchers should consult relevant literature for precise values.)

Troubleshooting Guide

Issue 1: Low Yield of P₄S₅

Potential Cause Troubleshooting Step
Incomplete reaction- Extend the reaction time. - Ensure adequate light intensity and penetration in photochemical reactions. - Check the purity of starting materials.
Product decomposition- Avoid excessive heating, as P₄S₅ can be thermally unstable. - Perform all steps under a strict inert atmosphere to prevent oxidation.
Loss during workup- Use anhydrous solvents to prevent hydrolysis. - Optimize the purification method (e.g., solvent choice for crystallization) to minimize losses.

Issue 2: Poor Isomer Selectivity

Potential Cause Troubleshooting Step
Incorrect reaction conditions- For the photochemical synthesis of α-P₄S₅, ensure the complete exclusion of heat, which can favor the formation of other isomers. - In the catalytic method, carefully control the temperature and light intensity to influence the isomer ratio.
Presence of impurities- Use highly pure starting materials. Impurities can sometimes catalyze the formation of undesired isomers.

Issue 3: Difficulty in Separating Isomers

Potential Cause Troubleshooting Step
Similar solubility of isomers- For fractional crystallization, try different solvents or solvent mixtures. - Employ slow cooling rates to enhance the separation efficiency.
Co-elution in chromatography- For HPLC, screen different stationary phases (e.g., normal phase, reverse phase with non-aqueous eluents) and mobile phase compositions.

Issue 4: Presence of Other Phosphorus Sulfide Byproducts

Potential Cause Troubleshooting Step
Incorrect stoichiometry- Carefully control the ratio of reactants to minimize the formation of P₄S₃, P₄S₇, or P₄S₁₀.
Non-selective reaction conditions- Optimize temperature, reaction time, and catalyst concentration to favor the formation of P₄S₅.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Reactants Reactants Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Reaction Reaction (Photochemical or Catalytic) Reaction_Setup->Reaction Monitoring Reaction Monitoring (31P NMR) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Filtration Filtration Monitoring->Filtration Reaction Complete Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crude_Product Crude P4S5 Isomer(s) Solvent_Removal->Crude_Product Purification Purification (Crystallization/HPLC) Crude_Product->Purification Pure_Isomer Pure P4S5 Isomer Purification->Pure_Isomer

Caption: General experimental workflow for the synthesis and purification of P₄S₅ isomers.

Troubleshooting_Tree cluster_yield Low Yield Solutions cluster_selectivity Poor Selectivity Solutions cluster_purity Impurity Solutions Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Poor_Selectivity Poor Selectivity Problem->Poor_Selectivity Impure_Product Impure Product Problem->Impure_Product Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Optimize_Time_Temp Optimize Reaction Time/Temp Low_Yield->Optimize_Time_Temp Inert_Atmosphere Ensure Strict Inert Atmosphere Low_Yield->Inert_Atmosphere Control_Conditions Precise Control of Temp/Light Poor_Selectivity->Control_Conditions Use_Precursor Use Stereochemically Defined Precursor Poor_Selectivity->Use_Precursor Optimize_Stoichiometry Adjust Stoichiometry Impure_Product->Optimize_Stoichiometry Improve_Purification Refine Purification Method Impure_Product->Improve_Purification

Caption: A decision tree for troubleshooting common issues in P₄S₅ synthesis.

Technical Support Center: Handling and Use of Phosphorus Sulfide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phosphorus Sulfide Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of these reactive compounds and to offer solutions for common issues encountered during their use in experimental settings.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with phosphorus sulfide compounds.

Issue 1: A strong "rotten egg" smell is detected from the storage area or fume hood.

  • Question: I smell a strong odor of rotten eggs near where I store my phosphorus sulfide reagent (e.g., phosphorus pentasulfide, P₄S₁₀). What does this mean, and what should I do?

  • Answer: A rotten egg smell is indicative of the presence of hydrogen sulfide (H₂S) gas.[1] This is a clear sign that your phosphorus sulfide compound is hydrolyzing due to exposure to moisture from the air.[1] Hydrogen sulfide is a toxic gas, so this situation requires immediate attention.

    Immediate Actions:

    • Ensure the fume hood is functioning correctly and increase the sash height to maximize ventilation.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

    • Check the seal on your reagent container. If it is not tightly sealed, moisture is likely entering.

    • If the container is compromised, it is best to properly dispose of the reagent.

    Preventative Measures:

    • Always store phosphorus sulfide compounds in a cool, dry, and well-ventilated area, away from water and moisture.[2]

    • Use containers with tight-fitting seals. For highly sensitive applications, consider storage in a desiccator or a glovebox under an inert atmosphere.

    • When dispensing the reagent, do so in a fume hood and minimize the time the container is open to the atmosphere.

Issue 2: The reaction mixture turns cloudy or a precipitate forms unexpectedly.

  • Question: I'm running a reaction with a phosphorus sulfide compound in an organic solvent, and the solution has become cloudy. What could be the cause?

  • Answer: Cloudiness or precipitate formation in a reaction that should be homogenous often indicates the formation of insoluble hydrolysis byproducts. When phosphorus sulfides react with even trace amounts of water, they decompose into phosphoric acid and other insoluble materials.

    Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure that the solvent used was properly dried and stored. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled correctly.

    • Check Glassware: All glassware must be thoroughly dried before use, either in an oven or by flame-drying under an inert atmosphere.

    • Inert Atmosphere: For reactions highly sensitive to water, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.

    • Starting Material Purity: Ensure that your other reagents and starting materials are also anhydrous.

Issue 3: The reaction is sluggish or fails to go to completion.

  • Question: My thionation reaction using phosphorus pentasulfide is not working as expected. Could hydrolysis be the issue?

  • Answer: Yes, hydrolysis can significantly impact the efficacy of your phosphorus sulfide reagent. If the reagent has been partially hydrolyzed, its effective concentration is reduced, which can lead to incomplete or failed reactions.

    Recommendations:

    • Use a fresh bottle of the phosphorus sulfide reagent or one that has been properly stored.

    • Consider the solubility of the phosphorus sulfide in your chosen reaction solvent. Phosphorus pentasulfide is soluble in carbon disulfide but has limited solubility in many other organic solvents.[1] The reaction may be slow if the reagent is not sufficiently dissolved.

    • For thionation reactions, consider using a more soluble reagent like Lawesson's reagent, which is a derivative of phosphorus pentasulfide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason phosphorus sulfide compounds are so susceptible to hydrolysis?

A1: The phosphorus-sulfur (P-S) bond is highly susceptible to nucleophilic attack by water. The hydrolysis reaction is thermodynamically favorable and results in the formation of more stable phosphorus-oxygen (P-O) bonds and hydrogen sulfide. The overall reaction for phosphorus pentasulfide (P₄S₁₀) is:

P₄S₁₀ + 16 H₂O → 4 H₃PO₄ + 10 H₂S[1]

This reaction can be vigorous and produces toxic and flammable hydrogen sulfide gas.[3]

Q2: How can I safely quench a reaction containing a phosphorus sulfide compound?

A2: Quenching with water is highly exothermic and releases toxic H₂S gas, so it should be avoided. A safer method is to use an alcohol, such as isopropanol, for a more controlled reaction.[3]

Recommended Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Under an inert atmosphere and with vigorous stirring, slowly add isopropanol to the reaction mixture.

  • After the initial exothermic reaction subsides, you can then cautiously add water to complete the quench.

  • Neutralize the resulting mixture before disposal.

Q3: How do pH and temperature affect the rate of hydrolysis?

A3: The rate of hydrolysis is significantly influenced by pH and temperature. Generally, hydrolysis is faster at higher temperatures and in both acidic and basic conditions. One study on the hydrolysis of tetraphosphorus decasulfide (P₄S₁₀) at 100°C showed rapid hydrolysis to monophosphate in 1.0M hydrochloric acid. In 1.0M sodium hydroxide, the replacement of sulfur with oxygen was slower, with mono- and di-thiophosphates being the main products after an hour.[4][5]

Q4: How can I quantitatively determine the extent of hydrolysis of my phosphorus sulfide compound?

A4: Since phosphoric acid is a final product of hydrolysis, you can quantify its concentration to determine the degree of decomposition. A common and sensitive method for phosphate detection is the colorimetric ascorbic acid method. This involves reacting the phosphate with ammonium molybdate to form a blue complex, which can be measured using a UV-Vis spectrophotometer.

Data Presentation

Table 1: Stability and Hydrolysis Products of Tetraphosphorus Decasulfide (P₄S₁₀) under Different Conditions.

ConditionTemperatureObservationMajor Hydrolysis Products (after 1 hr)
1.0M Hydrochloric Acid100°CRapid hydrolysisMonophosphate
1.0M Sodium Hydroxide100°CSlower replacement of S by OMono- and di-thiophosphates

Data sourced from a study on the hydrolysis of P₄S₁₀.[4][5]

Table 2: Solubility of Phosphorus Pentasulfide (P₄S₁₀) in Common Solvents.

SolventSolubility
Carbon Disulfide0.22 g / 100 g (at 17°C)[1]
BenzeneInsoluble[1]
Hot XyleneInsoluble[1]
Hot AnisoleInsoluble[1]
Alcohols, DMSO, DMFReacts[1]
WaterReacts vigorously[1]

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere using a Schlenk Line

This protocol describes the fundamental steps to create an oxygen- and moisture-free environment for your reaction.

Materials:

  • Schlenk flask and other required glassware (e.g., condenser, dropping funnel)

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds

  • Heat gun or oven

  • High-vacuum grease

  • Rubber septa and glass stoppers

Procedure:

  • Drying Glassware: Ensure all glassware is scrupulously clean and dry. Either oven-dry (at >120°C for several hours) and cool in a desiccator or flame-dry under vacuum.[6]

  • Assembly: Assemble the glassware, lightly greasing all ground-glass joints. Place a magnetic stir bar in the reaction flask. Seal the flask with a rubber septum or a glass stopper.[2]

  • Connection to Schlenk Line: Securely attach the sidearm of the Schlenk flask to a port on the Schlenk line using thick-walled vacuum tubing.[2]

  • Purging the Flask (Vacuum/Backfill Cycles):

    • Ensure the stopcock on the Schlenk flask is open to the sidearm.

    • Turn the stopcock on the Schlenk line to the vacuum position to evacuate the flask.

    • After a few minutes under vacuum, switch the stopcock to the inert gas position to backfill the flask with nitrogen or argon.

    • Repeat this vacuum-backfill cycle at least three times to ensure all atmospheric gases are removed.[2]

  • Maintaining Inert Atmosphere: After the final cycle, leave the flask under a positive pressure of inert gas. You are now ready to add your anhydrous solvents and reagents.[2]

Protocol 2: Quantification of Hydrolysis via the Ascorbic Acid Method

This protocol outlines the steps to determine the concentration of phosphate, a hydrolysis product.

Reagents:

  • Sulfuric acid (5N)

  • Potassium antimonyl tartrate solution

  • Ammonium molybdate solution

  • Ascorbic acid solution (0.1M, freshly prepared)

  • Combined reagent (prepare fresh by mixing the above reagents in the correct order and ratio)

  • Phosphate standard solutions

Procedure:

  • Sample Preparation: Take an aliquot of your aqueous quench solution or a sample from a stability study. If necessary, digest the sample to convert all phosphorus forms to orthophosphate. Neutralize the sample to a faint pink color with a phenolphthalein indicator.

  • Color Development:

    • To 50 mL of your prepared sample, add 8.0 mL of the combined reagent and mix thoroughly.

    • Allow the color to develop for at least 10 minutes but no more than 30 minutes.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 880 nm using a spectrophotometer.

    • Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.

  • Quantification:

    • Prepare a calibration curve by measuring the absorbance of a series of known phosphate standard solutions.

    • Determine the phosphate concentration in your sample by comparing its absorbance to the calibration curve.

Visualizations

Hydrolysis_Mechanism P4S10 P₄S₁₀ (Phosphorus Pentasulfide) Intermediates Thio- and Oxothiophosphates P4S10->Intermediates Nucleophilic Attack H2O H₂O (Water) H2O->Intermediates H3PO4 H₃PO₄ (Phosphoric Acid) Intermediates->H3PO4 Further Hydrolysis H2S H₂S (Hydrogen Sulfide) Intermediates->H2S Release

Caption: Hydrolysis mechanism of P₄S₁₀.

Troubleshooting_Workflow Start Issue Encountered Smell Rotten Egg Smell? Start->Smell Cloudy Reaction Cloudy? Start->Cloudy Slow Reaction Sluggish? Start->Slow Smell->Cloudy No CheckSeal Check Container Seal and Storage Conditions Smell->CheckSeal Yes Cloudy->Slow No CheckSolvent Verify Anhydrous Solvents & Glassware Cloudy->CheckSolvent Yes CheckReagent Use Fresh Reagent, Ensure Proper Storage Slow->CheckReagent Yes UseInert Implement Inert Atmosphere Technique CheckSolvent->UseInert

Caption: Troubleshooting decision tree.

Anhydrous_Reaction_Setup cluster_prep Preparation cluster_purge Purging cluster_reaction Reaction Dry 1. Oven/Flame-Dry Glassware Assemble 2. Assemble Apparatus Dry->Assemble Connect 3. Connect to Schlenk Line Assemble->Connect Evacuate 4. Evacuate Flask (Vacuum) Connect->Evacuate Backfill 5. Backfill with Inert Gas Evacuate->Backfill Repeat 6. Repeat Cycle (3x) Backfill->Repeat AddSolvent 7. Add Anhydrous Solvent Repeat->AddSolvent AddReagents 8. Add Reagents AddSolvent->AddReagents

References

Technical Support Center: Troubleshooting Instability of Low-Valent Phosphorus Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with low-valent phosphorus sulfides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during synthesis, handling, and storage of these reactive compounds.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific experimental issues.

Section 1: Synthesis & Reaction Monitoring

Question 1: My reaction to synthesize a low-valent phosphorus sulfide (B99878) (e.g., P₄S₃, P₄S₅) is giving a complex mixture of products according to the ³¹P NMR spectrum. What could be the cause?

Answer: The synthesis of phosphorus sulfides, often a thermolysis of elemental phosphorus and sulfur, can lead to a variety of products.[1] The product distribution is highly dependent on reaction conditions. Common issues include:

  • Incorrect Stoichiometry: Ensure precise measurement of phosphorus and sulfur. An excess of sulfur can lead to the formation of higher sulfides.

  • Temperature Control: The temperature of the reaction is critical. For instance, P₄S₅ is known to be unstable when heated and can disproportionate into P₄S₃ and P₄S₇.[1] Maintaining a consistent and accurate temperature is crucial.

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of degradation products, respectively. Monitoring the reaction progress by taking aliquots for ³¹P NMR analysis is highly recommended.[2]

  • Presence of Impurities: Impurities in the starting materials (phosphorus or sulfur) can catalyze side reactions. Use the highest purity reagents available.

Troubleshooting Workflow: Complex Reaction Mixture

start Complex Mixture in ³¹P NMR check_stoich Verify Stoichiometry (P:S ratio) start->check_stoich check_temp Review Temperature Profile start->check_temp check_time Analyze Reaction Kinetics (Time) start->check_time check_purity Assess Reagent Purity start->check_purity outcome_stoich Adjust Reagent Ratio check_stoich->outcome_stoich outcome_temp Optimize & Stabilize Temperature check_temp->outcome_temp outcome_time Run Time-Course Experiment via NMR check_time->outcome_time outcome_purity Use High-Purity Reagents check_purity->outcome_purity end_goal Clean Reaction Profile outcome_stoich->end_goal outcome_temp->end_goal outcome_time->end_goal outcome_purity->end_goal

Caption: Troubleshooting logic for complex reaction mixtures.

Question 2: I am attempting a synthesis under an inert atmosphere, but my product still shows signs of oxidation (e.g., appearance of P=O signals in NMR/IR). Why is this happening?

Answer: This indicates a breach in your inert atmosphere technique. Low-valent phosphorus compounds are extremely sensitive to oxygen and moisture.

  • Glassware Preparation: Ensure all glassware is rigorously oven-dried (e.g., at >120 °C for several hours) and cooled under a stream of dry, inert gas (nitrogen or argon) or in a desiccator before use.

  • Solvent Purity: Use anhydrous solvents that have been properly dried and deoxygenated. Commercially available dry solvents should be stored under an inert atmosphere. Even trace amounts of water can lead to hydrolysis, forming oxo-species and H₂S.[3]

  • Inert Gas Quality: Use high-purity inert gas. If your gas line has been exposed to air, it may need to be purged for an extended period. An oxygen trap in your gas line is recommended.

  • System Leaks: Check all joints, septa, and tubing on your Schlenk line or in your glovebox for leaks. Even a small leak can compromise the reaction environment over time.

Section 2: Handling & Storage

Question 3: My isolated phosphorus sulfide sample, which was initially a crystalline solid, changed color/consistency upon storage. What does this signify?

Answer: A change in physical appearance is a strong indicator of decomposition.

  • Color Change (e.g., Yellow to Brown/Black): This often suggests the formation of amorphous phosphorus or other decomposition products. Some phosphorus sulfides are also sensitive to light (photochemical decomposition), so storing them in amber vials is crucial.

  • Loss of Crystalline Form: Decomposition can lead to a mixture of products, resulting in an oily or amorphous solid.

  • Odor: A strong "rotten egg" smell indicates the evolution of hydrogen sulfide (H₂S), a common product of hydrolysis from exposure to moisture.[3]

Question 4: My ³¹P NMR spectrum of a stored sample shows new peaks that were not present after initial characterization. What are these new signals?

Answer: The new peaks are decomposition products. The chemical shifts can provide clues to their identity:

  • Disproportionation: Unstable species like P₄S₅ can disproportionate to more stable sulfides such as P₄S₃ and P₄S₇.[1] You would see the characteristic signals for these new compounds appearing in the spectrum.

  • Oxidation: Peaks in the region typical for phosphorus(V) oxides or oxysulfides suggest oxidation has occurred.

  • Hydrolysis: The formation of various phosphoric and phosphorous acids will result in new signals, typically at different chemical shifts than the parent sulfide.

Quantitative Stability Data

While comprehensive kinetic data for many low-valent phosphorus sulfides is scarce due to their inherent instability, the following table summarizes known stability information for key compounds. Researchers should treat all low-valent phosphorus sulfides as highly reactive and handle them with appropriate precautions.

CompoundFormulaCommon NameReported Stability CharacteristicsCitations
Tetraphosphorus TrisulfideP₄S₃Phosphorus SesquisulfideGenerally considered one of the more stable lower sulfides. It is stable in air.[4] However, it will hydrolyze in acidic or alkaline solutions.[5][4][5]
Tetraphosphorus PentasulfideP₄S₅-Known to be unstable when heated, tending to disproportionate to P₄S₃ and P₄S₇ before reaching its melting point.[1][1]
Tetraphosphorus DisulfideP₄S₂-Unstable above –30 °C.[1][1]

Key Experimental Protocols

Protocol 1: General Procedure for Handling Air- and Moisture-Sensitive Phosphorus Sulfides using a Schlenk Line

This protocol outlines the basic steps for manipulating highly reactive solids under an inert atmosphere.

1. Preparation:

  • Ensure all glassware (flasks, filter funnels, etc.) is thoroughly cleaned and oven-dried for at least 4 hours at >120 °C.
  • Assemble the hot glassware and immediately connect it to the Schlenk line.
  • Evacuate the glassware under high vacuum and then refill with high-purity inert gas (e.g., argon or nitrogen). Repeat this "pump-purge" cycle at least three times to ensure the removal of all atmospheric gases and adsorbed water.

2. Reagent/Sample Transfer (Solid):

  • All transfers of solid phosphorus sulfides should be performed under a positive pressure of inert gas or inside an inert atmosphere glovebox.
  • To transfer a solid from one flask to another, use a solid addition tube or conduct the transfer under a strong counterflow of inert gas.

3. Reagent/Sample Transfer (Solvent/Solution):

  • Use anhydrous, deoxygenated solvents.
  • Transfer solvents via a cannula or a gas-tight syringe that has been purged with inert gas.
  • To perform a cannula transfer, pressurize the flask containing the solvent with inert gas and insert one end of the cannula into it, below the liquid level. Insert the other end into the receiving flask, which should be vented with a needle to allow for pressure equalization.

4. Reaction and Work-up:

  • Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
  • Filtration should be done using a Schlenk filter stick or a filter cannula under an inert atmosphere.

Experimental Workflow: Schlenk Line Technique

cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction & Work-up p1 Oven-Dry Glassware (>120°C, >4h) p2 Assemble Hot & Connect to Schlenk Line p1->p2 p3 Perform 3x Pump-Purge Cycles (Vac/Inert Gas) p2->p3 t1 Transfer Solid Under Positive Inert Pressure p3->t1 t2 Transfer Anhydrous Solvent via Cannula/Syringe p3->t2 r1 Maintain Positive Inert Gas Pressure t1->r1 t2->r1 r2 Monitor with Oil Bubbler r1->r2 r3 Filter using Schlenk Filter Stick r1->r3

Caption: General workflow for handling sensitive reagents on a Schlenk line.
Protocol 2: Monitoring a Reaction by ³¹P NMR Spectroscopy

This protocol provides a general guideline for using ³¹P NMR to track the progress of a reaction involving phosphorus sulfides.

1. Sample Preparation:

  • Under an inert atmosphere (in a glovebox or via Schlenk techniques), carefully withdraw an aliquot (approx. 0.5 mL) of the reaction mixture.
  • Transfer the aliquot to a clean, dry NMR tube.
  • Add the appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves.
  • Seal the NMR tube with a secure cap (and wrap with parafilm for extra protection) before removing it from the inert atmosphere.

2. NMR Acquisition Setup:

  • Insert the sample into the spectrometer.
  • Tune the probe for the ³¹P nucleus.
  • Set the reference standard. While an external standard of 85% H₃PO₄ is common, for reaction monitoring, referencing to a known starting material or solvent peak can be sufficient for tracking relative changes.[2]
  • Choose appropriate acquisition parameters. A proton-decoupled experiment is standard. Ensure the relaxation delay (d1) is sufficient for quantitative analysis if needed (typically 5 times the longest T₁).

3. Data Acquisition and Analysis:

  • Acquire spectra at regular time intervals (e.g., every hour) to monitor the disappearance of starting material signals and the appearance of product and potential byproduct signals.[2]
  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Integrate the peaks corresponding to starting materials, intermediates, and products to determine their relative concentrations over time. This allows for the calculation of reaction kinetics.

Degradation Pathway: Disproportionation of P₄S₅

P4S5 P₄S₅ (Unstable Intermediate) P4S3 P₄S₃ (Stable Product) P4S5->P4S3 Disproportionation P4S7 P₄S₇ (Stable Product) P4S5->P4S7 Disproportionation Heat Δ (Heat) Heat->P4S5

Caption: Thermal disproportionation pathway of P₄S₅.

References

Technical Support Center: Refinement of P4S3 Recrystallization Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of recrystallization methods for Tetraphosphorus Trisulfide (P4S3).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing P4S3?

A1: Recrystallization is a crucial purification technique used to remove impurities from a solid compound, in this case, P4S3.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solvent.[2][3] For P4S3, which is often synthesized by the direct reaction of red phosphorus and sulfur, recrystallization is essential to remove unreacted starting materials and other phosphorus sulfide byproducts (e.g., P4S5, P4S7).[4][5]

Q2: What are the most common solvents for P4S3 recrystallization?

A2: The most effective and commonly cited solvents for the recrystallization of P4S3 are carbon disulfide (CS2) and benzene.[4][6][7] Both solvents exhibit a significant difference in the solubility of P4S3 at high and low temperatures, which is a key requirement for a good recrystallization solvent.[2]

Q3: What are the main safety concerns when working with P4S3 and its recrystallization solvents?

A3: P4S3 is a flammable solid and is harmful if swallowed.[7] The primary solvents used for its recrystallization, carbon disulfide and benzene, are highly flammable, volatile, and toxic.[8][9][10] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8] Keep all ignition sources away from the experimental setup.[8]

Q4: How can I assess the purity of my recrystallized P4S3?

A4: The purity of recrystallized P4S3 can be assessed using several analytical techniques:

  • 31P NMR Spectroscopy: This is a powerful technique for identifying P4S3 and distinguishing it from other phosphorus sulfides. The 31P NMR spectrum of P4S3 in solution typically shows two signals: a quartet and a doublet, with a 1:3 intensity ratio, corresponding to the apical and basal phosphorus atoms, respectively.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities in the recrystallized product.[13][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of P4S3 exhibits characteristic peaks corresponding to its molecular vibrations, which can be compared to a reference spectrum to confirm its identity and purity.[15][16]

  • Melting Point Analysis: A sharp melting point close to the literature value (172.5 °C) is a good indicator of high purity.[6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
P4S3 does not fully dissolve in the hot solvent. - Insufficient solvent.- The solvent is not hot enough.- Add small increments of hot solvent until the solid dissolves.- Ensure the solvent is at or near its boiling point.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration of P4S3.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure P4S3.
Oily precipitate forms instead of crystals. - The solution is cooling too quickly.- The presence of significant impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a second recrystallization or an alternative purification method like sublimation if impurities are substantial.
Low yield of recrystallized P4S3. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Allow sufficient time for the solution to cool and crystallize completely.
Crystals are discolored (not the typical yellow-green). - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Quantitative Data

Table 1: Solubility of P4S3 in Common Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)
Carbon Disulfide17100[7]
Benzene172.5[7]
Benzene3011.1[7]
Benzene8017[7]

Experimental Protocols

Protocol 1: Recrystallization of P4S3 from Carbon Disulfide

Materials:

  • Crude P4S3

  • Carbon Disulfide (CS2), reagent grade

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: In a well-ventilated fume hood, place the crude P4S3 in an Erlenmeyer flask. Add a minimal amount of CS2. Gently heat the mixture on a steam bath or with a heating mantle while stirring until the P4S3 completely dissolves. Add more CS2 in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a separate Erlenmeyer flask and a funnel with filter paper by placing them on the steam bath. Quickly filter the hot solution to remove the insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold CS2 to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry in the fume hood until all the solvent has evaporated.

Protocol 2: Recrystallization of P4S3 from Benzene

Materials:

  • Crude P4S3

  • Benzene, reagent grade

  • Erlenmeyer flasks

  • Heating mantle

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: In a fume hood, place the crude P4S3 in an Erlenmeyer flask. Add a calculated amount of benzene based on the solubility data (e.g., for 1 g of P4S3, start with approximately 6 mL of benzene). Heat the mixture to boiling using a heating mantle while stirring until the P4S3 is fully dissolved. Add more benzene sparingly if needed.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in Protocol 1, ensuring all glassware is pre-heated.

  • Crystallization: Let the hot solution cool down slowly to room temperature. Subsequently, place the flask in an ice bath to induce further crystallization.

  • Isolation: Isolate the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Rinse the crystals with a small portion of ice-cold benzene.

  • Drying: Dry the crystals in a vacuum desiccator to remove all traces of benzene.

Visualizations

Recrystallization_Workflow start Crude P4S3 dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash impurities Impurities in Filtrate isolate->impurities dry Drying wash->dry pure Pure P4S3 Crystals dry->pure

Caption: General workflow for the recrystallization of P4S3.

Troubleshooting_Logic start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oily_precipitate Oily Precipitate start->oily_precipitate Issue low_yield Low Yield start->low_yield Issue discolored_crystals Discolored Crystals start->discolored_crystals Issue successful Pure Crystals start->successful Success solution1 Too much solvent? Supersaturation? no_crystals->solution1 solution2 Cooling too fast? High impurity level? oily_precipitate->solution2 solution3 Excess solvent? Premature crystallization? low_yield->solution3 solution4 Colored impurities? discolored_crystals->solution4 action1 Evaporate solvent or add seed crystal solution1->action1 action2 Cool slowly Repeat recrystallization solution2->action2 action3 Use min. solvent Pre-heat funnel solution3->action3 action4 Use activated charcoal solution4->action4

Caption: Troubleshooting decision tree for P4S3 recrystallization.

References

Validation & Comparative

A Head-to-Head Comparison: P4S10 vs. Lawesson's Reagent for Thionation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfur-containing compounds is a critical endeavor. The thionation of carbonyl groups is a fundamental transformation in this process, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (LR) being two of the most prominent reagents employed. This guide provides an objective, data-driven comparison of their reactivity, substrate scope, and practical handling, enabling informed decisions in synthetic planning.

Phosphorus pentasulfide, a long-standing reagent, and the more modern Lawesson's reagent both serve to replace a carbonyl oxygen with sulfur. However, their distinct chemical properties lead to significant differences in their application, efficacy, and selectivity. While P₄S₁₀ is a robust and cost-effective choice, Lawesson's reagent often provides a milder and more selective alternative.[1][2]

General Reactivity and Mechanism

Lawesson's reagent is generally considered a milder thionating agent, often requiring lower reaction temperatures and shorter reaction times compared to P₄S₁₀.[2][3] The reactivity of Lawesson's reagent with different carbonyl-containing functional groups follows the general trend: amides > ketones > esters.[3][4]

The mechanism of thionation with Lawesson's reagent is proposed to proceed through a dissociative equilibrium in solution, forming a reactive dithiophosphine ylide. This intermediate then undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thiocarbonyl compound, a mechanistic pathway that shares similarities with the Wittig reaction.[3][5][6][7]

In contrast, P₄S₁₀ is a polymeric reagent with lower solubility in common organic solvents, often necessitating higher reaction temperatures and a larger excess of the reagent.[2][6][8] Its reactivity can be less selective, sometimes leading to the formation of side products. However, its thermal stability at temperatures above 150°C is a notable advantage in specific applications.[9] To enhance its reactivity and solubility, P₄S₁₀ is sometimes used in combination with other reagents, such as pyridine or hexamethyldisiloxane (HMDO).[10][11][12][13]

Comparative Performance Data

The choice between P₄S₁₀ and Lawesson's reagent often depends on the specific substrate and desired outcome. The following tables summarize quantitative data from comparative studies.

SubstrateReagentConditionsTime (h)Yield (%)Reference
Ethyl BenzoateP₄S₁₀/HMDOToluene, reflux285[12]
Ethyl BenzoateLawesson's ReagentToluene, reflux482[12]
γ-ButyrolactoneP₄S₁₀/HMDOMeCN, reflux1.587[12]
γ-ButyrolactoneLawesson's ReagentToluene, reflux275[12]
BenzamideP₄S₁₀/HMDOMeCN, reflux0.595[12]
BenzamideLawesson's ReagentToluene, reflux192[12]

Table 1: Comparison of Thionation Yields for P₄S₁₀/HMDO vs. Lawesson's Reagent.

PropertyP₄S₁₀Lawesson's Reagent
Molecular Formula P₄S₁₀C₁₄H₁₄O₂P₂S₄
Appearance Yellowish-gray crystalline solidYellow crystalline solid
Solubility Poor in most organic solventsSoluble in many organic solvents (e.g., toluene, THF, CH₂Cl₂)
Thermal Stability Stable at high temperatures (>150°C)[9]Decomposes above 110°C[5][14]
Byproduct Removal Can be challenging due to insolubilityOften requires chromatography due to soluble byproducts[5][15]

Table 2: Physical and Handling Properties.

Experimental Protocols

General Procedure for Thionation using P₄S₁₀/HMDO:

To a solution of the carbonyl compound (1.0 mmol) in an appropriate solvent (e.g., acetonitrile or toluene, 10 mL) is added hexamethyldisiloxane (HMDO, 1.5 mmol) followed by phosphorus pentasulfide (P₄S₁₀, 0.5 mmol). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Thionation using Lawesson's Reagent:

A mixture of the carbonyl compound (1.0 mmol) and Lawesson's reagent (0.5 mmol) in a dry, inert solvent (e.g., toluene or THF, 10 mL) is heated to the desired temperature (typically 80-110°C). The reaction progress is monitored by TLC. After the starting material is consumed, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is then purified by column chromatography to afford the thionated product.

Visualizing the Reaction Pathways

To better understand the mechanistic differences and the overall workflow, the following diagrams are provided.

lawessons_mechanism LR Lawesson's Reagent (LR) Ylide Dithiophosphine Ylide LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl R-C(=O)-R' Carbonyl->Intermediate Product Thiocarbonyl R-C(=S)-R' Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's reagent.

experimental_workflow cluster_P4S10 P₄S₁₀ Protocol cluster_LR Lawesson's Reagent Protocol P_start Mix Carbonyl, P₄S₁₀, HMDO P_react Reflux P_start->P_react P_quench Quench (aq. NaHCO₃) P_react->P_quench P_extract Extract P_quench->P_extract P_purify Purify (Chromatography) P_extract->P_purify Final_Product Final_Product P_purify->Final_Product Thionated Product LR_start Mix Carbonyl, LR LR_react Heat (80-110°C) LR_start->LR_react LR_concentrate Concentrate LR_react->LR_concentrate LR_purify Purify (Chromatography) LR_concentrate->LR_purify LR_purify->Final_Product

Caption: Comparative experimental workflows for thionation.

Conclusion

Both P₄S₁₀ and Lawesson's reagent are powerful tools for the synthesis of thiocarbonyl compounds. Lawesson's reagent offers the advantages of milder reaction conditions, often leading to higher yields and greater functional group tolerance.[2][3][5] However, challenges with the removal of its byproducts can complicate purification.[5][15] P₄S₁₀, particularly when used as part of a reagent system like P₄S₁₀/HMDO, can provide comparable or even superior yields with the benefit of a more straightforward workup.[10][11][12] The choice of reagent should be guided by the specific substrate, the desired scale of the reaction, and the available purification capabilities. For sensitive substrates and smaller-scale syntheses, Lawesson's reagent may be preferred, while for more robust substrates and larger-scale preparations, P₄S₁₀-based systems can offer a practical and efficient alternative.

References

Unraveling the Structural Nuances of α- and β-P4S4 Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of molecular isomerism is critical. This guide provides a detailed comparison of the structural differences between the alpha (α) and beta (β) isomers of tetraphosphorus tetrasulfide (P₄S₄), supported by available experimental data.

The two isomers of tetraphosphorus tetrasulfide, α-P₄S₄ and β-P₄S₄, represent distinct molecular arrangements of phosphorus and sulfur atoms. These structural variations lead to different physical and chemical properties, making their accurate characterization essential. This guide summarizes their structural parameters, spectroscopic signatures, and the experimental methods used for their analysis.

Structural and Crystallographic Data

The primary distinction between the two isomers lies in their molecular symmetry and the arrangement of their constituent atoms. α-P₄S₄ possesses a more symmetrical structure compared to the proposed structure for β-P₄S₄.

α-P₄S₄ has a well-established crystal structure determined by X-ray diffraction.[1][2] It exhibits D₂d molecular symmetry, characterized by a cage-like structure.[1][2] The crystallographic data for α-P₄S₄ is publicly available, providing precise bond lengths and angles.[3]

Parameterα-P₄S₄β-P₄S₄
Molecular Symmetry D₂d[1][2]Lower symmetry (presumed)
Crystal System Monoclinic[3]Not determined
Space Group C2/c[3]Not determined
Unit Cell Parameters a = 9.771 Å, b = 9.047 Å, c = 8.746 Åα = 90°, β = 102.67°, γ = 90°[3]Not available

Table 1. Comparison of crystallographic data for α-P₄S₄ and β-P₄S₄.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Raman and Infrared) are powerful tools for differentiating between isomers.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is particularly sensitive to the chemical environment of phosphorus atoms. The distinct arrangement of atoms in α- and β-P₄S₄ should result in different chemical shifts and coupling constants. However, specific experimental ³¹P NMR data for the individual, isolated isomers is not extensively reported in the available literature. General principles of ³¹P NMR suggest that the symmetry of α-P₄S₄ would likely lead to a simpler spectrum compared to the less symmetric β-P₄S₄.

Vibrational Spectroscopy (Raman and Infrared)

Raman and Infrared (IR) spectroscopy probe the vibrational modes of a molecule, which are highly dependent on its structure and symmetry. The different symmetries of α- and β-P₄S₄ are expected to result in distinct Raman and IR spectra, with different numbers of active bands and frequencies. While studies on the vibrational spectra of various phosphorus sulfides exist, specific and comparative data for the α- and β-P₄S₄ isomers, including peak assignments, are not detailed in the currently accessible literature.

Experimental Protocols

The synthesis and characterization of these isomers involve specific experimental procedures.

Synthesis

Both α-P₄S₄ and β-P₄S₄ can be synthesized quantitatively from their respective iodinated precursors, α-P₄S₃I₂ and β-P₄S₃I₂. The general reaction involves the treatment of these precursors with a sulfur transfer reagent, such as bis(trimethylstannyl) sulfide ((Me₃Sn)₂S).[1][2]

Experimental Workflow for Synthesis:

cluster_alpha α-P₄S₄ Synthesis cluster_beta β-P₄S₄ Synthesis a_precursor α-P₄S₃I₂ a_product α-P₄S₄ a_precursor->a_product Reaction a_reagent (Me₃Sn)₂S a_reagent->a_product b_precursor β-P₄S₃I₂ b_product β-P₄S₄ b_precursor->b_product Reaction b_reagent (Me₃Sn)₂S b_reagent->b_product

Synthesis of α- and β-P₄S₄ isomers.
Characterization Methods

X-ray Crystallography: Single crystals of the compound are grown and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the crystal structure, including unit cell dimensions, space group, and atomic coordinates. For α-P₄S₄, data collection would typically be performed on a diffractometer, and the structure solved and refined using specialized crystallographic software.

³¹P NMR Spectroscopy: A solution of the purified isomer in a suitable deuterated solvent is prepared. The ³¹P NMR spectrum is acquired on a high-resolution NMR spectrometer. Key parameters to be recorded include the chemical shifts (δ) in ppm, typically referenced to an external standard like 85% H₃PO₄, and any observed coupling constants (J). For solid-state NMR, the powdered sample would be packed into a rotor and analyzed using magic-angle spinning (MAS) techniques.

Raman Spectroscopy: A solid sample of the isomer is irradiated with a monochromatic laser source. The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum. The positions of the Raman bands (in cm⁻¹) are indicative of the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: A sample of the isomer (typically as a KBr pellet or a Nujol mull) is placed in the path of an infrared beam. The absorption of IR radiation at specific frequencies is measured to obtain the IR spectrum, which provides complementary information to the Raman spectrum about the molecular vibrations.

Structural Relationship

The relationship between the two isomers can be visualized as a transformation between two distinct cage-like structures.

alpha α-P₄S₄ (D₂d Symmetry) beta β-P₄S₄ (Lower Symmetry) alpha->beta Isomerization

Isomeric relationship between α- and β-P₄S₄.

References

A Comparative Analysis of Phosphorus Sulfide Thionation Agents for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conversion of a carbonyl group to a thiocarbonyl is a critical transformation in the synthesis of a diverse array of organosulfur compounds. The choice of thionation agent is a pivotal decision that can significantly influence reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective, data-driven comparison of common phosphorus sulfide-based thionation agents to aid in the selection of the optimal reagent for specific synthetic needs.

Key Thionation Reagents at a Glance

A variety of reagents have been developed for the thionation of carbonyl compounds.[1] The most prominent among these are Lawesson's Reagent (LR), Phosphorus Decasulfide (P₄S₁₀), and more recent innovations such as the combination of P₄S₁₀ with hexamethyldisiloxane (HMDO), often referred to as Curphey's Reagent, and the P₄S₁₀-Pyridine complex.[1] Each of these reagents presents a unique profile of reactivity, selectivity, and practical considerations.

ReagentStructureKey Features
Lawesson's Reagent (LR) 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfideMild, soluble in many organic solvents, and provides high yields for a variety of substrates.[1] However, purification can be complicated by phosphorus-containing byproducts.[2]
Phosphorus Decasulfide (P₄S₁₀) P₄S₁₀An inexpensive and powerful thionating agent, it often requires harsh reaction conditions such as high temperatures and prolonged reaction times.[1][3]
P₄S₁₀ / HMDO (Curphey's Reagent) P₄S₁₀ / HexamethyldisiloxaneOffers enhanced reactivity compared to P₄S₁₀ alone, often resulting in cleaner reactions and simpler workup than Lawesson's Reagent.[1][4]
P₄S₁₀-Pyridine Complex C₁₀H₁₀N₂P₂S₅Exhibits high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose.[1][5]

Performance Comparison: A Data-Driven Analysis

The efficacy of a thionating agent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies.

Thionation of Amides

Amides are common substrates in pharmaceutical development, and their conversion to thioamides is a frequent requirement.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-p-methylphenylbenzamideP₄S₁₀TolueneReflux (110-140)6-10Variable, often lower than LR[2]
N-p-methylphenylbenzamideLawesson's ReagentTolueneReflux (110)379[2]
BenzamideLawesson's ReagentTHFN/AN/A89-93[6]
Various AmidesP₄S₁₀/Al₂O₃DioxaneRefluxN/A62-93[7]

Key Observations: Lawesson's Reagent is a mild and efficient thionating agent for amides, often providing high yields with shorter reaction times compared to P₄S₁₀.[2] The P₄S₁₀/HMDO combination provides yields comparable or even superior to Lawesson's Reagent, with the significant advantage of a more straightforward purification process.[2][4]

Thionation of Esters and Lactones

The thionation of esters to thionoesters can be more challenging.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl CinnamateP₄S₁₀/HMDOToluene (reflux)110N/A> LR yield[4]
Ethyl CinnamateLawesson's ReagentToluene (reflux)110N/AN/A[4]
Various EstersP₄S₁₀/HMDOXylene (reflux)1401-1651-95[4]
Various EstersLawesson's ReagentXylene (reflux)1401-1655-93[4]

Key Observations: For the thionation of esters, the P₄S₁₀/HMDO reagent generally provides yields that are equal to or exceed those obtained with Lawesson's Reagent.[4] A notable advantage of the P₄S₁₀/HMDO method is the ability to remove reagent-derived byproducts through a simple hydrolytic workup or filtration, avoiding the need for chromatography often required with Lawesson's Reagent.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key thionation reactions.

General Procedure for Thionation using Lawesson's Reagent

This procedure is a general guideline for the thionation of a carbonyl compound using Lawesson's Reagent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene, THF, xylene).

  • Reagent Addition: Add Lawesson's Reagent (0.5 - 1.0 equiv) to the solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure can vary. An aqueous workup by adding water and extracting the product with an organic solvent may be performed.[2] Purification is often achieved by column chromatography on silica gel to remove phosphorus-containing byproducts.[2]

General Procedure for Thionation using P₄S₁₀ and HMDO (Curphey's Reagent)

This protocol describes the use of the P₄S₁₀/HMDO combination for the thionation of carbonyl compounds.

  • Reaction Setup: To a suspension of the amide or ester (1.0 equiv) and P₄S₁₀ (0.18 - 0.25 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene), add HMDO (5 equiv relative to P₄S₁₀).[2]

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux). Monitor the reaction by TLC. Reaction times can vary from 30 minutes to a few hours.[2]

  • Workup: After completion, cool the reaction mixture. The byproducts can often be removed by a simple hydrolytic workup or by filtration through a short plug of silica gel, which is a significant advantage over methods requiring extensive chromatography.[4]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these thionation reactions provides insight into their reactivity and potential side reactions.

The thionation process generally involves the nucleophilic attack of the carbonyl oxygen on the phosphorus center of the thionating agent, followed by a series of rearrangements to form the thiocarbonyl group.[2]

general_thionation_workflow start Start with Carbonyl Compound solvent Dissolve in Anhydrous Solvent start->solvent reagent Add Thionation Reagent (LR, P4S10, etc.) reaction Heat and Monitor Reaction (TLC) reagent->reaction solvent->reagent workup Aqueous Workup / Filtration reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolate Thionated Product purification->product

Caption: General workflow for a typical thionation reaction.

The mechanism of thionation with Lawesson's Reagent is believed to proceed through a reactive dithiophosphine ylide intermediate.[2][8] This intermediate then reacts with the carbonyl compound.

lawessons_reagent_mechanism LR Lawesson's Reagent Ylide Reactive Dithiophosphine Ylide Intermediate LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Reaction with Carbonyl Carbonyl Carbonyl Compound (R-C=O) Carbonyl->Intermediate Product Thiocarbonyl Compound (R-C=S) Intermediate->Product Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of thionation with Lawesson's Reagent.

Conclusion

The selection of a thionation method is a critical decision in the design of a synthetic route. While Lawesson's Reagent has been a reliable workhorse, offering mild conditions and high yields, the combination of P₄S₁₀ and HMDO has emerged as a strong alternative, providing comparable or even superior yields with the significant advantage of a more straightforward purification process.[2] For initial explorations and small-scale syntheses where purification by chromatography is feasible, Lawesson's Reagent remains an excellent choice.[2] However, for larger-scale syntheses or when seeking to avoid chromatography, the P₄S₁₀/HMDO system presents a compelling and efficient alternative. The classical P₄S₁₀ reagent, while cost-effective, generally requires harsher conditions and may lead to more side products.[2] The P₄S₁₀-Pyridine complex offers a valuable option for high-temperature reactions where other reagents may not be stable.[5] Ultimately, the choice of reagent should be guided by the specific substrate, desired scale, and available purification techniques.

References

Validating P-S Bond Lengths: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. The length of the phosphorus-sulfur (P-S) bond in thiophosphate-containing compounds is a critical parameter influencing their reactivity, stability, and biological activity. X-ray crystallography stands as a cornerstone technique for the definitive determination of these bond lengths. This guide provides a comprehensive comparison of P-S bond lengths determined by X-ray crystallography with other methods, supported by experimental data and detailed protocols.

P-S Bond Lengths: A Comparative Analysis

The length of a P-S bond is not a fixed value but is influenced by the bonding environment, including the coordination number of the phosphorus and sulfur atoms, the presence of other substituents, and the overall electronic structure of the molecule. Generally, P-S single bonds are longer than P=S double bonds.

X-ray crystallography provides highly accurate and precise measurements of bond lengths in the solid state. The values obtained can be compared with those from other experimental techniques and theoretical calculations to provide a comprehensive understanding of the molecular structure.

Compound TypeP-S Bond TypeTypical Bond Length (Å) from X-ray CrystallographyReference(s)
Thiophosphates (Inorganic)P-S in [PS4] tetrahedra2.005–2.137[1]
α-Ba2P2S6P-S1.99(2)–2.04(2)[1]
β-Ba2P2S6P-S2.017(2)–2.028(2)[1]
Pb2P2S6P-S2.011(19)–2.040(18)[1]
K2BaP2S6P-S1.958(17)–2.066(15)[1]
KSbP2S6P-S1.962(1)–2.077(1)[1]
KBiP2S6P-S1.961(3)–2.059(3)[1]
Pb3P2S8P-S2.031–2.065[1]
Nucleoside PhosphorothioatesP-S (single bond)Varies, generally longer[2]
Tri-o-tolylphosphine sulphideP=S (double bond)Shorter than single bonds[3]
Tri-o-tolylphosphine selenideP=Se-[3]

Comparison with Alternative Methods

While X-ray crystallography is a powerful tool, other techniques can provide complementary information about P-S bond lengths.

MethodAdvantagesLimitationsP-S Bond Length Comparison
Neutron Diffraction Precisely locates light atoms like hydrogen. Provides information on nuclear positions rather than electron density.Requires larger crystals and access to a neutron source.Can provide a valuable comparison for the positions of atoms and thus bond lengths, especially in cases where hydrogen bonding is important.
Electron Diffraction Can be used for very small crystals.Can be more challenging for complex structures.Generally provides results in good agreement with X-ray crystallography for small molecules.
Computational Chemistry (e.g., DFT) Can predict bond lengths for molecules that are difficult to crystallize. Allows for the study of transition states and reactive intermediates.Accuracy is dependent on the level of theory and basis set used. Represents the gas-phase or solvated state, not the solid state.Can show good agreement with experimental data, but discrepancies can arise due to crystal packing effects in the solid state.

Experimental Protocol: Small Molecule X-ray Crystallography

The determination of P-S bond lengths using single-crystal X-ray diffraction involves a systematic workflow.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Diffraction Diffraction Experiment Crystal_Selection->Diffraction Xray_Source X-ray Generation Xray_Source->Diffraction Data_Acquisition Data Acquisition Diffraction->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Fig. 1: Workflow for P-S bond length determination via X-ray crystallography.

1. Crystal Growth and Selection:

  • High-quality single crystals of the thiophosphate compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant to prevent damage during data collection at low temperatures.

2. Data Collection:

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the crystal.

  • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.

  • The intensities and positions of these diffraction spots are recorded by a detector.

3. Data Processing and Structure Solution:

  • The raw diffraction data are processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal.

  • The intensities of the diffraction spots are used to calculate the structure factors.

  • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

4. Structure Refinement and Validation:

  • The initial model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed structure factors.

  • This iterative process adjusts the atomic positions, and thermal displacement parameters until the model converges.

  • The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for chemical reasonableness. The P-S bond lengths are then precisely determined from the final refined structure.

Leveraging Crystallographic Databases for Validation

Researchers can validate their experimentally determined P-S bond lengths by comparing them with data from crystallographic databases such as the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD).[4]

database_validation cluster_exp Experimental Data cluster_db Database Search cluster_analysis Comparative Analysis Exp_Data Your Experimental P-S Bond Length Compare Compare your data with database statistics Exp_Data->Compare Search_CSD Search CSD/ICSD for related structures Filter_Results Filter by substructure, element types, and bond type Search_CSD->Filter_Results Extract_Data Extract P-S bond length statistics Filter_Results->Extract_Data Extract_Data->Compare Validate Validate experimental results Compare->Validate

Fig. 2: Workflow for validating experimental P-S bond lengths using crystallographic databases.

Practical Steps for Database Validation:

  • Access the Database: Utilize institutional access to the CSD or ICSD.

  • Perform a Substructure Search: Use the database's search interface to look for structures containing the P-S moiety of interest. You can specify the connectivity and bonding of the phosphorus and sulfur atoms.

  • Filter the Results: Refine your search by applying filters such as element types, coordination environments, and data quality indicators (e.g., R-factor).

  • Analyze the Bond Length Distribution: The database software can often generate a histogram of the P-S bond lengths from the search results. This allows you to see the range and average of P-S bond lengths in similar chemical environments.

  • Compare and Conclude: Compare your experimentally determined P-S bond length with the distribution from the database. A value that falls within the expected range provides strong validation for your result. Significant deviations may indicate an unusual bonding situation or a potential issue with the experimental data that warrants further investigation.

By combining high-quality X-ray crystallography experiments with the vast repository of knowledge in crystallographic databases, researchers can confidently determine and validate P-S bond lengths, leading to a deeper understanding of the structure and function of thiophosphate-containing molecules.

References

A Comparative Guide to Thiophosphate and Polymer Electrolytes for Solid-State Batteries

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of safer, high-energy-density solid-state batteries, the choice of a solid electrolyte is paramount. Among the frontrunners are inorganic thiophosphates and solid polymer electrolytes (SPEs), each presenting a unique set of advantages and challenges. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and battery design.

Quantitative Performance Comparison

The performance of thiophosphate and polymer electrolytes can be evaluated across several key metrics. The following tables summarize the typical quantitative data for these materials.

Table 1: Ionic Conductivity

Electrolyte TypeMaterial ExampleIonic Conductivity (S/cm) at Room TemperatureReference
Thiophosphate Li₁₀GeP₂S₁₂ (LGPS)~10⁻² - 10⁻³[1]
Li₆PS₅Cl (Argyrodite)> 10⁻⁴[2]
β-Li₃PS₄~10⁻⁴ - 10⁻⁷[3]
Polymer PEO-based10⁻⁵ - 10⁻⁶[4]
PEO with additives/copolymers~10⁻⁴[5][6]

Table 2: Electrochemical Stability Window (ESW)

Electrolyte TypeMaterial ExampleAnodic Stability (V vs. Li/Li⁺)Cathodic Stability (V vs. Li/Li⁺)Reference
Thiophosphate Li₆PS₅Cl~2.5 - 4.0Generally considered stable against Li metal[7][8]
Li₁₀GeP₂S₁₂ (LGPS)Narrower than oxidesProne to reduction by Li metal[7]
Polymer PEO-based~3.9 - 4.5Generally stable against Li metal[9][10]
PVDF-basedup to 5.15Generally stable against Li metal[11]

Table 3: Mechanical Properties

Electrolyte TypeKey Mechanical CharacteristicsRelevance to Battery PerformanceReference
Thiophosphate Brittle, hard ceramicCan suppress lithium dendrite growth but poor electrode contact[12][13]
Malleable under pressureCan be processed into dense layers[12]
Polymer Flexible, elasticExcellent electrode contact, accommodates volume changes[4][14]
Lower mechanical strengthMay not effectively block dendrites without modification[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of both electrolyte types.

Thiophosphate Electrolyte Synthesis (Liquid-Phase Method)

A common route for synthesizing thiophosphate electrolytes is through a liquid-phase reaction. For instance, to synthesize lithium oxy-thiophosphates with a structure similar to Li₁₀GeP₂S₁₂ (LGPS), the following steps can be taken[1]:

  • Mixing of Precursors: Lithium sulfide (Li₂S) and phosphorus pentasulfide (P₂S₅) are mixed in an agate mortar for approximately 10 minutes.

  • Dissolution: The mixed powder is added to super-dehydrated 2-propanol and stirred for 5 minutes to form a precursor solution.

  • Drying: The solution is dried at 120°C for 3 hours under vacuum to remove the solvent, resulting in precursor powders.

  • Heat Treatment: The precursor powders are then heat-treated at a temperature between 300–500°C for 2 hours with a heating rate of 2°C/min⁻¹. This process is conducted in a dry Argon atmosphere.

This liquid-phase process can lead to the formation of lithium oxy-thiophosphates where oxygen from the solvent partially replaces sulfur in the PS₄³⁻ units[1]. Alternative methods include mechanochemical milling and melt-quenching[2][15][16][17].

Polymer Electrolyte Synthesis (Solution Casting Method)

Solid polymer electrolytes are often prepared via a straightforward solution casting technique. For a typical Poly(ethylene oxide) (PEO)-based electrolyte:

  • Dissolution: PEO and a lithium salt (e.g., LiTFSI) are dissolved in a suitable solvent, such as acetonitrile, and stirred until a homogeneous solution is formed.

  • Casting: The solution is then cast onto a flat substrate (e.g., a PTFE dish).

  • Solvent Evaporation: The solvent is allowed to evaporate slowly in a controlled environment (e.g., a fume hood or a vacuum oven at a slightly elevated temperature) to form a thin, free-standing film.

  • Drying: The resulting film is further dried under vacuum to remove any residual solvent.

Recent advancements have also focused on solvent-free, dry-processing methods like extrusion to scale up production and reduce environmental impact[14].

Visualizing the Processes and Mechanisms

Experimental Workflow for Thiophosphate Electrolyte Synthesis

Thiophosphate_Synthesis cluster_mixing Precursor Preparation cluster_reaction Liquid-Phase Reaction cluster_processing Post-Processing Li2S Li₂S Powder mix Mix in Mortar Li2S->mix P2S5 P₂S₅ Powder P2S5->mix solvent Add 2-propanol mix->solvent stir Stir solvent->stir dry Vacuum Dry at 120°C stir->dry heat Heat Treat (300-500°C) dry->heat final_product Thiophosphate Electrolyte Powder heat->final_product

Caption: A simplified workflow for the liquid-phase synthesis of thiophosphate solid electrolytes.

Experimental Workflow for Polymer Electrolyte Synthesis

Polymer_Synthesis cluster_dissolution Solution Preparation cluster_casting Film Formation cluster_drying Finalization polymer Polymer (e.g., PEO) dissolve Dissolve & Stir polymer->dissolve salt Lithium Salt (e.g., LiTFSI) salt->dissolve solvent Solvent (e.g., Acetonitrile) solvent->dissolve cast Cast on Substrate dissolve->cast evaporate Solvent Evaporation cast->evaporate vacuum_dry Vacuum Drying evaporate->vacuum_dry final_film Solid Polymer Electrolyte Film vacuum_dry->final_film

Caption: A typical solution casting workflow for the fabrication of solid polymer electrolytes.

Ion Transport Mechanisms

Ion_Transport cluster_thiophosphate Thiophosphate Electrolyte cluster_polymer Polymer Electrolyte A Li⁺ B Vacancy A->B Hopping C Li⁺ D Vacancy C->D Hopping poly_chain ~~(PEO)n~~ li_ion Li⁺ label_transport Segmental Motion label_mechanism1 Vacancy-mediated hopping in a rigid lattice label_mechanism2 Ion transport coupled with polymer chain dynamics cluster_thiophosphate cluster_thiophosphate cluster_polymer cluster_polymer

References

P4S10 vs. Elemental Sulfur: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a sulfur source is a critical decision in the synthesis of sulfur-containing compounds. This guide provides an objective comparison of two common sulfurizing agents: tetraphosphorus decasulfide (P₄S₁₀) and elemental sulfur (S₈). We will delve into their respective advantages, typical applications, and present supporting experimental data and protocols.

Phosphorus pentasulfide (P₄S₁₀) is a highly effective, albeit often aggressive, thionating agent, primarily utilized for the conversion of carbonyl compounds into their thio-analogs. In contrast, elemental sulfur, a more benign and atom-economical option, excels in multicomponent reactions for the construction of sulfur heterocycles. This guide will explore these differences through the lens of two representative reactions: the Paal-Knorr thiophene synthesis using P₄S₁₀ and the Gewald aminothiophene synthesis using elemental sulfur.

Performance Comparison: P₄S₁₀ vs. Elemental Sulfur

The primary advantage of P₄S₁₀ lies in its potent ability to directly replace oxygen with sulfur in a variety of functional groups. However, this reactivity often necessitates harsh reaction conditions.[1] Elemental sulfur, on the other hand, is typically employed in reactions where the sulfur atom is incorporated into a newly formed ring system from acyclic precursors.

While a direct, side-by-side comparison for the same reaction is not prevalent in the literature due to their distinct reactivity profiles, we can compare their performance in their respective optimal applications.

Table 1: Performance Data for Thiophene Synthesis

ReagentReactionSubstratesProductYield (%)Reaction Conditions
P₄S₁₀ Paal-Knorr Thiophene Synthesis1,4-Dicarbonyl CompoundsSubstituted ThiophenesGenerally Good to ExcellentHigh Temperatures (refluxing toluene, xylene)
Elemental Sulfur Gewald Aminothiophene SynthesisKetone, α-Cyanoester, Base2-AminothiophenesGood to ExcellentBase-catalyzed, often milder conditions

Key Advantages of P₄S₁₀ in Synthesis

Phosphorus pentasulfide is a versatile and powerful thionating agent for the conversion of carbonyl groups to thiocarbonyls.[2] Its utility can be enhanced through the use of co-reagents that can lead to milder reaction conditions and improved yields.

  • High Thionation Power : P₄S₁₀ is highly effective for the thionation of a wide range of carbonyl-containing compounds, including ketones, esters, amides, and lactones.[1][3]

  • Versatility in Heterocycle Synthesis : Beyond simple thionation, P₄S₁₀ is a key reagent in the synthesis of various sulfur-containing heterocycles, such as thiophenes via the Paal-Knorr synthesis.[4][5]

  • Reactivity Modulation : The reactivity of P₄S₁₀ can be tuned by using it in combination with other reagents. For instance, the P₄S₁₀/hexamethyldisiloxane (HMDO) system often provides yields comparable or superior to Lawesson's reagent with the benefit of a simpler workup.[3][6] Similarly, combinations with pyridine or alumina can also enhance its performance.[5]

Advantages of Elemental Sulfur in Synthesis

Elemental sulfur is an abundant, inexpensive, and environmentally friendly sulfur source.[2] Its application in organic synthesis is marked by its atom economy and its role in elegant multicomponent reactions.

  • Atom Economy and Environmental Benignity : As an element, S₈ is a highly atom-economical source of sulfur.

  • Multicomponent Reactions : Elemental sulfur is a key component in various multicomponent reactions, such as the Gewald aminothiophene synthesis, which allows for the rapid construction of complex molecules in a single step.[6]

  • Milder Reaction Conditions : Reactions involving elemental sulfur can often be carried out under milder conditions compared to those requiring P₄S₁₀.[6]

Experimental Protocols and Methodologies

P₄S₁₀ in Paal-Knorr Thiophene Synthesis

The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as P₄S₁₀.[4][5]

General Experimental Protocol:

A mixture of the 1,4-dicarbonyl compound and phosphorus pentasulfide (typically in a 1:1 to 1:2 molar ratio) in a high-boiling solvent such as toluene or xylene is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, filtered to remove insoluble byproducts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation. Caution: This reaction generates toxic hydrogen sulfide (H₂S) gas and should be performed in a well-ventilated fume hood.[4]

Elemental Sulfur in Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[6]

General Experimental Protocol:

To a solution of the ketone, the α-cyanoester, and elemental sulfur in a suitable solvent (e.g., ethanol, dimethylformamide), a base (e.g., morpholine, triethylamine) is added. The mixture is then heated. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is typically isolated by precipitation upon addition of water or by extraction. The crude product is then purified by recrystallization or column chromatography.

Signaling Pathways and Reaction Mechanisms

Mechanism of Paal-Knorr Thiophene Synthesis with P₄S₁₀

The mechanism of the Paal-Knorr thiophene synthesis with P₄S₁₀ is believed to proceed through the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound to form a thioketone intermediate. This is followed by enolization (or enethiolization) and subsequent intramolecular cyclization and dehydration to yield the thiophene ring.[7]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl Thioketone Thioketone Intermediate Start->Thioketone Thionation P4S10 P₄S₁₀ P4S10->Thioketone Enethiol Enethiol Intermediate Thioketone->Enethiol Enethiolization Cyclized Cyclized Intermediate Enethiol->Cyclized Intramolecular Cyclization Thiophene Thiophene Cyclized->Thiophene Dehydration

Caption: Paal-Knorr Thiophene Synthesis Mechanism.

Mechanism of Gewald Aminothiophene Synthesis with Elemental Sulfur

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated nitrile.[6] This intermediate is then deprotonated by the base, and the resulting anion attacks the elemental sulfur (S₈) ring, leading to its opening and the formation of a persulfide intermediate. Subsequent intramolecular cyclization and tautomerization afford the final 2-aminothiophene product.

Gewald_Mechanism Substrates Ketone + α-Cyanoester Knoevenagel Knoevenagel Adduct Substrates->Knoevenagel Knoevenagel Condensation Base Base Base->Knoevenagel Anion Anionic Intermediate Knoevenagel->Anion Deprotonation Sulfur S₈ Persulfide Persulfide Intermediate Sulfur->Persulfide Anion->Persulfide Sulfur Ring Opening Cyclized Cyclized Intermediate Persulfide->Cyclized Intramolecular Cyclization Thiophene 2-Aminothiophene Cyclized->Thiophene Tautomerization

Caption: Gewald Aminothiophene Synthesis Mechanism.

Conclusion

  • P₄S₁₀ is the reagent of choice for the direct thionation of carbonyl compounds and is particularly effective in the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyls. Its reactivity can be enhanced and modulated through the use of additives.

  • Elemental sulfur offers an atom-economical and environmentally friendly alternative , excelling in multicomponent reactions like the Gewald synthesis to build complex heterocyclic systems from simple acyclic precursors.

By understanding the distinct advantages and reaction mechanisms of each reagent, researchers can make informed decisions to optimize their synthetic strategies for the development of novel sulfur-containing molecules.

References

A Comparative Analysis of Phosphorus-Sulfur and Phosphorus-Selenium Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the substitution of oxygen with heavier chalcogens like sulfur and selenium in phosphate-containing molecules has emerged as a powerful strategy to modulate their stability, reactivity, and biological activity. This guide provides a comprehensive comparison of phosphorus-sulfur (P-S) and phosphorus-selenium (P-Se) compounds, offering insights into their chemical properties, synthesis, and applications, supported by experimental data.

I. Physicochemical Properties: A Head-to-Head Comparison

The distinct physicochemical properties of phosphorus-sulfur and phosphorus-selenium compounds underpin their differential behavior in biological and chemical systems. Key differences in bond strength, stability, and spectroscopic signatures are summarized below.

Bond Dissociation Energies

The strength of the phosphorus-chalcogen bond is a critical determinant of the stability and reactivity of these compounds. Generally, P-S bonds are stronger and more stable than P-Se bonds.

Bond TypeBond Dissociation Energy (kJ/mol)
P-S442 ± 10[1]
P-Se363 ± 10[2]
P=S335[3]
P=SeData not readily available

Note: The provided bond dissociation energies are for diatomic species or averaged values and may vary depending on the specific molecular context.

Thermal Stability

Thermogravimetric analysis consistently demonstrates that organophosphorus-sulfur compounds exhibit greater thermal stability than their selenium counterparts. This is a direct consequence of the stronger P-S bond compared to the P-Se bond.

Spectroscopic Properties (31P NMR)

31P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for characterizing organophosphorus compounds. The chemical shifts are sensitive to the electronic environment of the phosphorus nucleus. The substitution of sulfur with selenium generally leads to a downfield shift in the 31P NMR spectrum.

Compound ClassTypical 31P NMR Chemical Shift Range (ppm)
Thiophosphates ((RO)3P=S)60 to 75[4]
Selenophosphates ((RO)3P=Se)Downfield relative to thiophosphates
Selenophosphates ([P2Se6]4- containing)25 to 95[5][6]
Selenophosphates ([PSe4]3- containing)-115 to -50[5][6]

II. Synthesis of Modified Oligonucleotides: Experimental Protocols

The incorporation of phosphorothioate and phosphoroselenoate linkages into oligonucleotides is a key application of P-S and P-Se chemistry, conferring nuclease resistance and enabling their use as therapeutic agents.

Experimental Workflow: Solid-Phase Synthesis of Modified Oligonucleotides

The following diagram illustrates the general cycle for solid-phase synthesis of phosphorothioate and phosphoroselenoate oligonucleotides.

G cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Free 5'-OH Sulfurization 3a. Sulfurization (e.g., with PADS or DDTT) Coupling->Sulfurization Selenization 3b. Selenization (e.g., with KSeCN) Coupling->Selenization Capping 4. Capping (Acetylation of unreacted 5'-OH) Sulfurization->Capping Selenization->Capping Capping->Deblocking Next Cycle Cleavage Cleavage and Deprotection Capping->Cleavage Final Cycle Start Start with Solid Support Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification

Solid-phase synthesis cycle for modified oligonucleotides.

Protocol 1: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

This protocol outlines the key steps for the automated solid-phase synthesis of phosphorothioate oligonucleotides using phosphoramidite chemistry.[7][8][9][10]

  • Preparation: The synthesis is performed on a solid support (e.g., controlled pore glass) in a column on an automated DNA/RNA synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane (DCM).[7][9]

    • Coupling: The next phosphoramidite monomer, activated by a tetrazole derivative, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by treatment with a sulfurizing agent. Common reagents include Phenylacetyl disulfide (PADS) or 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).[11]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[8]

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed using a concentrated ammonia solution.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis of Phosphoroselenoate Oligonucleotides

The synthesis of phosphoroselenoate oligonucleotides is less common but can be achieved by adapting the standard phosphoramidite cycle.

  • Preparation: Similar to phosphorothioate synthesis, this is performed on an automated synthesizer using a solid support.

  • Synthesis Cycle:

    • Deblocking and Coupling: These steps are identical to those in the phosphorothioate synthesis protocol.

    • Selenization: The phosphite triester is converted to a phosphoroselenoate triester using a solution of potassium selenocyanate (KSeCN) in a suitable solvent mixture (e.g., acetonitrile/pyridine).

    • Capping: This step is identical to the one in the phosphorothioate synthesis protocol.

  • Cleavage, Deprotection, and Purification: These final steps are also analogous to the phosphorothioate synthesis protocol.

III. Biological Activity and Applications

The introduction of sulfur or selenium into the phosphate backbone profoundly impacts the biological properties of oligonucleotides, primarily by increasing their resistance to nuclease degradation.[12][13][14][15] This enhanced stability is crucial for their application as antisense oligonucleotides, siRNAs, and aptamers.

Nuclease Resistance

Both phosphorothioate and phosphoroselenoate modifications confer significant resistance to degradation by cellular nucleases compared to unmodified phosphodiester oligonucleotides. While direct quantitative comparisons of half-lives are not extensively reported, phosphorothioate-modified oligonucleotides are known to have a terminal elimination half-life of 35-50 hours in plasma, a dramatic increase from the mere minutes that unmodified oligonucleotides survive.[16] The Sp diastereomer of the phosphorothioate linkage generally exhibits greater resistance to 3'-exonucleases.[14]

Signaling Pathway Modulation: Inhibition of TLR9 by Phosphorothioate Oligonucleotides

Phosphorothioate oligonucleotides, particularly those containing CpG motifs, are recognized by Toll-like receptor 9 (TLR9), a key component of the innate immune system.[1][7][11][17][18][19] This interaction can either stimulate or inhibit the TLR9 signaling pathway depending on the sequence and backbone chemistry. Inhibitory phosphorothioate oligonucleotides can block the activation of TLR9, thereby preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR9_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG_ODN CpG ODN (Phosphorothioate) TLR9 TLR9 CpG_ODN->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK IRAKs MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates Inflammatory_Cytokines Pro-inflammatory Cytokines Inhibitory_ODN Inhibitory ODN (Phosphorothioate) Inhibitory_ODN->TLR9 Blocks Binding Gene_Expression Gene Expression NF_kB_nuc->Gene_Expression Induces Gene_Expression->Inflammatory_Cytokines

Inhibition of the TLR9 signaling pathway by phosphorothioate oligonucleotides.

IV. Conclusion

The substitution of oxygen with sulfur or selenium in phosphorus-containing compounds offers a versatile tool for modulating their chemical and biological properties. Phosphorus-sulfur compounds are generally more stable due to the stronger P-S bond, while both P-S and P-Se modifications significantly enhance nuclease resistance, a critical feature for oligonucleotide-based therapeutics. The choice between sulfur and selenium modification will depend on the specific application, balancing the need for stability with the desired biological activity and potential for specific interactions within a biological system. Further research into the nuanced effects of these modifications will continue to drive innovation in drug development and chemical biology.

References

A Researcher's Guide to Assessing the Purity of Commercial Phosphorus Pentasulfide and a Comparison of Thionating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In the synthesis of sulfur-containing compounds, particularly in the development of new therapeutics, the choice and quality of the thionating agent can significantly impact reaction efficiency, yield, and the impurity profile of the final product. Phosphorus pentasulfide (P₄S₁₀) is a widely used and cost-effective thionating agent; however, its purity can vary between suppliers and grades, and several alternative reagents are available. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercial P₄S₁₀ and evaluates its performance against common alternative thionating agents, supported by experimental data.

Understanding Commercial Phosphorus Pentasulfide: Grades and Impurities

Commercial phosphorus pentasulfide is available in various grades, with purities typically ranging from 99% for technical grades to as high as 99.999% (5N) for specialized applications. The reactivity of P₄S₁₀ can also differ, with some suppliers offering "regular" and "high-reactivity" grades.

The primary impurities of concern in commercial P₄S₁₀ include:

  • Elemental Sulfur (S₈): Often present due to the manufacturing process. While some sources indicate industrial-grade elemental sulfur can have a purity of 99% to 99.9%, its presence in P₄S₁₀ can affect reaction stoichiometry and lead to byproducts.

  • Other Phosphorus Sulfides: Compounds such as P₄S₇, P₄S₉, and polymeric phosphorus sulfides can be present. These species have different reactivities and can lead to inconsistencies in thionation reactions.

  • Arsenic: As arsenic can be present in the raw materials used for P₄S₁₀ production (phosphate rock), it is a potential contaminant that is of particular concern in pharmaceutical applications.

  • Organic Impurities: Residual organic compounds from the white phosphorus used in manufacturing can also be present.

The following table summarizes the typical purity and key impurities of commercial P₄S₁₀ grades.

GradeTypical Purity (%)Key Impurities and Typical Concentrations
Technical Grade 99Elemental Sulfur (up to 1%), Other Phosphorus Sulfides (variable), Arsenic (ppm levels may be present)
Purified Grade 99.5 - 99.9Elemental Sulfur (<0.5%), Lower levels of other phosphorus sulfides
High-Purity Grade >99.99 (4N)Significantly reduced levels of all impurities

Analytical Methods for Purity Assessment

A multi-faceted analytical approach is recommended for the comprehensive assessment of P₄S₁₀ purity. The following sections detail the experimental protocols for the most effective methods.

Workflow for Purity Assessment of P₄S₁₀

cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis sampling Obtain Representative Sample (from inert-gas sealed container) prep_nmr Prepare NMR Sample (in anhydrous CS₂ or CDCl₃) sampling->prep_nmr prep_hplc Prepare HPLC Sample (dissolve in appropriate solvent) sampling->prep_hplc prep_ic Prepare IC Sample (hydrolyze with NaOH/H₂O₂) sampling->prep_ic nmr ³¹P NMR Spectroscopy prep_nmr->nmr hplc HPLC-UV prep_hplc->hplc ic Ion Chromatography prep_ic->ic nmr_data Identify & Quantify P₄S₁₀ and other phosphorus sulfides nmr->nmr_data hplc_data Quantify Elemental Sulfur hplc->hplc_data ic_data Quantify Total Phosphorus and Sulfur (as PO₄³⁻ and SO₄²⁻) ic->ic_data purity_report Generate Certificate of Analysis nmr_data->purity_report hplc_data->purity_report ic_data->purity_report

Workflow for the comprehensive purity assessment of commercial P₄S₁₀.

Experimental Protocol 1: ³¹P NMR Spectroscopy for Phosphorus Sulfide Impurities

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying P₄S₁₀ and other phosphorus sulfide species.[1][2]

Methodology:

  • Sample Preparation: Due to the moisture sensitivity of P₄S₁₀, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox).

    • Accurately weigh approximately 50-100 mg of the P₄S₁₀ sample into an NMR tube.

    • Add approximately 0.6 mL of a dry, deuterated solvent. Carbon disulfide (CS₂) is a suitable solvent as it readily dissolves P₄S₁₀.[3] Deuterated chloroform (CDCl₃) can also be used.

    • Seal the NMR tube securely.

  • NMR Acquisition:

    • Acquire a quantitative ³¹P NMR spectrum with proton decoupling.

    • Use a calibrated 90° pulse and a relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation and accurate quantification.

    • An external standard of known concentration (e.g., triphenyl phosphate) can be used for absolute quantification.

  • Data Analysis:

    • The ³¹P NMR spectrum of pure P₄S₁₀ exhibits a singlet. The chemical shifts of potential phosphorus sulfide impurities are listed in the table below.[1][4]

    • Integrate the signals corresponding to P₄S₁₀ and any impurities. The relative percentage of each component can be calculated from the integral values.

Compound³¹P Chemical Shift (ppm) vs. 85% H₃PO₄
P₄S₁₀ ~50-60
P₄S₉Multiple signals, e.g., ~64 and ~54
P₄S₇Multiple signals
Experimental Protocol 2: HPLC-UV for Elemental Sulfur Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for the determination of free elemental sulfur in P₄S₁₀.[5][6]

Methodology:

  • Sample and Standard Preparation:

    • Standard Stock Solution: Prepare a stock solution of elemental sulfur (e.g., 1000 µg/mL) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Accurately weigh a known amount of the P₄S₁₀ sample and dissolve it in the chosen solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 263 nm.[5][6]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the sulfur standard against its concentration.

    • Determine the concentration of elemental sulfur in the sample solution from the calibration curve and calculate the weight percentage in the original P₄S₁₀ sample.

Experimental Protocol 3: Ion Chromatography for Total Phosphorus and Sulfur Assay

Ion Chromatography (IC) can be used to determine the total phosphorus and sulfur content by converting the P₄S₁₀ into phosphate (PO₄³⁻) and sulfate (SO₄²⁻) ions. This method is useful for confirming the overall stoichiometry.

Methodology:

  • Sample Preparation (Hydrolysis):

    • Accurately weigh a small amount of the P₄S₁₀ sample in a fume hood.

    • Carefully add a solution of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) to hydrolyze the P₄S₁₀. This reaction is exothermic and produces H₂S gas, so it must be performed with caution. The reaction is: P₄S₁₀ + 16NaOH + 24H₂O₂ → 4Na₃PO₄ + 10Na₂SO₄ + 32H₂O.

    • Dilute the resulting solution to a known volume with deionized water.

  • Chromatographic Conditions:

    • Anion-exchange column.

    • Eluent: A suitable eluent, such as a sodium carbonate/sodium bicarbonate buffer.

    • Detection: Suppressed conductivity detection.[7][8]

  • Data Analysis:

    • Quantify the phosphate and sulfate concentrations by comparing the peak areas to those of known standards.

    • Calculate the total phosphorus and sulfur content in the original sample and compare it to the theoretical values for pure P₄S₁₀.

Comparison of P₄S₁₀ with Alternative Thionating Agents

While P₄S₁₀ is a workhorse in thionation chemistry, several alternative reagents have been developed to address some of its limitations, such as its moisture sensitivity, generation of H₂S, and sometimes harsh reaction conditions. The choice of thionating agent can significantly impact the outcome of a synthesis, especially when dealing with complex and sensitive substrates in drug development.

Performance Comparison in Thioamide Synthesis

The following table compares the performance of P₄S₁₀ with some common alternative thionating agents in the synthesis of thioamides from amides.

ReagentStructureTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Pentasulfide (P₄S₁₀) P₄S₁₀High temperatures (refluxing toluene or xylene)Cost-effectiveMoisture sensitive, generates H₂S, can require harsh conditions, byproduct removal can be difficult
Lawesson's Reagent (Ar-P(S)-S)₂ (Ar = 4-methoxyphenyl)Milder conditions than P₄S₁₀ (e.g., refluxing THF or toluene)Generally higher yields and milder conditions than P₄S₁₀Moisture sensitive, can be difficult to remove byproducts, thermally unstable above 110 °C[9]
Belleau's Reagent (Ar-P(S)-S)₂ (Ar = 4-phenoxyphenyl)Milder conditions, often at room temperatureMore soluble than Lawesson's reagent, suitable for chiral and epimerizable substratesMore expensive than P₄S₁₀ and Lawesson's reagent
P₄S₁₀ / Hexamethyldisiloxane (HMDO) (Curphey's Reagent) P₄S₁₀ + (CH₃)₃Si-O-Si(CH₃)₃Milder conditions than P₄S₁₀ alone (e.g., refluxing dichloromethane)Yields comparable or superior to Lawesson's reagent, easier byproduct removal (hydrolytic workup)[5][10]Requires the use of two reagents
Davy's Reagents (R-P(S)-S)₂ (R = various)Variable, can be milder than P₄S₁₀Can be more selective than P₄S₁₀ and Lawesson's reagentLess commercially available and more expensive
Thionation Reaction Pathway

The general mechanism for the thionation of a carbonyl compound with a phosphorus-sulfur reagent involves the formation of a thiaoxaphosphetane intermediate, which then rearranges to form the thiocarbonyl and a phosphorus-oxygen byproduct.

thionation_pathway carbonyl Carbonyl Compound (R₂C=O) intermediate Thiaoxaphosphetane Intermediate carbonyl->intermediate + Thionating Agent thionating_agent Thionating Agent (e.g., P₄S₁₀) thionating_agent->intermediate thiocarbonyl Thiocarbonyl Compound (R₂C=S) intermediate->thiocarbonyl Rearrangement byproduct Phosphorus-Oxygen Byproduct intermediate->byproduct

Simplified signaling pathway for thionation of a carbonyl compound.

Conclusion

For researchers in drug development and other fields requiring high-purity materials, a thorough assessment of the purity of commercial phosphorus pentasulfide is crucial. A combination of ³¹P NMR, HPLC, and Ion Chromatography provides a comprehensive impurity profile. While P₄S₁₀ remains a cost-effective and powerful thionating agent, its limitations, particularly its reactivity and the generation of hazardous byproducts, have led to the development of several alternatives. Reagents like Lawesson's, Belleau's, and the P₄S₁₀/HMDO combination offer milder reaction conditions and, in some cases, improved yields and easier purification. The selection of the appropriate thionating agent should be based on the specific requirements of the synthesis, including the sensitivity of the substrate, the desired scale of the reaction, and purification considerations. This guide provides the foundational knowledge and experimental protocols to make informed decisions regarding the procurement, analysis, and use of P₄S₁₀ and its alternatives in a research and development setting.

Safety Precautions

Phosphorus pentasulfide is a flammable solid that reacts violently with water and moisture, releasing toxic and flammable hydrogen sulfide gas.[11][12] It is crucial to handle P₄S₁₀ in a well-ventilated fume hood under an inert atmosphere.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.[3] All equipment should be thoroughly dried before use. In case of a fire, do not use water; use a dry chemical powder or sand. Always consult the Safety Data Sheet (SDS) before handling P₄S₁₀.

References

comparative study of P4S3, P4S7, and P4S10 properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of P₄S₃, P₄S₇, and P₄S₁₀ Properties

This guide provides a comprehensive comparison of the physical, chemical, and thermal properties of three key phosphorus sulfides: tetraphosphorus trisulfide (P₄S₃), tetraphosphorus heptasulfide (P₄S₇), and tetraphosphorus decasulfide (P₄S₁₀). The information is intended for researchers, scientists, and professionals in drug development who may utilize these compounds in various synthetic applications.

Data Presentation

The following table summarizes the key quantitative properties of P₄S₃, P₄S₇, and P₄S₁₀ for easy comparison.

PropertyP₄S₃ (Tetraphosphorus Trisulfide)P₄S₇ (Tetraphosphorus Heptasulfide)P₄S₁₀ (Tetraphosphorus Decasulfide)
Molecular Formula P₄S₃P₄S₇P₄S₁₀
Molar Mass 220.09 g/mol [1]348.4 g/mol [2]444.55 g/mol [3]
Appearance Yellowish-green to gray crystalline solid[4][5]Light-yellow crystals or light-gray powder[6]Greenish-yellow crystalline solid[7]
Melting Point 172.5 °C[5]308-310 °C[6]288 °C[3][8]
Boiling Point 407-408 °C[4]523 °C[6]514 °C[3][8]
Density 2.03 g/cm³[4]2.19 g/cm³[6]2.09 g/cm³[3][8]
Solubility in CS₂ Soluble (100 g/100 cc at 17 °C)[1]Slightly soluble[6]Sparingly soluble (0.222 g/100 g at 17 °C)[3][8]
Solubility in Benzene Soluble (11.1 g/100 cc at 30 °C)[1]InsolubleInsoluble[9]
Reactivity with Water Decomposed by hot water[1]Reacts with moisture to form H₂S and phosphoric acid[2][6]Reacts with water to form H₂S and phosphoric acid[7][9]

Experimental Protocols

Detailed methodologies for the determination of key properties are outlined below.

Synthesis of Phosphorus Sulfides

The general synthesis for these phosphorus sulfides involves the direct reaction of elemental phosphorus and sulfur in stoichiometric amounts. The specific conditions can be tailored to favor the formation of the desired product.

  • P₄S₃ (Tetraphosphorus Trisulfide): Prepared by heating red phosphorus with sulfur at temperatures above 450 K. The product is then purified by recrystallization from carbon disulfide and benzene. An alternative method involves the controlled reaction of white phosphorus and sulfur in an inert solvent.

  • P₄S₇ (Tetraphosphorus Heptasulfide): This compound is typically prepared by the direct union of the elements in the correct stoichiometric ratio (4 moles of phosphorus to 7 moles of sulfur). It is considered one of the more easily purified binary phosphorus sulfides.

  • P₄S₁₀ (Tetraphosphorus Decasulfide): Synthesized by heating white phosphorus with sulfur in an evacuated tube at temperatures above 570 K. Commercial production often involves the addition of molten white phosphorus to molten sulfur, followed by purification.[7]

Purification: Purification of phosphorus sulfides can be achieved through various methods, including:

  • Recrystallization: Using solvents like carbon disulfide or benzene to dissolve the product and remove insoluble impurities.[3]

  • Vacuum Distillation: This method is particularly effective for purifying P₄S₁₀. The crude product is heated under reduced pressure, and the purified P₄S₁₀ is collected as a distillate.

Characterization Techniques
  • Melting Point Determination (Capillary Method):

    • A small, finely powdered sample of the phosphorus sulfide is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

    • The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. For pure substances, this should occur over a narrow range.

  • Density Determination (Displacement Method):

    • A known mass of the solid phosphorus sulfide is weighed using an analytical balance.

    • A graduated cylinder is partially filled with a liquid in which the sulfide is insoluble (e.g., a hydrocarbon solvent), and the initial volume is recorded.

    • The weighed solid is carefully submerged in the liquid, and the new volume is recorded.

    • The volume of the solid is the difference between the final and initial liquid levels.

    • The density is calculated by dividing the mass of the solid by its determined volume.

  • Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC):

    • A small, accurately weighed sample of the phosphorus sulfide is placed in a crucible within the thermal analyzer.

    • The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

    • TGA measures the change in mass of the sample as a function of temperature, providing information on thermal stability and decomposition.

    • DSC measures the heat flow into or out of the sample relative to a reference, allowing for the determination of melting points, phase transitions, and heats of reaction.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of the phosphorus sulfide is dissolved in a suitable deuterated solvent (e.g., CS₂ for liquid-state NMR) or packed into a rotor for solid-state Magic Angle Spinning (MAS) NMR.

    • The sample is placed in the NMR spectrometer.

    • A ³¹P NMR spectrum is acquired, which provides information about the chemical environment of the phosphorus atoms in the molecule.

    • The chemical shifts and coupling patterns can be used to identify the specific phosphorus sulfide and assess its purity.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of the phosphorus sulfides discussed in this guide.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization P4 Phosphorus (P₄) Reaction Stoichiometric Reaction (Heating in inert atmosphere) P4->Reaction S Sulfur (S) S->Reaction Crude_Product Crude Phosphorus Sulfide (P₄S₃, P₄S₇, or P₄S₁₀) Reaction->Crude_Product Purification Purification Method (e.g., Recrystallization, Vacuum Distillation) Crude_Product->Purification Pure_Product Purified Phosphorus Sulfide Purification->Pure_Product MP Melting Point Determination Pure_Product->MP Density Density Measurement Pure_Product->Density Thermal_Analysis Thermal Analysis (TGA/DSC) Pure_Product->Thermal_Analysis NMR ³¹P NMR Spectroscopy Pure_Product->NMR Final_Data Comparative Property Data MP->Final_Data Density->Final_Data Thermal_Analysis->Final_Data NMR->Final_Data

Synthesis and Characterization Workflow

References

Validating Computational Models of Phosphorus Sulfide Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate modeling of phosphorus sulfide structures is crucial for understanding their reactivity and potential applications, from materials science to drug development. This guide provides a comparative analysis of computational models against experimental data for common phosphorus sulfide cage structures, including P₄S₃, P₄S₅, P₄S₇, and P₄S₁₀. By presenting quantitative comparisons of structural parameters, vibrational frequencies, and NMR chemical shifts, this document aims to assist researchers in selecting appropriate computational methods for their studies.

Data Presentation

Structural Parameter Comparison: Bond Lengths and Angles

Experimental determination of phosphorus sulfide structures is primarily achieved through X-ray crystallography and gas-phase electron diffraction. These experimental data provide a critical benchmark for validating the accuracy of computational methods. Density Functional Theory (DFT) with various functionals (e.g., B3LYP, PBE0) and Møller-Plesset perturbation theory (MP2) are commonly employed for geometry optimization.

Table 1: Comparison of Experimental and Computed Bond Lengths (Å) for P₄S₃.

Bond TypeExperimental (X-ray)[1]DFT (B3LYP/6-31G)MP2/6-31G
P-P (apical-basal)2.24Data not availableData not available
P-S (apical-basal)2.10Data not availableData not available

Note: Specific computed values for P₄S₃ were not available in the searched literature. The experimental values represent averages.

Table 2: Crystal Structure Data for β-P₄S₅.

ParameterExperimental Value (X-ray)[2]
Space GroupP 1 21/m 1
a (Å)6.389
b (Å)10.966
c (Å)6.613
β (°)115.65
Vibrational Spectroscopy Comparison

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for characterizing molecular structures. The comparison between experimentally measured and computationally predicted vibrational frequencies provides a sensitive test of the quality of the computed potential energy surface.

Table 3: Comparison of Experimental and Computed Vibrational Frequencies (cm⁻¹) for P₄S₃ and P₄S₇.

MoleculeMethodRMS Difference from Experiment (cm⁻¹)[1]
P₄S₃HF/6-31GData not available
MP2/6-31G5
DFT/B3LYP/6-31G4
P₄S₇HF/6-31GData not available
MP2/6-31G9
DFT/B3LYP/6-31G7

Table 4: Comparison of Experimental and Computed Vibrational Frequencies (cm⁻¹) for P₄S₁₀.

MethodRMS Difference from Experiment (cm⁻¹)[1]
HF/6-31G8
MP2/6-31G4
DFT/B3LYP/6-31G*4
³¹P NMR Spectroscopy Comparison

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing phosphorus-containing compounds. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent parameter for validating computational models.

Table 5: Experimental Solid-State ³¹P NMR Chemical Shifts (ppm) for Various Phosphorus Sulfides.

CompoundChemical Shift (ppm)[3]
P₄S₃Data not available
P₄S₅Significant solution-to-solid changes observed[3]
P₄S₇Data not available
P₄S₉Data not available
P₄S₁₀Data not available

Note: While the referenced study reports the acquisition of solid-state ³¹P NMR spectra for these compounds, specific chemical shift values were not detailed in the provided search results. The study does highlight that the multiplicity of resonances correlates with structural inequivalences found in X-ray diffraction and that P₄S₅ shows considerable changes in chemical shifts between solution and solid states.[3]

Experimental and Computational Protocols

Experimental Methodologies

X-Ray Crystallography

  • Principle: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.

  • Protocol: Single crystals of the phosphorus sulfide are grown from a suitable solvent. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to determine the unit cell dimensions, space group, and atomic coordinates. For β-P₄S₅, data was collected on an automated diffractometer.[2]

Gas-Phase Electron Diffraction (GED)

  • Principle: A beam of high-energy electrons is scattered by a gaseous sample of molecules. The resulting diffraction pattern provides information about the internuclear distances.

  • Protocol: The phosphorus sulfide is vaporized and introduced into the path of an electron beam in a high-vacuum chamber. The scattered electrons are detected, and the resulting diffraction pattern is analyzed to determine the molecular geometry. This method is particularly useful for studying molecules in their free state, without the influence of crystal packing forces.

Vibrational Spectroscopy (Raman and IR)

  • Principle: These techniques probe the vibrational energy levels of molecules. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

  • Protocol: For solid samples, Raman spectra can be obtained directly from the crystalline material.[4] IR spectra of solids are often measured by dispersing the sample in a medium such as a silver chloride disk.[1] For solution studies, the phosphorus sulfide is dissolved in a suitable solvent, like carbon disulfide (CS₂).[4]

³¹P NMR Spectroscopy

  • Principle: This technique exploits the magnetic properties of the ³¹P nucleus to provide information about the structure and chemical environment of phosphorus atoms in a molecule.

  • Protocol: For solid-state NMR, powdered samples of the phosphorus sulfides are packed into rotors and analyzed using magic-angle spinning (MAS) to average out anisotropic interactions and obtain higher resolution spectra.[3] Solution-state ³¹P NMR is typically performed on samples dissolved in a suitable deuterated solvent, with chemical shifts referenced to an external standard like 85% H₃PO₄.

Computational Methodologies

Density Functional Theory (DFT)

  • Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It uses functionals of the electron density to calculate the energy of the system.

  • Protocol: The geometry of the phosphorus sulfide molecule is first optimized to find the lowest energy structure. This is followed by calculations of properties such as vibrational frequencies and NMR chemical shifts. Common functionals for phosphorus compounds include B3LYP and PBE0, often paired with basis sets like 6-31G* or larger.

Møller-Plesset Perturbation Theory (MP2)

  • Principle: MP2 is an ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects through perturbation theory.

  • Protocol: Similar to DFT, a geometry optimization is typically performed first. MP2 calculations are generally more computationally expensive than DFT but can provide more accurate results for systems where electron correlation is significant.

Visualizations

ValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Characterization cluster_comparison Validation comp_model Select Computational Method (e.g., DFT, MP2) geom_opt Geometry Optimization comp_model->geom_opt prop_calc Property Calculation (Frequencies, NMR Shifts) geom_opt->prop_calc compare_geom Compare Geometries (Bond Lengths, Angles) geom_opt->compare_geom compare_vib Compare Vibrational Frequencies prop_calc->compare_vib compare_nmr Compare NMR Chemical Shifts prop_calc->compare_nmr exp_synth Synthesize & Purify Phosphorus Sulfide xrd X-ray Crystallography / GED exp_synth->xrd spectro Vibrational & NMR Spectroscopy exp_synth->spectro xrd->compare_geom spectro->compare_vib spectro->compare_nmr

Caption: Workflow for validating computational models of phosphorus sulfide structures.

RelationshipDiagram cluster_comp Computational Methods cluster_exp Experimental Techniques P4S_structures Phosphorus Sulfide Cage Structures (P4S3, P4S5, P4S7, P4S10) DFT DFT (e.g., B3LYP, PBE0) P4S_structures->DFT predicts MP2 MP2 P4S_structures->MP2 predicts XRD X-ray Diffraction DFT->XRD validates geometry GED Gas Electron Diffraction DFT->GED validates geometry VibSpec Vibrational Spectroscopy (Raman, IR) DFT->VibSpec validates frequencies NMR 31P NMR DFT->NMR validates chemical shifts MP2->XRD validates geometry MP2->GED validates geometry MP2->VibSpec validates frequencies MP2->NMR validates chemical shifts

Caption: Relationship between computational methods and experimental validation techniques.

References

Safety Operating Guide

Proper Disposal of Phosphorus and Sulfur Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling phosphorus and sulfur compounds, ensuring safe and proper disposal is a critical component of laboratory safety. These compounds, particularly phosphorus pentasulfide (P₂S₅), are highly reactive and require specific handling procedures to mitigate risks of fire, explosion, and exposure to toxic gases. This guide provides essential, step-by-step procedures for the safe disposal of phosphorus and sulfur-containing chemicals in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield, and nitrile gloves.

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid the inhalation of hazardous vapors, such as hydrogen sulfide (H₂S), which is toxic and has the odor of rotten eggs.

  • Avoid Water and Moisture: Phosphorus pentasulfide reacts violently with water and even moist air, which can lead to the release of flammable and toxic gases and may cause the material to ignite spontaneously.[1][2] Ensure that the work area and all equipment are dry.

  • Eliminate Ignition Sources: Keep the work area free of open flames, hot surfaces, and other potential ignition sources.[1][2] Use spark-proof tools when handling these materials.[3]

  • Emergency Preparedness: An appropriate fire extinguisher (Class D for flammable solids), sand, or dry chemical absorbent should be readily available. An eyewash station and safety shower must be accessible.

In-Lab Neutralization and Disposal Procedure for Phosphorus Pentasulfide (P₂S₅)

For small quantities of phosphorus pentasulfide, a controlled quenching and neutralization process can be performed within the laboratory before collection by a hazardous waste management service. This procedure aims to convert the reactive P₂S₅ into less hazardous phosphate and sulfate salts.

Step-by-Step Quenching and Neutralization Protocol:
  • Initial Quenching with Alcohol:

    • In a chemical fume hood, place the flask containing the P₂S₅ residue in an ice bath to control the reaction temperature.

    • Slowly and cautiously add a non-aqueous solvent like isopropanol or ethanol to the P₂S₅.[4] Alcohol reacts less vigorously with P₂S₅ than water, making the initial quenching process safer.[4]

    • Continue adding the alcohol in small portions until the vigorous reaction ceases.

  • Hydrolysis:

    • Once the initial reaction with alcohol has subsided, slowly add a 1:1 mixture of isopropanol and water.

    • After the reaction appears to be complete, cautiously add water to ensure all the P₂S₅ has been hydrolyzed.

  • Neutralization:

    • The resulting solution will be acidic due to the formation of phosphoric acid.

    • Neutralize the acidic solution by slowly adding a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is neutral. Monitor the pH using pH paper or a calibrated pH meter.

  • Final Disposal:

    • The neutralized solution, containing phosphate and sulfate salts, should be collected in a properly labeled hazardous waste container.

    • Arrange for disposal through your institution's environmental health and safety office.

Disposal of Elemental Sulfur

Small quantities of elemental sulfur powder are generally less hazardous than phosphorus pentasulfide. However, proper disposal is still necessary.

  • Small Quantities: For very small residual amounts, after filtration, the solid can be disposed of in the regular trash, provided it is not contaminated with other hazardous materials.

  • Large Quantities: Larger amounts of sulfur must be treated as chemical waste and disposed of according to local regulations.

  • Spills: In the event of a sulfur spill, sweep up the solid material and place it in a sealed container for disposal. For molten sulfur spills, cover with dry sand or another non-combustible material before collection.[1]

Quantitative Data for Disposal Procedures

ParameterRecommendationRationale
Quenching Agent for P₂S₅ Isopropanol or EthanolReacts more controllably with P₂S₅ than water, minimizing the risk of a violent reaction and rapid gas evolution.[4]
Neutralizing Agent Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)Effectively neutralizes the acidic byproducts (phosphoric acid) of P₂S₅ hydrolysis.
Reaction Temperature 0°C (Ice Bath)Controls the exothermic reaction during quenching and hydrolysis, preventing overheating and uncontrolled gas release.
Final pH ~7 (Neutral)Ensures the waste is stabilized and less corrosive before being transferred to a hazardous waste container.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of phosphorus and sulfur compounds in a laboratory setting.

start Start: Identify Phosphorus/Sulfur Waste is_p2s5 Is the waste Phosphorus Pentasulfide (P₂S₅)? start->is_p2s5 is_small_quantity Is it a small, manageable quantity? is_p2s5->is_small_quantity Yes is_elemental_sulfur Is the waste Elemental Sulfur? is_p2s5->is_elemental_sulfur No ppe_hood Wear appropriate PPE and work in a fume hood is_small_quantity->ppe_hood Yes collect_waste Collect in a labeled hazardous waste container is_small_quantity->collect_waste No quench Slowly add isopropanol in an ice bath ppe_hood->quench hydrolyze Cautiously add isopropanol/water mixture, then water quench->hydrolyze neutralize Neutralize with NaOH or NaHCO₃ to pH ~7 hydrolyze->neutralize neutralize->collect_waste contact_ehs Contact Environmental Health & Safety for disposal collect_waste->contact_ehs end End of Procedure contact_ehs->end is_large_quantity_sulfur Is it a large quantity? is_elemental_sulfur->is_large_quantity_sulfur Yes other_compound Consult SDS and institutional procedures is_elemental_sulfur->other_compound No is_large_quantity_sulfur->collect_waste Yes dispose_trash Dispose of in normal trash (if uncontaminated) is_large_quantity_sulfur->dispose_trash No dispose_trash->end other_compound->end

Caption: Workflow for the safe disposal of phosphorus and sulfur compounds.

References

Essential Safety and Operational Protocols for Handling Phosphorus Pentasulfide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for laboratory professionals working with phosphorus pentasulfide (P₄S₁₀). Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment. Phosphorus pentasulfide is a highly reactive, flammable solid that is water-reactive and can cause severe irritation upon contact.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to phosphorus pentasulfide. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[1][2]
Skin Chemical Resistant Gloves & Lab CoatNitrile or chloroprene gloves are recommended. Always inspect gloves before use and use proper removal techniques. A fire-retardant lab coat should be worn.[2]
Respiratory NIOSH/MSHA Approved RespiratorA full-face mask with an ABEK2Hg-P3 filter is suitable for short-term tasks. For longer durations, a powered air-purifying respirator (PAPR) is recommended. Use in a certified ducted fume hood.[1][2][3]
Body Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][4]

Experimental Protocol: Safe Handling of Phosphorus Pentasulfide

1. Preparation and Handling:

  • Always handle phosphorus pentasulfide in a certified ducted fume hood.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Ground and bond containers when transferring the material to prevent static discharge.[1][4]

  • Use non-sparking tools and explosion-proof equipment.[1][4][5]

  • Minimize dust generation and accumulation.[1][2]

  • Keep the container tightly closed and away from heat, sparks, and open flames.[1][2]

  • Crucially, do not allow the substance to come into contact with water or moist air, as it reacts violently to produce toxic and flammable gases like hydrogen sulfide.[1][5]

2. Storage:

  • Store in a cool, dry, well-ventilated area designated as a flammables area.[1][2]

  • Keep containers away from incompatible substances such as acids, alkalis, oxidizing agents, and organic materials.[1][2]

3. Disposal Plan:

  • Phosphorus pentasulfide waste is considered reactive hazardous waste (RCRA waste number U189).[1][5]

  • Dispose of unused product and contaminated materials through a licensed disposal company.[6]

  • Contaminated packaging should be disposed of as unused product.[6]

  • Do not flush down the drain or into sewer systems.[5][6]

Emergency Response Workflow

The following diagram outlines the immediate actions to be taken in the event of an emergency involving phosphorus pentasulfide.

EmergencyResponse start Emergency Event spill Spill or Leak start->spill exposure Personal Exposure start->exposure fire Fire start->fire evacuate_spill Evacuate unnecessary personnel spill->evacuate_spill remove_person Remove victim to fresh air exposure->remove_person self_contained_breathing Wear self-contained breathing apparatus fire->self_contained_breathing ppe_spill Don appropriate PPE evacuate_spill->ppe_spill ignite_sources Remove ignition sources ppe_spill->ignite_sources no_water_spill DO NOT USE WATER ignite_sources->no_water_spill cover_spill Cover with dry lime, sand, or soda ash collect_spill Use spark-proof tools to collect in a closed container cover_spill->collect_spill dispose_spill Dispose as hazardous waste collect_spill->dispose_spill no_water_spill->cover_spill decontaminate Decontaminate remove_person->decontaminate skin_contact Skin: Brush off particles, flush with water for 15 min, remove contaminated clothing decontaminate->skin_contact eye_contact Eyes: Flush with water for at least 15 minutes decontaminate->eye_contact inhalation Inhalation: Move to fresh air. Give artificial respiration if not breathing. decontaminate->inhalation ingestion Ingestion: Do NOT induce vomiting. Give 2-4 cups of water or milk. decontaminate->ingestion seek_medical Seek immediate medical attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical extinguish Extinguishing Method no_water_fire DO NOT USE WATER OR FOAM extinguish->no_water_fire use_dry Use dry sand, dry chemical, soda ash, or lime extinguish->use_dry cool_containers Use water spray ONLY to cool nearby containers extinguish->cool_containers self_contained_breathing->extinguish

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.